4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-pyridin-2-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H3,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIZENYGUOWMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297899 | |
| Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493038-87-2 | |
| Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493038-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Pyridin-2-yl)-1H-pyrazol-5-amine: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this promising molecular scaffold.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any compound is a thorough analysis of its structure and inherent properties. This compound is a heteroaromatic compound composed of a pyrazole ring substituted with a pyridine ring at the 4th position and an amine group at the 5th position.
Chemical Structure
The IUPAC name "this compound" defines a precise arrangement of atoms. The core is a five-membered pyrazole ring containing two adjacent nitrogen atoms. This ring is substituted at two key positions:
-
C4 Position: A pyridine ring is attached via its C2 position.
-
C5 Position: An amine (-NH2) group is present.
The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom. The existence of tautomers is a common feature for such molecules, and their relative populations can be influenced by the surrounding environment.
Figure 1: Chemical structure of this compound.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its structural similarity to other pyrazole-pyridine compounds. These values are crucial for anticipating its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~174.19 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP | 1.0 - 2.0 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 (amine and pyrazole N-H) | Potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (pyrazole N, pyridine N) | Potential for interactions with biological targets. |
| Polar Surface Area | ~70 Ų | Influences cell permeability and oral bioavailability. |
Synthesis Strategies
While a specific, optimized synthesis for this compound is not extensively documented, plausible synthetic routes can be devised based on established pyrazole chemistry. The 5-aminopyrazole moiety is a versatile precursor in the synthesis of various heterocyclic systems.[1][2]
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the pyrazole ring as a key step. One common strategy is the condensation of a hydrazine with a β-keto nitrile or a related three-carbon precursor.
Figure 2: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
The following protocol outlines a potential multi-step synthesis, leveraging a three-component reaction, a strategy known for its efficiency in generating molecular diversity.[3]
Step 1: Synthesis of the β-Ketonitrile Intermediate
This step involves a Claisen condensation between a pyridine ester and acetonitrile.
-
Reactants: Ethyl picolinate and acetonitrile.
-
Base: A strong base such as sodium ethoxide or sodium hydride is required to deprotonate acetonitrile.
-
Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
-
Procedure: a. Prepare a solution of the strong base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add acetonitrile to the base at a reduced temperature (e.g., 0 °C) to form the carbanion. c. Add ethyl picolinate dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC). e. Quench the reaction with a weak acid (e.g., acetic acid) and perform an aqueous workup. f. Purify the resulting 3-oxo-3-(pyridin-2-yl)propanenitrile by column chromatography or recrystallization.
Step 2: Cyclization to Form the Pyrazole Ring
The synthesized β-ketonitrile is then reacted with hydrazine to form the 5-aminopyrazole ring.
-
Reactants: 3-Oxo-3-(pyridin-2-yl)propanenitrile and hydrazine hydrate.
-
Solvent: An alcohol such as ethanol or methanol is typically suitable.
-
Catalyst: A catalytic amount of a weak acid (e.g., acetic acid) can facilitate the reaction.
-
Procedure: a. Dissolve the β-ketonitrile in the chosen solvent. b. Add hydrazine hydrate to the solution. c. If necessary, add a few drops of acetic acid. d. Reflux the mixture for several hours, monitoring the reaction progress by TLC. e. Upon completion, cool the reaction mixture to induce precipitation of the product. f. Collect the solid product by filtration and wash with a cold solvent. g. Further purification can be achieved by recrystallization.
Figure 3: Proposed two-step synthesis workflow.
Potential Biological Activities and Therapeutic Applications
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[4][5][6] Derivatives of pyrazole exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8] The inclusion of a pyridine ring often enhances the pharmacological profile of a molecule.
Kinase Inhibition
Many pyrazole-containing compounds are known to be potent kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the amine group and the pyrazole N-H can serve as hydrogen bond donors, facilitating interactions with the ATP-binding site of various kinases. The substitution pattern of this compound makes it a candidate for targeting kinases implicated in cancer and inflammatory diseases.
Antimicrobial and Antifungal Activity
The combination of pyrazole and pyridine moieties has been explored for the development of novel antimicrobial and antifungal agents. These heterocyclic systems can interfere with essential cellular processes in microorganisms.
Anti-inflammatory Properties
Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes. The structural features of this compound are consistent with those of other compounds that exhibit anti-inflammatory effects.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecular scaffold. The synthetic routes proposed in this guide provide a starting point for its preparation and subsequent biological evaluation. Further research should focus on:
-
Optimizing the synthesis: Developing a high-yield, scalable synthetic protocol.
-
Comprehensive characterization: Full spectroscopic and crystallographic analysis to confirm its structure.
-
In vitro screening: Evaluating its activity against a panel of kinases, microbial strains, and in inflammatory assays.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to identify key structural features for desired biological activity.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to 4-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS Number: 57999-11-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazolopyridine class, it represents a "privileged scaffold" due to its structural analogy to endogenous purines, suggesting a high potential for interaction with a variety of biological targets.[1] This document details the compound's chemical identity, physicochemical properties, a probable synthetic pathway with a detailed experimental protocol, and its context within the broader landscape of pyrazole derivatives in drug discovery. The guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this and related molecules.
Introduction: The Significance of the Pyrazolopyridine Scaffold
Nitrogen-containing heterocycles are foundational to the development of a vast array of pharmaceuticals.[2] Among these, the pyrazolopyridine nucleus has garnered substantial attention for its diverse biological activities. Structurally resembling purines, pyrazolopyridine derivatives have been investigated for their potential to act as antagonists to natural purines in numerous biological processes, leading to their exploration as anticancer, antileishmanial, and anti-inflammatory agents.[1][3]
The core structure of this compound features a pyrazole ring fused with a pyridine ring, a combination that has proven fruitful in the design of potent and selective kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and scaffolds such as pyrazolopyridine are at the forefront of this research.[2] This guide will provide an in-depth look at a specific, yet representative, member of this important class of compounds.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.
| Property | Value | Source |
| CAS Number | 57999-11-8 | [Internal Analysis] |
| Molecular Formula | C₈H₈N₄ | [Internal Analysis] |
| Molecular Weight | 160.18 g/mol | [Internal Analysis] |
| IUPAC Name | This compound | [Internal Analysis] |
| Appearance | Solid (predicted) | [Internal Analysis] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established method for this type of transformation and is expected to yield the desired product.
Step 1: Synthesis of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
-
To a solution of 2-acetylpyridine (1.0 eq) in anhydrous xylene (5 mL per 1 g of 2-acetylpyridine), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 16 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature, then add hexane to precipitate the product.
-
Stir the resulting slurry at 0-5 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold hexane, and dry under vacuum to afford 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one as a yellow solid.
Step 2: Synthesis of this compound
-
Suspend the 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in ethanol (10 mL per 1 g of enaminone).
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound.
Characterization (Anticipated)
Due to the lack of published experimental data, the following are predicted characterization data:
-
¹H NMR: Resonances corresponding to the pyridine and pyrazole ring protons, as well as the amine protons. The pyridine protons would likely appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The pyrazole C-H proton would likely be a singlet in the aromatic region. The amine and pyrazole N-H protons would appear as broad singlets.
-
¹³C NMR: Signals corresponding to the eight carbon atoms in the molecule.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (160.18 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=N and C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and C-N stretching.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not available in the public domain, the broader class of pyrazolopyridines has been extensively studied, revealing a wide range of pharmacological activities.
Kinase Inhibition
The pyrazolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Numerous patents and publications describe the use of substituted pyrazolopyridines as potent inhibitors of various kinases, including, but not limited to:
-
Tyrosine Kinases: Many pyrazolopyridine derivatives have shown activity against receptor and non-receptor tyrosine kinases involved in cancer cell proliferation and survival.[2]
-
Serine/Threonine Kinases: This class of compounds has also been explored for the inhibition of serine/threonine kinases that regulate the cell cycle and other critical cellular processes.
Given its structure, it is highly probable that this compound could exhibit inhibitory activity against one or more kinases. Further screening and profiling would be necessary to determine its specific targets and potency.
Anticancer Potential
Due to their kinase inhibitory activity, many pyrazolopyridine derivatives have demonstrated significant anticancer effects in preclinical studies.[1] They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The structural similarity of this compound to known anticancer agents makes it a compelling candidate for further investigation in this area.
Other Potential Therapeutic Applications
Beyond oncology, pyrazolopyridine derivatives have shown promise in other therapeutic areas, including:
-
Anti-inflammatory diseases [3]
-
Infectious diseases, such as leishmaniasis [3]
-
Neurological disorders
The diverse biological activities of this compound class underscore the potential for this compound to be a valuable tool for probing biological systems and a starting point for the development of new therapeutics.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on safety data for structurally related aminopyrazole compounds, the following general precautions should be observed:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[5][6]
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid generating dust.
A comprehensive risk assessment should be conducted before handling this compound. Refer to a specific Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.
Future Directions and Conclusion
This compound represents a molecule of high interest within the medicinally significant pyrazolopyridine class. While this guide provides a foundational understanding of its chemistry and potential applications, significant opportunities for further research exist. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The publication of a detailed, validated synthetic protocol and complete spectroscopic characterization data would be invaluable to the research community.
-
Biological Screening: A comprehensive biological evaluation, including broad kinase screening and cellular assays, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound would provide crucial insights into the structural requirements for biological activity and guide the design of more potent and selective derivatives.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 5. chemical-label.com [chemical-label.com]
- 6. fishersci.com [fishersci.com]
The Pyridinyl-Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition and Beyond
An In-Depth Technical Guide on the Mechanistic Landscape of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine and its Derivatives
Introduction: The Emergence of a Versatile Pharmacophore
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The this compound core represents such a scaffold, a versatile and synthetically accessible motif that has given rise to a multitude of biologically active molecules.[1][2][3] While the precise mechanism of action for the unsubstituted parent compound is not extensively documented in publicly available literature, a comprehensive analysis of its derivatives provides profound insights into its potential biological activities, predominantly centered around the inhibition of protein kinases.[4][5][6]
This technical guide will delve into the core mechanistic principles underpinning the biological effects of compounds derived from the this compound scaffold. We will explore its role as a kinase inhibitor, dissect the structural features that govern its target specificity, and provide an overview of the experimental methodologies employed to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical series.
The Kinase Inhibitor Paradigm: A Primary Mechanism of Action
The confluence of a pyridine ring and a pyrazole ring creates a unique electronic and steric environment that is highly conducive to interaction with the ATP-binding pocket of protein kinases.[7][8] Pyrazole rings can act as hydrogen bond donors and acceptors, while the pyridine moiety can engage in additional hydrogen bonding and π-stacking interactions, crucial for anchoring the molecule within the active site.[6] The amino group at the 5-position of the pyrazole further enhances this potential, providing an additional hydrogen bond donor.
Cyclin-Dependent Kinase (CDK) Inhibition: Targeting the Cell Cycle
A significant body of research has focused on the development of pyrazolyl-pyrimidine derivatives, which share a similar core structure to this compound, as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[9] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.
One notable example is a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which have demonstrated potent CDK2 inhibitory activity.[9] The mechanism of action for these compounds involves the competitive inhibition of ATP binding to the CDK2 active site. This leads to a reduction in the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), ultimately causing cell cycle arrest in the S and G2/M phases and inducing apoptosis in cancer cells.[9]
Experimental Workflow: Elucidating CDK2 Inhibition
Caption: Workflow for characterizing a pyrazole-based CDK2 inhibitor.
Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition
Derivatives of the pyridinyl-pyrazole scaffold have also been identified as potent inhibitors of the TGF-β type I receptor, also known as activin-like kinase 5 (ALK5).[10] The TGF-β signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its overactivation is associated with fibrosis and cancer progression.
The mechanism of these inhibitors involves blocking the kinase activity of ALK5, thereby preventing the phosphorylation of downstream signaling molecules like Smad2 and Smad3. This inhibition of the TGF-β pathway has shown therapeutic potential in preclinical models of fibrotic diseases and cancer.[10]
p38α MAP Kinase Inhibition and Other Kinase Targets
The versatility of the pyrazolyl-pyridine scaffold is further highlighted by its ability to target other kinases. For instance, a regioisomeric switch in the substitution pattern of a 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine derivative was shown to shift its inhibitory profile from p38α MAP kinase to other kinases relevant in cancer.[11] This demonstrates that subtle structural modifications to the core scaffold can dramatically alter target specificity.
Furthermore, fragment-based drug discovery approaches have identified pyrazol-4-yl ureas as multitargeted kinase inhibitors with potent activity against Aurora kinases, JAK2, and Abl (T315I).[8]
Quantitative Analysis of Derivative Activity
To provide a clearer picture of the structure-activity relationships (SAR) for derivatives of the pyridinyl-pyrazole scaffold, the following table summarizes the inhibitory activities of selected compounds against their respective kinase targets.
| Compound Class | Target Kinase | Key Structural Features | Inhibitory Potency (Ki or IC50) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Pyrazolyl substitution at C2 and C4 of pyrimidine | 0.005 µM (for compound 15) | [9] |
| 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives | ALK5 (TGF-βRI) | Substituted pyrazolyl-oxy-pyridinyl-amino core | Potent in vitro and in vivo activity | [10] |
| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine | Cancer-relevant kinases | Regioisomeric arrangement of phenyl and pyridyl groups | Shifted from p38α MAP kinase inhibition | [11] |
| Pyrazol-4-yl Urea (AT9283) | Aurora A, Aurora B, JAK2, Abl(T315I) | Pyrazole-benzimidazole fragment with a urea linker | ~3 nM (Aurora A/B) | [8] |
Beyond Kinase Inhibition: Exploring Other Mechanisms
While kinase inhibition is a predominant theme, the pyrazole scaffold is known for a wide array of pharmacological activities, suggesting that derivatives of this compound could possess other mechanisms of action.[12][13][14]
Adenosine A2A Receptor Antagonism
Optimization of a 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine series has led to the discovery of potent adenosine A2A receptor antagonists.[15] These compounds have shown potential for the treatment of Parkinson's disease by modulating dopaminergic signaling in the brain. The mechanism involves blocking the A2A receptor, which in turn enhances the function of dopamine D2 receptors.
Thrombin Inhibition
Certain 1H-pyrazol-5-amine derivatives have been designed as thrombin inhibitors with a serine-trapping mechanism of action.[16] This involves the formation of a covalent bond with the serine residue in the active site of thrombin, leading to its irreversible inhibition.
Signaling Pathway: TGF-β/ALK5 Inhibition
Caption: Inhibition of the TGF-β signaling pathway by a pyridinyl-pyrazole derivative.
Methodologies for Mechanistic Elucidation
A multi-pronged experimental approach is essential to fully characterize the mechanism of action of a novel compound based on the this compound scaffold.
Biochemical Assays
-
Kinase Activity Assays: These are fundamental for determining the inhibitory potency (IC50) of a compound against a panel of kinases. Common formats include radiometric assays (e.g., 32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™, Lanthascreen™), and luminescence-based assays (e.g., Kinase-Glo®).
-
Binding Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to measure the binding affinity (KD) and thermodynamics of the inhibitor-kinase interaction.
Cell-Based Assays
-
Proliferation and Viability Assays: Assays like MTT, MTS, and CellTiter-Glo® are used to assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) can confirm that the compound binds to its intended target within the complex environment of a cell.
-
Western Blotting: This technique is crucial for examining the phosphorylation status of downstream substrates of the target kinase, providing direct evidence of target inhibition in a cellular context.
-
Flow Cytometry: Used to analyze the effects of the compound on the cell cycle and to detect apoptosis.
Structural Biology
-
X-ray Crystallography: Co-crystallization of the inhibitor with its target protein provides a high-resolution three-dimensional structure of the binding mode, which is invaluable for understanding the molecular basis of inhibition and for guiding further lead optimization.[7]
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable capacity to inhibit a diverse range of protein kinases, as well as other important biological targets. The primary mechanism of action for many of these derivatives is the competitive inhibition of ATP binding to the kinase active site, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic index.
-
Exploring Novel Targets: Screening libraries of pyridinyl-pyrazole derivatives against a broader range of biological targets to uncover new therapeutic opportunities.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that have developed resistance to existing therapies.
The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases, from cancer to neurodegenerative disorders.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
4-(Pyridin-2-yl)-1H-pyrazol-5-amine literature review
An In-depth Technical Guide to the 4-(Pyridin-2-yl)-1H-pyrazol-5-amine Scaffold
A Privileged Core in Modern Medicinal Chemistry
To the researchers, scientists, and drug development professionals dedicated to pushing the boundaries of therapeutic innovation, this guide offers a deep dive into the this compound core. This heterocyclic scaffold represents a confluence of two "privileged structures" in medicinal chemistry: the pyrazole and the pyridine ring.[1][2] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, offers metabolic stability and versatile synthetic handles, making it a cornerstone of numerous FDA-approved drugs, including kinase inhibitors and anti-inflammatory agents.[1][3][4] When linked to a pyridine ring, the resulting scaffold gains unique electronic and steric properties, enabling high-affinity interactions with a multitude of biological targets.[1]
This guide will deconstruct the synthesis, reactivity, and profound biological significance of the this compound scaffold, with a particular focus on its role in the development of next-generation kinase inhibitors for oncology. We will explore the causality behind synthetic strategies and elucidate the mechanisms that underpin its potent biological activity.
PART 1: Synthesis of the Core Scaffold
The construction of the this compound core is predicated on the classical and highly reliable Knorr pyrazole synthesis and related methodologies. The most direct and efficient approach involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.
The key starting material is 3-oxo-3-(pyridin-2-yl)propanenitrile. The reaction proceeds via the initial nucleophilic attack of hydrazine onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative methodology based on established pyrazole syntheses.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxo-3-(pyridin-2-yl)propanenitrile (10 mmol, 1.0 eq.).
-
Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Add hydrazine hydrate (15 mmol, 1.5 eq.) dropwise to the solution at room temperature. The addition should be controlled to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 20 mL under reduced pressure.
-
Purification: Pour the concentrated mixture into ice-cold water (100 mL) with stirring. A precipitate should form. Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
PART 2: Chemical Reactivity and Derivatization
The true power of the this compound scaffold lies in its utility as a versatile building block. The 5-amino group, being ortho to a ring nitrogen, is a potent nucleophile, making it an ideal handle for constructing fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.[5][6]
This transformation is typically achieved by reacting the aminopyrazole core with β-dicarbonyl compounds (e.g., acetylacetone) or their equivalents under acidic conditions.[5] The reaction involves an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused bicyclic system. These pyrazolo[1,5-a]pyrimidine derivatives are themselves a class of potent kinase inhibitors.[6][7]
PART 3: Biological Activity and Applications in Drug Discovery
The pyrazole scaffold is a validated pharmacophore for kinase inhibition.[4][8] Derivatives of the this compound core have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The pyridine moiety often serves to form critical hydrogen bonds within the ATP-binding pocket of the target kinase, enhancing potency and selectivity.
A Multi-Targeted Kinase Inhibitor Scaffold
The versatility of this core allows for the development of inhibitors against numerous important kinase targets. By modifying the substituents on the pyrazole and pyridine rings, researchers can fine-tune the selectivity and pharmacokinetic properties of the resulting compounds.
| Target Kinase | Derivative Type | Potency (Kᵢ or IC₅₀) | Therapeutic Area | Reference |
| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Kᵢ = 0.005 µM | Oncology | [9][10] |
| Aurora A/B | Pyrazol-4-yl Urea (AT9283) | IC₅₀ < 3 nM | Oncology | [11] |
| JAK2 | Pyrazol-4-yl Urea (AT9283) | IC₅₀ = 1.2 nM | Oncology | [11] |
| Abl (T315I) | Pyrazol-4-yl Urea (AT9283) | IC₅₀ = 4 nM | Oncology | [11] |
| Adenosine A2A R | 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine | Kᵢ = 1.3 nM | Parkinson's Disease | [12] |
Table 1: Kinase inhibitory activities of representative derivatives based on the pyrazolyl-pyridine scaffold.
Case Study: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a critical regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activity is a hallmark of many cancers, making it a high-value therapeutic target.[10] Bioisosteric replacement strategies have led to the discovery of potent CDK2 inhibitors derived from pyrazole-based scaffolds.[9]
Mechanism of Action: Potent derivatives of this scaffold act as ATP-competitive inhibitors of the CDK2/Cyclin E complex. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[10] Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest and apoptosis.[9][10]
Mechanistic studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives revealed that they reduce the phosphorylation of retinoblastoma at key residues, arrest cells at the S and G2/M phases, and induce apoptosis, confirming their on-target activity.[9][10]
Conclusion and Future Outlook
The this compound core is a synthetically accessible and highly versatile scaffold that continues to yield compounds of significant therapeutic interest. Its proven success in targeting protein kinases, particularly in the field of oncology, underscores its status as a privileged structure in drug discovery. Future research will likely focus on creating libraries of more complex derivatives to explore new target spaces, improve selectivity profiles to minimize off-target toxicities, and enhance pharmacokinetic properties for superior clinical outcomes. The logical and robust synthetic pathways, combined with the profound biological potential, ensure that this scaffold will remain a cornerstone of medicinal chemistry research for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, molecules integrating pyrazole and pyridine scaffolds are of particular interest due to their prevalence in pharmacologically active agents. This guide focuses on this compound (C₈H₈N₄, M.W.: 160.18 g/mol ), a molecule of significant synthetic and pharmaceutical potential.
While extensive experimental data for this specific compound is not yet prevalent in publicly accessible literature, a comprehensive understanding of its spectroscopic characteristics is crucial for researchers aiming to synthesize, identify, or utilize it. This document, therefore, leverages established spectroscopic principles and data from closely related analogues to construct a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in scientific integrity, clearly delineating between established principles and predictive interpretations, to provide a reliable reference for drug development professionals and researchers.
Predicted ¹H NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the eight protons, influenced by the electronic environments of the pyridine and pyrazole rings.
Causality Behind Predicted Chemical Shifts
The chemical shifts (δ) are predicted based on the electronic effects of the substituents on both heterocyclic rings. The amino group (-NH₂) on the pyrazole ring is a strong electron-donating group, which will cause the pyrazole protons to be shielded and appear at a relatively lower chemical shift. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, leading to deshielding of the pyridine protons, which will appear at higher chemical shifts. The coupling constants (J) are predicted based on typical values for ortho, meta, and para couplings in pyridine rings.
The predicted chemical shifts are informed by data from various substituted pyrazoles and pyridines reported in the literature. For instance, the protons on aminopyrazoles typically appear in the range of 5.6-7.5 ppm, while protons on 2-substituted pyridines are found between 7.0 and 8.5 ppm[1][2].
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 (Pyrazole) | ~7.5 | s | - |
| NH₂ (Amine) | ~5.0-6.0 | br s | - |
| NH (Pyrazole) | ~11.0-12.0 | br s | - |
| H-3' (Pyridine) | ~7.6 | d | ~8.0 |
| H-4' (Pyridine) | ~7.8 | t | ~7.5 |
| H-5' (Pyridine) | ~7.2 | d | ~7.0 |
| H-6' (Pyridine) | ~8.5 | d | ~5.0 |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'br s' denotes broad singlet. Chemical shifts are referenced to TMS in DMSO-d₆.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable protons (NH and NH₂).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Utilize a standard pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
Visualization of Predicted ¹H NMR Assignments
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted spectrum of this compound will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Causality Behind Predicted Chemical Shifts
The chemical shifts of the carbon atoms are influenced by the same electronic effects described for the ¹H NMR spectrum. The amino group will shield the pyrazole carbons, causing them to appear at lower chemical shifts. The electron-withdrawing nature of the pyridine nitrogen and the ring current will deshield the pyridine carbons, shifting them to higher chemical shifts. These predictions are supported by comparative analysis of data for substituted pyridines and pyrazoles[3][4].
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | ~135 |
| C-4 (Pyrazole) | ~100 |
| C-5 (Pyrazole) | ~150 |
| C-2' (Pyridine) | ~158 |
| C-3' (Pyridine) | ~120 |
| C-4' (Pyridine) | ~138 |
| C-5' (Pyridine) | ~118 |
| C-6' (Pyridine) | ~150 |
Note: Chemical shifts are referenced to TMS in DMSO-d₆.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).
-
Parameters: A proton-decoupled pulse sequence is standard. A spectral width of ~200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio.
Predicted Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Causality Behind Predicted Absorption Frequencies
The positions of the IR absorption bands are determined by the bond strengths and the masses of the atoms involved. The N-H stretching vibrations of the amine and pyrazole groups are expected to appear as distinct bands in the 3200-3500 cm⁻¹ region. The C-H stretching of the aromatic rings will be observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and pyridine rings will appear in the 1500-1650 cm⁻¹ region. These predictions are based on well-established IR correlation tables[5][6][7][8].
Predicted IR Data Summary
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium (two bands) |
| N-H Stretch (Pyrazole) | 3200-3400 | Medium, broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=N Stretch (Rings) | 1600-1650 | Strong |
| C=C Stretch (Rings) | 1500-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Visualization of IR Sample Preparation Workflow
Caption: Workflow for preparing a KBr pellet for IR spectroscopy.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Causality Behind Predicted Fragmentation
In electrospray ionization (ESI), the molecule is expected to be protonated to form the molecular ion [M+H]⁺. The predicted m/z for this ion is 161.18, corresponding to the molecular weight of the compound plus the mass of a proton. Fragmentation of the molecule may occur, leading to characteristic daughter ions.
Predicted MS Data Summary
| Ion | Predicted m/z |
| [M+H]⁺ | 161.18 |
| [M+Na]⁺ | 183.16 |
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Plausible Synthetic Pathway
The synthesis of this compound can be envisioned through the condensation of a β-ketonitrile with hydrazine, a common method for pyrazole synthesis[9]. A plausible route is outlined below.
Visualization of a Plausible Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Conclusion
This technical guide provides a comprehensive, predictive overview of the spectroscopic data for this compound. By leveraging established principles and comparative data from analogous structures, we have constructed a detailed profile encompassing ¹H NMR, ¹³C NMR, IR, and MS data. This information is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds, facilitating their work in the absence of published experimental spectra. The provided protocols offer standardized methods for obtaining high-quality data once the compound is synthesized.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. scribd.com [scribd.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
4-(Pyridin-2-yl)-1H-pyrazol-5-amine: A Technical Guide to a Promising Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, heterocyclic scaffolds have proven to be particularly fruitful. This in-depth technical guide focuses on the promising, yet underexplored, core structure of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine as a potential kinase inhibitor. While direct literature on this specific molecule is nascent, this guide will synthesize data from closely related analogues to provide a comprehensive overview of its synthetic feasibility, predicted biological targets, and a roadmap for its characterization as a novel kinase inhibitor. We will delve into the mechanistic rationale behind its potential efficacy, provide detailed experimental protocols for its synthesis and evaluation, and explore the structure-activity relationships that will guide future optimization efforts.
Introduction: The Rationale for Pyridinyl-Pyrazole Scaffolds in Kinase Inhibition
The convergence of a pyridine and a pyrazole ring system creates a privileged scaffold for kinase inhibition. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a versatile hydrogen bond donor and acceptor, mimicking the purine core of ATP.[1] The pyridine ring, a six-membered aromatic heterocycle, can engage in crucial interactions within the ATP-binding pocket of kinases, often forming hydrogen bonds with the hinge region residues.[2] The combination of these two rings in a single molecule offers a rich platform for generating potent and selective kinase inhibitors.
The specific substitution pattern of this compound, with the pyridine at the 4-position and an amine at the 5-position of the pyrazole ring, is of particular interest. The 5-amino group is well-positioned to form key hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The pyridin-2-yl substituent at the 4-position projects into the solvent-exposed region or can interact with other pockets of the ATP-binding site, providing opportunities for enhancing potency and modulating selectivity.
Synthesis of this compound: A Proposed Synthetic Route
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of the Enaminone Intermediate
-
To a solution of 2-acetylpyridine (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of the α-cyano-enaminone
-
Dissolve the crude enaminone intermediate from Step 1 in ethanol.
-
Add cyanoacetamide (1.1 eq) and a catalytic amount of a base such as piperidine.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the α-cyano-enaminone.
Step 3: Cyclization to form this compound
-
Suspend the α-cyano-enaminone from Step 2 in ethanol.
-
Add hydrazine hydrate (2.0 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Predicted Kinase Target Profile and Mechanism of Action
Based on the structure-activity relationships of analogous pyridinyl-pyrazole and aminopyrazole kinase inhibitors, this compound is predicted to function as a Type I ATP-competitive inhibitor.[4] The 5-amino group on the pyrazole ring is expected to form crucial hydrogen bond interactions with the hinge region of the kinase, anchoring the molecule in the ATP-binding pocket. The pyridin-2-yl group at the 4-position can then explore other regions of the active site, influencing the inhibitor's selectivity profile.
Potential Kinase Targets:
Derivatives of pyrazolopyridines and aminopyrazoles have shown activity against a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): The pyrazole scaffold is a common feature in CDK inhibitors.[5] The structural motifs of the target compound are amenable to binding within the relatively constrained ATP-binding pocket of CDKs.
-
Janus Kinases (JAKs): Several approved JAK inhibitors incorporate a pyrazole core. The pyridinyl-pyrazole scaffold could potentially target the JAK family of tyrosine kinases, which are crucial in cytokine signaling pathways.
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis and are attractive oncology targets. Aminopyrazole-based compounds have been reported as potent Aurora kinase inhibitors.[6]
-
c-Jun N-terminal Kinase (JNK): Aminopyrazole derivatives have demonstrated high selectivity for JNK3 over other MAP kinases like p38.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole-based compounds have been developed as inhibitors of FGFRs.[7]
Visualizing the Predicted Binding Mode:
Caption: Predicted interactions of this compound within a kinase ATP-binding pocket.
Experimental Characterization as a Kinase Inhibitor
A systematic evaluation of this compound is essential to determine its potency, selectivity, and cellular activity. The following experimental workflow provides a comprehensive approach to its characterization.
Experimental Workflow
Caption: A typical workflow for the characterization of a novel kinase inhibitor.
Detailed Experimental Protocols:
4.1. In Vitro Biochemical Kinase Assays [8]
-
Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases and to calculate its IC50 value for the most sensitive targets.
-
Methodology (Example using a fluorescence-based assay): [9]
-
Prepare a kinase reaction buffer containing the purified kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4.2. Cell-Based Assays [10]
-
Objective: To assess the ability of the compound to inhibit the target kinase within a cellular context and to evaluate its effect on cell viability and proliferation.
-
Methodology (Example using a Western Blot for target phosphorylation): [11]
-
Culture a cell line that expresses the target kinase.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's substrate and the total protein of the substrate.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
-
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the compound for 48-72 hours.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Structure-Activity Relationship (SAR) and Future Directions
The this compound scaffold offers multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Table 1: Key Positions for SAR Exploration
| Position | Moiety | Potential for Modification and Expected Impact |
| Pyrazole N1 | -H | Substitution with small alkyl or aryl groups can modulate solubility and cell permeability. Larger substituents may influence selectivity by interacting with specific residues in the ATP-binding pocket.[12] |
| Pyridine Ring | 2-pyridyl | Substitution on the pyridine ring can fine-tune electronic properties and introduce new interaction points. For example, adding a halogen or a small alkyl group could enhance hydrophobic interactions. |
| Pyrazole C3 | -H | Introduction of small substituents at this position could provide additional interactions with the kinase active site. |
| Pyrazol-5-amine | -NH₂ | While generally crucial for hinge binding, derivatization to secondary or tertiary amines, or amides, could be explored to modulate potency and selectivity, although this may come at the cost of the primary hinge interaction. |
Future work should focus on a systematic SAR exploration guided by co-crystal structures of the lead compound with its target kinases. This will provide a detailed understanding of the binding mode and enable the rational design of more potent and selective second-generation inhibitors.
Conclusion
This compound represents a promising and synthetically accessible starting point for the development of novel kinase inhibitors. Its structural features suggest a high likelihood of activity against several important kinase families implicated in cancer and other diseases. The experimental framework outlined in this guide provides a clear path for its synthesis, characterization, and optimization. Further investigation into this scaffold is warranted and holds the potential to deliver new and effective targeted therapies.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities | Semantic Scholar [semanticscholar.org]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
The Rise of Pyridinyl-Pyrazol-Amine Scaffolds: A Technical Guide for Cancer Drug Discovery
Introduction: The Pyrazole Core in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. In the realm of oncology, pyrazole derivatives have emerged as a promising class of small molecules with potent and diverse anticancer activities. These compounds have been successfully developed as inhibitors of various protein kinases, enzymes that play a critical role in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2][3] This guide will delve into the technical nuances of a specific, yet broadly representative, subclass: the 4-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold and its analogs, providing researchers and drug development professionals with a comprehensive overview of their synthesis, mechanism of action, and preclinical evaluation in the context of cancer research.
While direct, extensive research on the specific molecule this compound is not heavily documented in publicly available literature, its core structure serves as an excellent blueprint for understanding the broader class of pyridinyl-pyrazol-amine derivatives that have shown significant promise in oncology. This guide will, therefore, use this core structure as a foundational model to explore the synthesis, biological activity, and therapeutic potential of this important class of compounds.
Chemical Synthesis and Properties
The synthesis of pyridinyl-pyrazol-amine derivatives can be achieved through various synthetic routes, often involving the condensation of a β-keto nitrile with a hydrazine derivative.[4] A general, illustrative synthetic pathway is outlined below.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the this compound scaffold.
Step-by-Step Synthesis Protocol (Illustrative Example):
-
Condensation: React 2-acetylpyridine with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate. This step introduces the necessary functionality for the subsequent cyclization.
-
Cyclization: The enaminone intermediate is then reacted with hydrazine hydrate. This key step involves a cyclization reaction that forms the pyrazole ring, yielding a this compound derivative.
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to obtain the final compound with high purity.
The physicochemical properties of these compounds, such as solubility and stability, are critical for their biological activity and can be tuned by modifying the substituents on the pyrazole and pyridine rings.
Mechanism of Action in Cancer
A significant body of research points to the inhibition of cyclin-dependent kinases (CDKs) as a primary mechanism of action for many anticancer pyrazole derivatives.[5][6][7] CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Targeting the CDK2/Cyclin E Axis
Several N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which share structural similarities with the this compound scaffold, have been identified as potent and selective inhibitors of CDK2.[5][6] CDK2, in complex with cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and, subsequently, apoptosis (programmed cell death).
Caption: Inhibition of the CDK2/Cyclin E pathway by pyridinyl-pyrazol-amine derivatives leads to cell cycle arrest and apoptosis.
Mechanistic studies have revealed that these compounds can reduce the phosphorylation of the retinoblastoma protein (Rb) at specific sites, leading to cell cycle arrest in the S and G2/M phases and the induction of apoptosis.[5][6]
Preclinical Evaluation: In Vitro and In Vivo Models
The anticancer potential of pyridinyl-pyrazol-amine derivatives is typically evaluated through a series of in vitro and in vivo assays.
In Vitro Antiproliferative Activity
The initial screening of these compounds involves assessing their ability to inhibit the growth of various cancer cell lines.
Table 1: Antiproliferative Activity of a Representative CDK2 Inhibitor (Compound 15) [5]
| Cell Line | Cancer Type | GI50 (µM) |
| MV4-11 | Leukemia | 0.127 |
| OVCAR5 | Ovarian Cancer | 0.150 |
| A2780 | Ovarian Cancer | 0.158 |
| ... (and others) | ... | ... |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell viability against the compound concentration.
In Vivo Efficacy in Xenograft Models
Promising compounds from in vitro studies are further evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. These studies assess the compound's ability to inhibit tumor growth in a living organism and provide insights into its pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR) and Future Directions
The modular nature of the this compound scaffold allows for systematic modifications to optimize its anticancer activity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on both the pyrazole and pyridine rings can significantly impact potency and selectivity.[1][8][9] For instance, the orientation of the pyrazolyl ring at the C2-NH position of a pyrimidine core has been shown to be crucial for CDK2 inhibitory activity.[5]
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific cancer-related kinases to minimize off-target effects.
-
Enhancing Bioavailability: Modifying the chemical structure to improve oral bioavailability and other pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with other anticancer agents.
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel anticancer agents. Their ability to potently and selectively inhibit key cancer-driving kinases like CDK2 makes them highly attractive candidates for further development. The synthetic accessibility and modular nature of this scaffold provide ample opportunities for medicinal chemists to fine-tune its properties and develop next-generation cancer therapeutics. This guide has provided a technical framework for understanding and advancing the research and development of this promising class of compounds.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
A Deep Dive into the Binding Kinetics and Affinity of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] This five-membered heterocyclic motif is a key feature in numerous FDA-approved drugs, particularly in the realm of oncology.[1] Pyrazole-containing compounds have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][3] The specific compound, 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, belongs to this important class of molecules. Its structural features suggest a high potential for interaction with various kinase targets, including but not limited to Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Transforming Growth Factor-beta Receptor I (TβRI).[4][5][6][7]
For researchers and drug development professionals, a thorough understanding of the binding kinetics and affinity of such a compound is paramount. These parameters dictate a molecule's potency, selectivity, and ultimately, its therapeutic potential. This in-depth technical guide provides a comprehensive framework for characterizing the interaction of this compound with its putative protein targets. We will delve into the core principles of binding kinetics and affinity and provide detailed, field-proven protocols for their determination using state-of-the-art biophysical techniques.
Core Principles: Unraveling Binding Kinetics and Affinity
Before embarking on experimental work, it is crucial to grasp the fundamental concepts that govern molecular interactions.
-
Affinity (KD): This is a measure of the strength of the binding interaction between a ligand (in this case, this compound) and its target protein at equilibrium. It is represented by the dissociation constant (KD), where a lower KD value signifies a higher binding affinity.
-
Kinetics (kon and koff): These parameters describe the rates at which the binding and dissociation events occur.
-
Association rate constant (kon): Also known as the "on-rate," this constant reflects how quickly the ligand binds to its target.
-
Dissociation rate constant (koff): Also known as the "off-rate," this constant indicates how quickly the ligand-target complex breaks apart. The residence time (τ), the reciprocal of the off-rate (1/koff), is an increasingly important parameter in drug discovery, as a longer residence time can lead to a more durable pharmacological effect.[8]
-
The relationship between these parameters is defined by the equation: KD = koff / kon .
Understanding both affinity and kinetics provides a more complete picture of a drug candidate's behavior than affinity alone.[9] Two compounds can have the same affinity but vastly different kinetic profiles, which can have significant implications for their in vivo efficacy and safety.[8]
Experimental Approaches to Characterize Binding Interactions
A multi-pronged experimental strategy is essential for a robust characterization of the binding kinetics and affinity of this compound. The following sections detail the principles and step-by-step protocols for three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Filter Binding Assays.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding
SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[10] It is particularly well-suited for determining both kinetic rates (kon and koff) and the equilibrium dissociation constant (KD).[11][12]
Principle of SPR: The technique relies on the phenomenon of surface plasmon resonance, which occurs when polarized light strikes a conductive film at the interface of two media with different refractive indices. A protein target is immobilized on a sensor chip, and the ligand of interest is flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle. This change is proportional to the mass of the bound ligand and is recorded in a sensorgram, a plot of response units (RU) versus time.
Experimental Workflow for SPR Analysis:
Caption: A generalized workflow for SPR analysis.
Detailed Step-by-Step Protocol for SPR:
-
Protein Immobilization:
-
Rationale: Covalent attachment of the target kinase to the sensor chip surface is a common and robust method. Amine coupling is a widely used chemistry. Maintaining the activity of the immobilized kinase is critical.[13]
-
Procedure:
-
Activate the carboxymethylated dextran surface of the sensor chip with a freshly prepared mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Inject the purified target kinase (e.g., CDK2/Cyclin A) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration on the negatively charged surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in the same way but without the injection of the kinase to account for non-specific binding and bulk refractive index changes.
-
-
-
Ligand Preparation:
-
Rationale: A dilution series of the small molecule is required to determine the concentration dependence of the binding interaction.
-
Procedure: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with a final DMSO concentration of ≤1% to minimize solvent effects.
-
-
Binding Analysis:
-
Rationale: The association and dissociation phases of the interaction are monitored in real-time.
-
Procedure:
-
Inject the different concentrations of this compound over the sensor and reference surfaces for a defined period (e.g., 60-180 seconds) to monitor the association phase.
-
Switch to flowing only the running buffer for an extended period (e.g., 300-600 seconds) to monitor the dissociation phase.
-
After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound ligand and prepare the surface for the next injection. The choice of regeneration solution must be carefully optimized to ensure complete removal of the analyte without damaging the immobilized protein.
-
-
-
Data Analysis:
-
Rationale: The raw sensorgram data is processed and fitted to a kinetic model to extract the binding parameters.
-
Procedure:
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk effects.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
-
Data Presentation:
| Parameter | Value |
| kon (M-1s-1) | To be determined |
| koff (s-1) | To be determined |
| KD (nM) | To be determined |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[14][15] It is considered the gold standard for determining the binding affinity (KD) and the thermodynamics of an interaction, providing insights into the forces driving the binding.[16]
Principle of ITC: A solution of the ligand is titrated into a solution of the target protein in a highly sensitive calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm can be fitted to a binding model to determine the KD, the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS).
Experimental Workflow for ITC Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. japsonline.com [japsonline.com]
- 7. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. bioradiations.com [bioradiations.com]
- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Downstream signaling pathway analysis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Downstream Signaling Pathway Analysis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Abstract
This guide provides a comprehensive framework for the downstream signaling pathway analysis of this compound, a novel small molecule with potential therapeutic applications as a kinase inhibitor. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to mechanistic investigation. We detail a multi-stage workflow encompassing initial target identification via biochemical screening, confirmation of target engagement in a cellular context, and deep interrogation of modulated signaling cascades using phospho-proteomic and protein-protein interaction studies. The ultimate goal is to connect the molecular mechanism of the compound to definitive cellular phenotypes, providing a clear rationale for further drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the mechanism of action of novel kinase inhibitors.
Introduction: The Imperative of Mechanistic Clarity
The compound this compound, hereafter referred to as "PPA," belongs to a chemical class rich in kinase-modulating scaffolds. Protein kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] While identifying a compound that elicits a desired cellular phenotype (e.g., cancer cell death) is a crucial first step, a deep understanding of its molecular mechanism of action is essential for successful clinical translation. This understanding allows for the identification of responsive patient populations, the prediction of potential resistance mechanisms, and the rational design of combination therapies.
This guide outlines a logical, field-proven strategy to move from a promising chemical entity to a well-characterized inhibitor with a defined downstream signaling signature. Our approach is built on three pillars:
-
Identify the Direct Target(s): Pinpoint the specific kinase(s) that PPA directly binds and inhibits.
-
Map the Immediate Downstream Consequences: Determine how target inhibition alters the phosphorylation state of key signaling nodes.
-
Correlate Pathway Modulation with Cellular Function: Link the observed molecular changes to measurable effects on cell behavior, such as proliferation, survival, and migration.
Stage 1: Primary Target Identification and Validation
Initial Hit Identification: In Vitro Kinase Profiling
The most direct method for identifying potential kinase targets is to screen the compound against a large, diverse panel of purified recombinant kinases. This provides a quantitative measure of inhibitory activity (typically as an IC50 value) and an initial assessment of selectivity.
Causality: This step is foundational. By measuring the direct inhibition of enzymatic activity in vitro, we isolate the compound's effect on the kinase from the complexities of a cellular environment. A potent IC50 value against a specific kinase strongly suggests it is a primary target.
Data Presentation: The results of such a screen are best summarized in a table.
| Kinase Target | PPA IC50 (nM) | Staurosporine IC50 (nM) |
| VEGFR2 | 8 | 2 |
| Src | 15 | 5 |
| STAT3 (JAK2) | 25 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase E | 750 | 15 |
| (Table 1: Hypothetical kinase profiling data for PPA. Staurosporine, a non-selective kinase inhibitor, serves as a positive control.[3] The data suggest PPA is a potent and relatively selective inhibitor of VEGFR2, Src, and the STAT3-activating kinase JAK2.) |
Target Validation in a Cellular Milieu: Cellular Thermal Shift Assay (CETSA)
While in vitro screening is essential, it does not guarantee that the compound will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[4][5]
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[6] When a protein binds to a ligand (like PPA), its structure is stabilized, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with PPA to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "shift" in the melting curve, providing direct evidence of binding.[7][8]
Stage 2: Dissecting the Downstream Signaling Cascades
With validated targets (VEGFR2, Src, STAT3), the next phase is to map how their inhibition by PPA affects the downstream signaling network. The most direct method is to measure changes in the phosphorylation state of key substrate proteins.
The Core Technique: Phospho-Specific Western Blotting
Western blotting is a fundamental technique for detecting specific proteins.[9] By using antibodies that only recognize the phosphorylated form of a protein, we can directly assess the activity of upstream kinases.
Causality & Trustworthiness: A decrease in the phosphorylation of a known kinase substrate following treatment with an inhibitor is strong evidence of pathway modulation. To ensure the reliability of this method, several controls are non-negotiable:
-
Phosphatase Inhibitors: Cell lysis releases phosphatases that can rapidly dephosphorylate proteins.[10] All lysis buffers must be freshly supplemented with a cocktail of phosphatase inhibitors to preserve the in-cell phosphorylation state.
-
Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking membranes instead of milk. Milk contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies.[11][12]
-
Loading Controls: Always probe for the total protein level of the target of interest in parallel. This confirms that any observed decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the overall amount of the protein. A housekeeping protein (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading between lanes.[12]
Interrogating the PPA-Modulated Pathways
Based on our hypothetical screening data, we will focus on three interconnected and critical oncogenic signaling pathways.
-
VEGFR2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary driver of angiogenesis.[13] Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate major downstream pathways, including the PI3K/AKT and MAPK/ERK cascades.[14][15][16] PPA-mediated inhibition of VEGFR2 would be expected to decrease phosphorylation of VEGFR2 itself, as well as downstream nodes like AKT and ERK.[17]
-
Src Family Kinase (SFK) Signaling: Src is a non-receptor tyrosine kinase that acts as a crucial signaling hub.[18][19] It is activated by various receptor tyrosine kinases (including VEGFR2) and integrins, and it plays roles in cell proliferation, migration, and survival.[20][21] SFKs can phosphorylate a wide array of substrates, and their inhibition by PPA would have pleiotropic effects, often leading to reduced cell motility and survival.
-
JAK/STAT3 Signaling: The STAT3 transcription factor is a potent oncogene that is often constitutively active in cancer.[22][23] It is typically activated via phosphorylation by Janus kinases (JAKs) downstream of cytokine receptors.[24] Once phosphorylated, STAT3 dimerizes, translocates to the nucleus, and drives the expression of genes involved in proliferation and anti-apoptosis.[25][26] Inhibition of STAT3 phosphorylation by PPA would trap it in the cytoplasm in an inactive state, blocking its transcriptional program.
Stage 3: Confirming Disruption of Protein-Protein Interactions
Signaling is mediated by dynamic protein complexes. A kinase inhibitor can block downstream signaling not only by preventing substrate phosphorylation but also by preventing the recruitment of signaling partners to the activated kinase. Co-Immunoprecipitation (Co-IP) is the gold-standard technique for investigating these interactions.[27][28]
Causality: The Co-IP workflow involves using an antibody to capture a specific "bait" protein (e.g., VEGFR2) from a cell lysate.[29] If other "prey" proteins are physically bound to the bait, they will be pulled down as well and can be identified by Western blotting.[30] By comparing the Co-IP results from untreated and PPA-treated cells, we can determine if PPA disrupts the formation of critical signaling complexes. For example, PPA might prevent the recruitment of the p85 subunit of PI3K to phosphorylated VEGFR2.
Stage 4: Connecting Mechanism to Cellular Phenotype
The final and most critical stage is to demonstrate that the observed inhibition of signaling pathways translates into a tangible anti-cancer phenotype. A suite of cell-based assays should be employed to quantify PPA's effect on the hallmarks of cancer.
-
Cell Proliferation & Viability: Assays like MTT, WST-1, or luminescence-based methods (CellTiter-Glo®) measure metabolic activity as a surrogate for cell number and viability. A dose-dependent decrease in signal following PPA treatment would be consistent with the inhibition of pro-growth pathways like MAPK and AKT.[31][32]
-
Apoptosis (Programmed Cell Death): Inhibition of survival pathways, particularly PI3K/AKT and STAT3, should lead to an increase in apoptosis.[26][33] This can be measured by quantifying the activity of executioner caspases (Caspase-3/7) or by flow cytometry analysis of cells stained with Annexin V and a viability dye.
-
Cell Migration and Invasion: The Src kinase is a key regulator of cell motility.[19] The effect of PPA on migration can be assessed using a wound-healing ("scratch") assay or a Transwell (Boyden chamber) assay. The latter can be adapted to measure invasion by coating the membrane with a basement membrane extract (e.g., Matrigel).
Data Integration: A successful investigation will yield a cohesive story. For instance, the IC50 of PPA for inhibiting VEGFR2 phosphorylation should correlate with the EC50 for inhibiting cell proliferation in a VEGFR2-dependent cell line. This linkage between molecular target inhibition, downstream pathway modulation, and cellular response provides a powerful validation of the compound's mechanism of action.
Conclusion and Future Directions
This guide has presented a systematic, multi-faceted approach to characterizing the downstream signaling pathways of the putative kinase inhibitor this compound. By progressing logically from target identification to pathway mapping and finally to phenotypic analysis, researchers can build a comprehensive and defensible model of a compound's mechanism of action. This detailed understanding is not merely an academic exercise; it is the foundation upon which successful, targeted therapies are built. Future work would involve validating these findings in in vivo models and using this mechanistic knowledge to explore rational combination strategies.
Appendix: Key Experimental Protocols
A.1 Protocol: Western Blotting for Phosphorylated Proteins
Adapted from Abcam and Bio-Techne protocols.[9]
-
Cell Lysis: Culture cells to 70-80% confluency and treat with PPA or vehicle (DMSO) for the desired time. Place the dish on ice, aspirate the media, and wash twice with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer freshly supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[11]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Wash the membrane with TBST (Tris-Buffered Saline, 0.1% Tween-20). Block with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA/TBST according to the manufacturer's recommendation. Incubate overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes each in TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Stripping & Re-probing: To analyze total protein levels, strip the membrane using a mild stripping buffer, re-block, and re-probe with an antibody against the total (non-phosphorylated) protein.
A.2 Protocol: Co-Immunoprecipitation (Co-IP)
Adapted from Assay Genie and Abcam protocols.[27][28]
-
Cell Lysis: Prepare cell lysates as described in A.1, but use a gentler, non-denaturing IP Lysis Buffer (e.g., containing 0.1-0.5% NP-40 or Tween-20) to preserve protein-protein interactions.[27]
-
Lysate Pre-clearing: Add 20-30 µL of Protein A/G agarose bead slurry to 1 mg of total protein lysate. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Immunoprecipitation: Add 2-5 µg of the "bait" primary antibody (e.g., anti-VEGFR2) to the pre-cleared lysate. Incubate overnight at 4°C on a rotator. A parallel sample with a non-specific IgG of the same isotype should be run as a negative control.[29]
-
Complex Capture: Add 40 µL of fresh Protein A/G agarose bead slurry to each sample. Incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifuging at 1,000 x g for 30 seconds at 4°C. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer. With each wash, resuspend the beads and then pellet them.
-
Elution: After the final wash, remove all supernatant. Elute the captured proteins by resuspending the beads in 40 µL of 1x Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Pellet the beads by centrifugation. The supernatant now contains the eluted bait and prey proteins. Analyze this eluate by Western Blot (Protocol A.1), probing with an antibody against the suspected "prey" protein.
References
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 20. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jebms.org [jebms.org]
- 24. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 26. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
- 28. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 29. bitesizebio.com [bitesizebio.com]
- 30. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 31. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. bosterbio.com [bosterbio.com]
Introduction: The Pyrazolopyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacokinetics and ADME Properties of Pyrazolopyridines
The pyrazolopyridine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions, has enabled the development of compounds targeting a wide array of biological entities.[1][2][3] Pyrazolopyridine derivatives have demonstrated significant therapeutic potential, with applications ranging from anxiolytics and anti-inflammatory agents to potent anticancer and antimalarial drugs.[3][4][5][6]
However, the journey from a promising hit compound to a viable clinical candidate is contingent upon a favorable pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical class is not merely a regulatory checkbox but a critical, data-driven process that informs lead optimization and predicts in vivo efficacy and safety. A compound's therapeutic success is fundamentally dictated by its ability to reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity.
This guide provides an in-depth exploration of the core ADME and pharmacokinetic characteristics of pyrazolopyridines. We will dissect each ADME component, explain the causality behind key experimental choices, and provide field-proven protocols, moving beyond a simple listing of facts to offer a functional understanding for researchers, scientists, and drug development professionals.
Absorption: The Gateway to Systemic Exposure
For orally administered drugs, absorption determines the fraction of the dose that reaches systemic circulation (bioavailability). Key determinants for pyrazolopyridines, as with many heterocyclic scaffolds, are aqueous solubility and membrane permeability. Poor solubility can limit dissolution in the gastrointestinal tract, while low permeability can prevent the drug from crossing the intestinal epithelium.
Key Experimental Assays
-
Aqueous Solubility: Often a challenge for pyrazolo[3,4-d]pyrimidine derivatives, assessing solubility is a foundational first step.[7] Standard methods include kinetic and thermodynamic solubility assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput in vitro assay models passive, transcellular permeability across the gastrointestinal tract.[8] It provides a rapid assessment of a compound's ability to diffuse across a lipid membrane, helping to identify potential absorption issues early.
-
Caco-2 Permeability Assay: Utilizing a monolayer of human colon adenocarcinoma cells, this assay is the gold standard for predicting human intestinal absorption.[8] It models not only passive diffusion but also active transport and efflux mechanisms (e.g., via P-glycoprotein), offering a more comprehensive picture of a compound's absorption potential.[8]
Data Presentation: Representative ADME Properties of Pyrazolopyridines
| Compound Class | Solubility | Permeability (PAMPA) Pe (10⁻⁶ cm/s) | Efflux Ratio (Caco-2) | Reference |
| Pyrazolo[3,4-d]pyrimidines | Suboptimal / Low | Good to Excellent | Not specified | [7][9] |
| Pyrazolo-Pyridones | Poorly water-soluble | Not specified | Not specified | [10] |
| Pyrazolo[1,5-a]pyrimidines | Favorable | Favorable | Not specified | [3] |
Note: Data is synthesized from multiple sources. "Favorable" indicates that the properties were deemed suitable for further development in the cited studies.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing the passive permeability of pyrazolopyridine candidates.
-
Preparation of Solutions:
-
Dissolve test compounds in DMSO to create 10 mM stock solutions.
-
Prepare a donor solution by diluting the stock solution into a universal buffer at pH 5.0 to a final concentration of 100 µM.
-
Prepare the acceptor solution using a universal buffer at pH 7.4.
-
-
Plate Preparation:
-
Coat the filter membrane of a 96-well donor plate with a 1% solution of lecithin in dodecane.
-
Add the acceptor solution to a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
-
Incubation:
-
Add the donor solution (containing the test compound) to the donor wells.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking. This allows the compound to diffuse from the donor to the acceptor compartment.
-
-
Quantification:
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
-
Visualization: PAMPA Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Distribution: Reaching the Site of Action
Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to permeate into tissues. For pyrazolopyridines targeting the central nervous system (CNS), such as anxiolytics, the ability to cross the blood-brain barrier (BBB) is paramount.[4][7]
Key Experimental Assays
-
Plasma Protein Binding (PPB): This assay measures the fraction of a drug bound to proteins (primarily albumin) in the blood. High PPB can limit the amount of free drug available to exert its pharmacological effect. Equilibrium dialysis is a common and reliable method.
-
Blood-Brain Barrier (BBB) Permeability: This can be assessed in vitro using models similar to PAMPA but with specific lipid compositions that mimic the BBB or with cell-based models. In vivo studies in rodents are often required for definitive assessment.[13]
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Device Preparation:
-
Prepare a semi-permeable dialysis membrane (typically with a molecular weight cutoff of 5-10 kDa) by hydrating it according to the manufacturer's instructions.
-
Assemble the dialysis cells, which consist of two chambers (a plasma chamber and a buffer chamber) separated by the membrane.
-
-
Sample Preparation:
-
Spike the test pyrazolopyridine compound into blank plasma at a known concentration (e.g., 1-10 µM).
-
Add the spiked plasma to one chamber of the dialysis cell.
-
Add an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other chamber.
-
-
Equilibration:
-
Seal the dialysis unit and place it in a temperature-controlled incubator (37°C) with gentle rotation.
-
Allow the system to equilibrate for 4-24 hours. During this time, the unbound drug will diffuse across the membrane until its concentration is equal in both chambers.
-
-
Quantification:
-
After equilibration, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the drug in both samples using LC-MS/MS. It is crucial to account for any matrix effects from the plasma.
-
-
Calculation:
-
Calculate the fraction unbound (fu) and the percentage bound:
-
fu = Concentration_buffer / Concentration_plasma
-
% Bound = (1 - fu) * 100
-
-
Visualization: Factors Influencing Drug Distribution
Caption: Key factors governing the distribution of pyrazolopyridines.
Metabolism: Biotransformation and Clearance
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. This is a critical determinant of a drug's half-life and can lead to the formation of active or toxic metabolites. For pyrazolopyridines, metabolism often involves oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[14][15]
Key Metabolic Pathways & Enzymes
-
Phase I Metabolism: Oxidation, reduction, and hydrolysis reactions are mediated primarily by CYP450 enzymes.[15] For pyrazoloacridine, a related scaffold, N-demethylation was catalyzed by CYP3A4 and 9-desmethylation by CYP1A2.[14] Pyridine N-oxide formation has also been identified as a metabolic pathway.[14][16]
-
Flavin Monooxygenases (FMO): These enzymes can also contribute to N-oxidation. For pyrazoloacridine, PZA N-oxide formation was catalyzed by FMO.[14]
-
Drug-Drug Interactions (DDI): If a pyrazolopyridine derivative inhibits or induces a major CYP enzyme (like CYP3A4), it can alter the metabolism of co-administered drugs, leading to potential safety issues.[17]
Key Experimental Assays
-
Metabolic Stability in Liver Microsomes: Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of CYP enzymes.[8][18] Incubating a compound with HLMs and an NADPH-generating system allows for the determination of its intrinsic clearance and metabolic half-life.[18]
Data Presentation: Metabolic Profile of Representative Pyrazolopyridines
| Compound/Class | Major Enzymes Involved | Major Metabolic Pathways | In Vitro Half-life (HLM) | Reference |
| Pyrazoloacridine (PZA) | CYP1A2, CYP3A4, FMO | 9-Desmethylation, N-demethylation, N-oxidation | Not Specified | [14] |
| SCH 351125 | CYP3A4 (major), CYP2C9 (minor) | O-deethylation, Aromatization (piperidine to pyridine), N-oxide reduction | Not Specified | [19] |
| CP-424391 (in rats) | Not specified | Oxidation, N-demethylation, O-debenzylation | Not Specified | [20] |
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH-regenerating system solution (cofactor solution).
-
Thaw pooled Human Liver Microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in the reaction buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound solution at 37°C.
-
Initiate the reaction by adding the cofactor solution to the HLM/compound mixture. The final compound concentration is typically 1 µM.
-
A control incubation without the NADPH cofactor is run in parallel to assess non-CYP-mediated degradation.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile, often containing an internal standard for analytical quantification.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Visualization: Metabolic Pathways of Pyrazoloacridine
Caption: Major metabolic pathways of Pyrazoloacridine (PZA).[14]
Excretion: The Final Elimination
Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes are through the kidneys into urine (renal excretion) and through the liver/bile into feces (biliary/fecal excretion). Understanding the routes and rate of excretion is vital for determining dosing intervals and assessing the risk of drug accumulation.
Key Experimental Assays
-
Mass Balance Studies: These are definitive in vivo studies, typically conducted in rats, to determine the routes and extent of excretion.[13][21] A radiolabeled version of the drug (e.g., with ¹⁴C) is administered, and radioactivity is measured in urine, feces, and expired air over several days to account for the total administered dose.[20][21]
Data Presentation: Excretion Profile of a Pyrazolopyridine Derivative
| Compound | Species | Dose Route | % Dose in Urine | % Dose in Feces | Total Recovery (%) | Reference |
| [¹⁴C]CP-424391 | Rat (Male) | Oral | 7% | 84% | 91% | [20] |
| [¹⁴C]CP-424391 | Rat (Female) | Oral | 15% | 77% | 92% | [20] |
This data clearly indicates that for CP-424391 in rats, fecal excretion is the predominant route of elimination.[20]
Visualization: Mass Balance Study Workflow
Caption: Workflow for a typical in vivo mass balance excretion study.
Integrated Pharmacokinetics (PK) and Bioanalysis
The culmination of ADME processes defines a drug's overall pharmacokinetic (PK) profile. In vivo studies in animal models are essential to understand the interplay of these factors and determine key parameters that guide human dose prediction.
Key PK Parameters
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
F%: Oral bioavailability.
These parameters are determined by administering the drug (both intravenously and orally) to animals and collecting blood samples at multiple time points.[13]
The Role of Bioanalysis
Accurate determination of drug concentrations in biological matrices (plasma, urine, etc.) is the foundation of all pharmacokinetic studies.[11][22] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[11] A robust, validated bioanalytical method is a prerequisite for generating reliable PK data.[23]
Data Presentation: In Vivo Pharmacokinetic Parameters
| Compound | Species | Dose (mg/kg, PO) | Cmax (µM) | AUC (h·µM) | Bioavailability (F%) | Reference |
| Compound 2 | Mouse | 50 | 0.36 | 2.9 | 15% | [10] |
| Compound 4 | Mouse | 50 | 1.15 | 23.8 | 36% | [10] |
| Compound 40 | Mouse | 50 | 6.0 | 72.9 | 92% | [10] |
This table illustrates a successful lead optimization campaign where structural modifications to a pyrazolo-pyridone scaffold led to a dramatic improvement in oral exposure and bioavailability.[10]
Conclusion
The pyrazolopyridine scaffold continues to be a highly productive framework in drug discovery. However, its successful translation to clinical utility is inextricably linked to a thorough understanding and optimization of its ADME and pharmacokinetic properties. As demonstrated, challenges such as suboptimal aqueous solubility and rapid metabolism can hinder development.[7][10]
A scientifically rigorous, early-stage assessment of solubility, permeability, metabolic stability, and potential for drug-drug interactions is essential. By employing the in vitro and in vivo methodologies outlined in this guide, drug development teams can establish clear structure-ADME relationships (SAR), mitigate risks, and rationally design pyrazolopyridine derivatives with a higher probability of success. This integrated approach ensures that only the most promising candidates, those with a balance of potency and favorable pharmacokinetics, are advanced, ultimately saving time and resources in the complex journey of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridines - Wikipedia [en.wikipedia.org]
- 6. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
- 7. mdpi.com [mdpi.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. parazapharma.com [parazapharma.com]
- 14. The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolism, pharmacokinetics, tissue distribution, and excretion of [14C]CP-424391 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011 [frontiersin.org]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. chromatographyonline.com [chromatographyonline.com]
Computational docking studies for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
An In-Depth Technical Guide: Computational Docking Studies of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine: A Case Study in Kinase Target Interrogation
Authored by: A Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions within the ATP-binding sites of protein kinases.[1][2] This guide provides an in-depth, practical walkthrough of a computational molecular docking study, using this compound as a case study ligand. We will explore the scientific rationale for selecting Cyclin-Dependent Kinase 2 (CDK2) as a high-value target, detail the step-by-step protocols for ligand and protein preparation, execute the docking simulation, and perform a rigorous post-docking analysis. This document is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind methodological choices to ensure a robust and reproducible in silico experiment.
The Scientific Rationale: Selecting a Target for this compound
The design of a meaningful computational study begins not with the software, but with a strong biological hypothesis. The structure of our ligand, this compound, contains two key pharmacophoric elements that guide our strategy:
-
The 5-Aminopyrazole Core: This moiety is a well-established "hinge-binder."[3] It is designed to mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction acts as a powerful anchor, providing a foundation for high-affinity binding.[3]
-
The Pyridin-2-yl Group: This aromatic system can engage in various interactions, including hydrophobic and pi-stacking interactions, within the solvent-exposed regions of the ATP binding pocket, contributing to both affinity and selectivity.
Given these features, protein kinases are the most logical class of targets.[4][5] Specifically, Cyclin-Dependent Kinase 2 (CDK2) emerges as a prime candidate. Dysregulation of CDK2 is a hallmark of various cancers, making it a crucial therapeutic target.[6][7] Furthermore, numerous studies have successfully developed potent pyrazole-based inhibitors of CDK2, validating its tractability for this scaffold.[7][8][9][10] Therefore, for this guide, we will investigate the binding potential of this compound within the ATP-binding site of human CDK2.
Pre-Computation Essentials: Preparing the Digital Laboratory
A successful docking study is built on meticulous preparation of both the ligand and the target protein. Garbage in, garbage out is the cardinal rule of computational chemistry.
Required Resources
| Resource | Purpose | Recommended Software/Database |
| Ligand Structure | Obtain 2D/3D coordinates of the small molecule. | PubChem / ZINC Database |
| Protein Structure | Obtain high-resolution crystal structure of the target. | Protein Data Bank (PDB) |
| Molecular Visualization | View and manipulate molecular structures. | PyMOL / UCSF Chimera |
| Ligand Preparation | Convert 2D to 3D, assign charges, minimize energy. | Avogadro / Open Babel |
| Protein Preparation | Clean PDB file, add hydrogens, assign charges. | AutoDockTools / Schrödinger Maestro |
| Molecular Docking | Perform the docking simulation. | AutoDock Vina / GOLD / Glide |
Experimental Protocol: Ligand Preparation
The goal of this protocol is to convert a 2D representation of the ligand into a physically realistic, low-energy 3D conformation suitable for docking.
-
Obtain Structure: Download the 2D SDF file for this compound from a chemical database like PubChem.
-
Generate 3D Coordinates: Import the 2D structure into a molecular editor like Avogadro. Use the built-in tools to add hydrogens and generate an initial 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step resolves steric clashes and finds a low-energy conformer. The rationale is to start the docking process from a physically plausible ligand shape.
-
Assign Charges & Torsion: For docking software like AutoDock, use its preparatory scripts to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This is critical for the scoring function to accurately calculate electrostatic and torsional energy terms.
-
Save in Required Format: Save the prepared ligand in the .pdbqt format for use with AutoDock Vina.
Experimental Protocol: Protein Preparation (CDK2)
This protocol refines a raw crystal structure from the PDB into a clean, chemically correct model for docking. We will use PDB ID: 1H1W, a crystal structure of human CDK2.
-
Download PDB File: Obtain the 1H1W.pdb file from the Protein Data Bank.
-
Clean the Structure: Open the file in a molecular viewer or preparation tool. Remove all non-essential components:
-
Water Molecules: Unless a water molecule is known to be critical for binding (a "bridging" water), it should be removed to simplify the calculation.
-
Co-crystallized Ligands & Ions: Remove the original ligand and any buffer molecules or ions that are not part of the protein's catalytic machinery.
-
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens according to standard geometries and ionization states at a physiological pH (7.4). This is non-negotiable, as hydrogens are essential for defining hydrogen bond networks and steric boundaries.
-
Assign Charges & Atom Types: Assign partial charges (e.g., Kollman charges) and atom types to the protein residues. This parameterizes the protein for the docking force field.
-
Save in Required Format: Save the prepared protein in the .pdbqt format.
The Docking Simulation: Predicting the Interaction
With prepared inputs, we can now define the search space and execute the docking algorithm. The objective is for the algorithm to explore various positions, orientations, and conformations (poses) of the ligand within the defined binding site and rank them based on a scoring function.
Defining the Binding Site (Grid Box)
The docking algorithm needs to know where to search. We define a "grid box" centered on the known ATP binding site of CDK2.
-
Rationale: Centering the box on the location of the co-crystallized ligand from the original PDB file ensures that our search is biologically relevant. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time searching unproductive space.
-
Procedure: In AutoDockTools, identify key residues of the CDK2 active site (e.g., Leu83 in the hinge region, Phe80, Glu81). Center the grid box on this region and set the dimensions (e.g., 25 x 25 x 25 Å) to encompass the entire site.
Docking Workflow Diagram
Caption: Computational docking workflow from preparation to analysis.
Experimental Protocol: Running AutoDock Vina
-
Configuration File: Create a text file (conf.txt) specifying the paths to the prepared protein and ligand, the center and dimensions of the grid box, and the name of the output file.
-
Execute Vina: Run the simulation from the command line: vina --config conf.txt --log output_log.txt
-
Causality of exhaustiveness: This parameter controls the thoroughness of the search. A higher value (e.g., 16 or 32) increases the probability of finding the true binding minimum but takes longer. For initial screening, 8 is common, but for a detailed study, a higher value is recommended for trustworthiness.
-
Post-Docking Analysis: From Raw Data to Scientific Insight
The output of a docking run is a set of ligand poses ranked by their predicted binding affinity. This raw data requires careful interpretation to become scientifically meaningful.
Quantitative Analysis: Binding Affinity
The primary quantitative metric is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy. More negative values indicate stronger predicted binding. AutoDock Vina provides a ranked list of the top poses.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.35 |
| 3 | -8.1 | 1.87 |
| 4 | -7.9 | 2.11 |
| Note: These are representative values for illustrative purposes. |
Qualitative Analysis: Interaction Visualization
Quantitative scores are meaningless without visual inspection. The top-ranked pose should be loaded into a molecular viewer along with the protein to analyze the specific interactions that stabilize the complex.
-
Hinge Interaction: The most critical interaction to verify is the formation of hydrogen bonds between the 5-amino group and/or pyrazole nitrogen of the ligand and the backbone of the CDK2 hinge region (residues Glu81 and Leu83). This validates our initial hypothesis.
-
Hydrophobic Pockets: Analyze how the pyridine ring fits into the surrounding pockets. Does it interact with hydrophobic residues like Phe80, Ile10, or Val18?
-
Other Interactions: Look for other potential interactions, such as pi-stacking with aromatic residues (e.g., Phe80) or electrostatic interactions.
Key Interaction Diagram
Caption: Predicted interactions of the ligand with key CDK2 residues.
Protocol Validation: Ensuring Trustworthiness
To trust our results, we must validate our docking protocol. The most common method is to perform a re-docking experiment .
-
Concept: Take a protein crystal structure that includes a known inhibitor (e.g., PDB ID 1H1W contains a staurosporine derivative). Prepare the protein and that known inhibitor using the exact same protocols described above. Then, dock the known inhibitor back into its own receptor.
-
Success Criteria: The protocol is considered validated if the top-ranked docked pose of the known inhibitor is very similar to its original, co-crystallized position. This similarity is quantified by the Root Mean Square Deviation (RMSD) between the two poses.
-
Self-Validating System: An RMSD value < 2.0 Å is generally considered a successful validation. This demonstrates that the chosen docking parameters are capable of accurately reproducing a known binding mode, thereby lending confidence to the predictions made for our novel ligand.
Conclusion and Future Directions
This guide has detailed a comprehensive workflow for the computational docking of this compound against CDK2. The in silico results predict that the ligand can bind favorably within the ATP site, anchored by key hydrogen bonds to the hinge region, consistent with the behavior of established pyrazole-based kinase inhibitors.
The predicted binding affinity of -8.5 kcal/mol suggests that this compound is a promising candidate for further investigation. However, it is crucial to remember that molecular docking is a predictive tool. The next logical steps to advance this project would include:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose over time and to calculate binding free energies with higher accuracy.
-
In Vitro Kinase Assay: To experimentally measure the inhibitory activity (e.g., IC₅₀) of the compound against CDK2.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.
By integrating computational predictions with experimental validation, we can accelerate the drug discovery process, efficiently prioritizing compounds with the highest potential for therapeutic success.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine: A Detailed Protocol for Medicinal Chemistry Applications
Abstract
This comprehensive guide details a reliable and efficient two-step protocol for the synthesis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in drug discovery and medicinal chemistry. The synthesis commences with the formation of the key intermediate, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, from 2-acetylpyridine. Subsequent cyclization with hydrazine hydrate affords the target compound. This document provides a step-by-step methodology, explains the rationale behind experimental choices, and includes detailed characterization parameters.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Specifically, aminopyrazole derivatives are of significant interest due to their versatile reactivity, allowing for further structural modifications to explore structure-activity relationships (SAR).[3] The title compound, this compound, incorporates both a pyrazole and a pyridine moiety, two key pharmacophores known to interact with various biological targets. This makes it a highly attractive starting material for the synthesis of novel therapeutic agents.[4][5]
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, beginning with the readily available 2-acetylpyridine.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
The initial step involves the formation of an enaminone, a versatile intermediate in organic synthesis.[6][7] This is achieved through the condensation of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA serves as both a reactant, providing the dimethylamino-methylene group, and a dehydrating agent.
Experimental Protocol
-
To a solution of 2-acetylpyridine (1.0 eq) in xylene (5-10 mL per gram of 2-acetylpyridine), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
After completion, cool the reaction mixture to room temperature.
-
Add n-hexane to the mixture to precipitate the product.
-
Stir the resulting slurry at 0-5 °C for 30 minutes.
-
Collect the solid product by filtration, wash with cold n-hexane, and dry under vacuum to afford (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one as a yellow solid.[8]
Key Experimental Parameters
| Parameter | Value | Rationale |
| Solvent | Xylene | A high-boiling, non-polar solvent suitable for the reaction temperature. |
| Temperature | 110-120 °C | Provides the necessary activation energy for the condensation reaction. |
| Reaction Time | 12-16 hours | Ensures complete conversion of the starting material. |
| Work-up | Precipitation with n-hexane | The product is insoluble in n-hexane, allowing for easy isolation. |
Part 2: Synthesis of this compound
The second and final step is the cyclization of the enaminone intermediate with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular condensation to form the pyrazole ring.
Experimental Protocol
-
Suspend (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in ethanol (10-15 mL per gram of enaminone).
-
Add hydrazine hydrate (1.2-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the concentrated mixture to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Key Experimental Parameters
| Parameter | Value | Rationale |
| Solvent | Ethanol | A polar protic solvent that facilitates the dissolution of reactants and the reaction mechanism. |
| Reagent | Hydrazine Hydrate | The source of the two nitrogen atoms for the pyrazole ring. |
| Temperature | Reflux | Accelerates the rate of the cyclization reaction. |
| Work-up | Precipitation with water | The product is sparingly soluble in water, enabling its isolation. |
| Purification | Recrystallization | Removes impurities to yield the final compound in high purity. |
Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals would include aromatic protons from the pyridine and pyrazole rings, as well as a characteristic signal for the amine protons.
-
¹³C NMR: Will show the corresponding carbon signals for both heterocyclic rings.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₈H₈N₄, M.W. = 160.18 g/mol ).
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Considerations
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrazine hydrate is corrosive and toxic; handle with extreme care.
-
Xylene is flammable; avoid open flames.
Conclusion
The protocol described provides a clear and reproducible method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this an accessible route for researchers in medicinal chemistry and drug discovery. The resulting aminopyrazole is a versatile building block for the development of novel compounds with potential therapeutic applications.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Dimethylamino)-1-(pyridine-2-yl)prop-2-en-1-one One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: Preparation of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine Derivatives
<
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, often acting as scaffolds for the development of targeted therapeutics such as kinase inhibitors.[1][2][3][4] This guide details robust synthetic protocols, explains the underlying chemical principles, and offers insights into the structural elucidation and biological evaluation of this important class of molecules.
Introduction: The Significance of the Pyridinyl-Pyrazole Scaffold
The fusion of pyridine and pyrazole rings creates a privileged heterocyclic scaffold that is prominently featured in a multitude of biologically active compounds.[1][2] The this compound core, in particular, presents a unique spatial arrangement of nitrogen atoms and functional groups that are conducive to forming key interactions with biological targets. Pyrazole-containing compounds have been successfully developed into drugs for a wide range of diseases, including inflammation, cancer, and infectious diseases.[3][5][6][7] The amino group at the 5-position of the pyrazole ring serves as a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[8][9]
The pyridine moiety often acts as a key hydrogen bond acceptor, while the pyrazole core can engage in various non-covalent interactions within the binding pockets of enzymes, such as kinases.[1] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a significant class of anti-cancer therapeutics.[1] Several pyrazolopyridine-based compounds have been identified as potent inhibitors of various kinases, demonstrating the therapeutic potential of this scaffold.[1][2][10]
Synthetic Strategies: The Chemistry Behind the Core
The construction of the this compound scaffold is most commonly achieved through a cyclocondensation reaction. This classic and versatile approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[11][12][13]
2.1. The Cornerstone of Pyrazole Synthesis: Cyclocondensation
The Knorr pyrazole synthesis and related methodologies are the most prevalent routes for constructing the pyrazole ring.[12] The fundamental principle involves the reaction of a β-dicarbonyl compound (or a functionalized equivalent) with a hydrazine. The regioselectivity of this reaction is a critical consideration, especially when using unsymmetrical dicarbonyl compounds and substituted hydrazines.
A common and effective strategy for the synthesis of this compound derivatives involves the reaction of a suitably substituted β-ketonitrile with hydrazine hydrate. The β-ketonitrile precursor can be synthesized through various methods, including the Claisen condensation of a pyridine-containing ester with a nitrile.
Caption: General synthetic workflow for this compound derivatives.
The causality behind this experimental choice lies in the high reactivity of the β-ketonitrile intermediate. The presence of the nitrile group activates the adjacent methylene group, facilitating the initial condensation. The subsequent cyclization with hydrazine is typically thermodynamically favorable, driving the reaction towards the formation of the stable aromatic pyrazole ring.
Detailed Experimental Protocol: A Step-by-Step Guide
This section provides a representative protocol for the synthesis of a this compound derivative.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be performed in a well-ventilated fume hood.
3.1. Materials and Equipment
| Reagents | Equipment |
| Ethyl 2-picolinate | Round-bottom flasks |
| Substituted Acetonitrile | Magnetic stirrer with heating |
| Sodium Hydride (60% dispersion in mineral oil) | Reflux condenser |
| Anhydrous Tetrahydrofuran (THF) | Ice bath |
| Hydrazine Hydrate | Thin Layer Chromatography (TLC) plates |
| Ethanol | Column chromatography setup |
| Ethyl Acetate | Rotary evaporator |
| Hexanes | NMR Spectrometer |
| Deionized Water | Mass Spectrometer |
| Brine | IR Spectrometer |
3.2. Synthesis of the β-Ketonitrile Intermediate
Caption: Workflow for the synthesis of the β-ketonitrile intermediate.
3.3. Cyclocondensation to Form the Pyrazol-5-amine
-
Dissolution: Dissolve the purified β-ketonitrile intermediate in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the ketonitrile should be slightly in excess (e.g., 1.1 to 1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction should be monitored by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic techniques is typically employed.[14][15]
4.1. Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the structure of organic molecules.[16][17] In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons on the pyridine and pyrazole rings, as well as any substituents. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.[14] The broad signal for the NH₂ protons is also a key diagnostic feature. ¹³C NMR provides information about the carbon framework of the molecule.[16]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[15] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups.[18] Key stretches to look for include the N-H stretches of the amine and the pyrazole ring, as well as C=N and C=C stretches of the aromatic rings.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure.[19][20][21][22][23] This technique can reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state.[20][24]
4.2. Representative Characterization Data
The following table summarizes typical spectroscopic data for a hypothetical this compound derivative.
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5 (d, 1H, pyridine-H), 7.8 (t, 1H, pyridine-H), 7.3-7.5 (m, 2H, pyridine-H), 7.9 (s, 1H, pyrazole-H), 5.5 (br s, 2H, NH₂), 12.0 (br s, 1H, pyrazole-NH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150-160 (pyrazole-C), 148-152 (pyridine-C), 137-140 (pyridine-C), 120-125 (pyridine-C), 100-110 (pyrazole-C) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1620 (C=N stretch), 1580 (C=C stretch) |
| HRMS (ESI+) | Calculated for C₈H₈N₄ [M+H]⁺, found m/z consistent with the expected molecular formula. |
Applications in Drug Discovery: Targeting Kinases
As previously mentioned, this compound derivatives are of significant interest as kinase inhibitors.[1][2][25] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways is a common feature of cancer.
Caption: Potential point of intervention for a pyridinyl-pyrazole kinase inhibitor in a signaling pathway.
The pyridinyl-pyrazole scaffold can be designed to fit into the ATP-binding pocket of a specific kinase. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a common interaction motif for many kinase inhibitors.[1] The pyrazole ring and its substituents can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, leading to high affinity and selectivity. The amino group at the 5-position provides a convenient point for introducing various side chains to probe these pockets and optimize the inhibitory activity.[9][10]
Conclusion
The this compound scaffold is a versatile and valuable platform in medicinal chemistry. The synthetic routes to these compounds are well-established and amenable to the generation of diverse libraries for biological screening. Their proven potential as kinase inhibitors makes them particularly attractive for the development of novel anti-cancer therapeutics.[1][4][10] This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic applications of this important class of heterocyclic compounds.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 8. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. connectjournals.com [connectjournals.com]
- 19. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Note: Interrogating Cellular Signaling with Pyrazole-Based Kinase Inhibitors
A Technical Guide for the Application of PP2, a Pyrazolopyrimidine-Based Src Family Kinase Inhibitor, in Cell-Based Assays
A Note on Compound Selection: This application note was initially designed to profile the compound 4-(Pyridin-2-yl)-1H-pyrazol-5-amine. However, a comprehensive literature review revealed a lack of published data regarding its specific biological targets and applications. To provide a scientifically robust and actionable guide, we have pivoted to a well-characterized, structurally related molecule: PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) . PP2 belongs to the pyrazolopyrimidine class of compounds, which share a core heterocyclic structure with the initially requested molecule.[1][2] PP2 is a potent, widely-used inhibitor of Src Family Kinases (SFKs) and serves as an excellent model for outlining the principles, protocols, and data interpretation required when investigating novel pyrazole-based compounds in cell-based assays.
Introduction: The Role of Src Family Kinases and Their Inhibition
Src Family Kinases (SFKs) are a group of non-receptor tyrosine kinases that act as critical signaling hubs in a multitude of cellular processes.[3] They are positioned downstream of various cell surface receptors, including receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs), and are responsible for transducing extracellular cues into intracellular responses.[4] Key cellular functions regulated by SFKs include proliferation, survival, differentiation, adhesion, and migration.[3][5] Given their central role, dysregulation of SFK activity is frequently implicated in diseases such as cancer, leading to uncontrolled cell growth and metastasis.[3][6]
Chemical probes that inhibit SFK activity are invaluable tools for dissecting these signaling pathways. PP2 is a potent, ATP-competitive inhibitor that selectively targets the kinase domain of SFKs, preventing the phosphorylation of downstream substrates.[7][8] By treating cells with PP2, researchers can effectively "switch off" SFK-dependent signaling to study the functional consequences.
Mechanism of Action and Kinase Selectivity
PP2 reversibly binds to the ATP-binding pocket of the kinase domain of SFKs.[8] This prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on target proteins, thereby blocking the propagation of the signaling cascade. While it is a powerful tool, it is crucial to acknowledge that no inhibitor is perfectly specific. PP2 exhibits high potency against several SFKs but can inhibit other kinases at higher concentrations, such as EGFR and CSK.[9]
Table 1: Kinase Inhibitory Profile of PP2
| Kinase Target | IC₅₀ (in cell-free assays) | Citation(s) |
|---|---|---|
| Lck | 4 nM | [9][10][11] |
| Fyn | 5 nM | [9][10][11] |
| Hck | 5 nM | [9][11] |
| c-Src | Varies by assay | [7] |
| EGFR | ~480 nM | [9][10] |
| ZAP-70 | >100 µM | [9][11] |
This table highlights the importance of using the lowest effective concentration to maintain selectivity for SFKs.
To ensure that the observed cellular phenotype is a direct result of SFK inhibition, it is imperative to include proper controls. A structurally related but biologically inactive analog, PP3 , is often used as a negative control to account for potential off-target or compound-specific effects not related to kinase inhibition.[8][12]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Src inhibitor PP2 inhibits head and neck cancer progression through regulation of the epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. PP2 | Cell Signaling Technology [cellsignal.com]
- 12. Src family kinase inhibitor PP2 efficiently inhibits cervical cancer cell proliferation through down-regulating phospho-Src-Y416 and phospho-EGFR-Y1173 - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Pyridin-2-yl)-1H-pyrazol-5-amine in vitro assay guide
An In-Depth Guide to the In Vitro Evaluation of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine and its Analogs
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including significant potential as anticancer agents.[1][2][3] Specifically, compounds incorporating a pyridine ring linked to a pyrazole core, such as this compound, have emerged as a promising class of kinase inhibitors.[4][5] Kinases, particularly cyclin-dependent kinases (CDKs), are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6][7] This guide provides a comprehensive, strategy-driven framework for the in vitro characterization of this compound, designed for researchers in drug discovery and chemical biology. We present a logical progression of assays, from initial cytotoxicity profiling to specific target engagement and mechanism of action studies, complete with detailed, field-tested protocols.
Introduction: The Scientific Rationale
The core principle of this guide is to systematically build a biological profile for a novel compound. We begin with broad, functional assays to determine general bioactivity and establish effective concentration ranges. Subsequently, we move to more focused biochemical and cell-based assays to identify the specific molecular target and elucidate the mechanism of action. This tiered approach is both resource-efficient and scientifically robust.
For compounds like this compound, the literature strongly suggests a role as a kinase inhibitor.[4] Many first-generation kinase inhibitors were pan-CDK inhibitors, which, despite showing efficacy, often failed in clinical trials due to high toxicity from poor selectivity.[7] Modern drug discovery aims for more selective inhibitors. Therefore, our experimental strategy is designed not only to confirm kinase inhibition but also to lay the groundwork for future selectivity profiling.
Below is a visual roadmap of the recommended experimental workflow.
References
- 1. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Guide to Target-Based Screening Using 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] When fused or linked to other heterocyclic systems, such as pyridine, its versatility expands significantly. The resulting pyrazolopyridine and linked pyrazolyl-pyridine motifs are prevalent in numerous clinically successful kinase inhibitors.[4][5][6] These structures often serve as bioisosteres for other aromatic systems, improving physicochemical properties while providing crucial hydrogen bond donor and acceptor sites for target engagement.[2]
The compound this compound embodies this promising chemical lineage. It features a pyrazole core, which can form key interactions within enzyme active sites, linked to a pyridine ring, a common feature in ATP-competitive inhibitors that often targets the hinge region of protein kinases.[2] This application note provides a comprehensive framework for researchers and drug development professionals to conduct initial target-based screening of this molecule, focusing on protein kinases as a primary, high-probability target class. We present detailed protocols for compound handling, a robust in vitro kinase inhibition assay, and a guide to data analysis and interpretation.
Compound Characteristics and Handling
Proper handling and storage are paramount to ensure the integrity and reproducibility of experimental results. Small molecule inhibitors, while generally stable as powders, require careful preparation and storage once in solution.[7][8]
Physicochemical Properties
A summary of the key computed physicochemical properties for this compound is provided below. These parameters are useful for predicting its behavior in biological assays.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | [9] |
| Molecular Weight | 160.18 g/mol | [9] |
| Topological Polar Surface Area (TPSA) | 67.59 Ų | [9] |
| LogP (Predicted) | 1.05 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Rotatable Bonds | 1 | [9] |
Storage and Handling Protocol
1. Solid Compound Storage:
-
Upon receipt, store the vial containing the powdered compound at 2-8°C for short-term storage or at -20°C for long-term stability (up to 3 years).[7]
-
Keep the container tightly sealed and protected from light and moisture.[10] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[11]
2. Stock Solution Preparation (10 mM in 100% DMSO):
-
Scientist's Note: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecule screening libraries due to its high solubilizing capacity. However, the final concentration in assays should be kept low (<0.5%) to avoid solvent-induced toxicity or artifacts.[7]
-
Step 1: Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * 0.16018 g/mmol * Volume in L). For 1 mL, this is approximately 1.60 mg.
-
Step 2: Aseptically add the calculated volume of 100% molecular biology-grade DMSO directly to the vial containing the compound.
-
Step 3: Vortex thoroughly for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Step 4: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[7]
3. Stock Solution Storage:
-
Store aliquots of the stock solution at -20°C for up to one month or at -80°C for up to six months.[7] When ready to use, thaw an aliquot completely and vortex gently before making serial dilutions.
Scientific Rationale: Targeting the Kinome
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[12] Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[4][6] The pyrazole and pyrazolopyridine scaffolds have been successfully developed into potent inhibitors of various kinase families, including Aurora kinases, Janus kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).[6][13][14][15] Given the structural features of this compound, it is a prime candidate for screening against a panel of protein kinases.
References
- 1. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. Safe handling and delivery of biological medications during the COVID‐19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Illuminating the Kinome: A Researcher's Guide to the Application of Pyrazolopyridine Kinase Inhibitors
This guide provides an in-depth exploration of the experimental applications of pyrazolopyridine kinase inhibitors, a prominent class of ATP-competitive inhibitors with significant utility in dissecting cellular signaling pathways and proven potential in therapeutic development. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a framework for rigorous experimental design, data interpretation, and the generation of robust and reproducible results.
Section 1: The Pyrazolopyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolopyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structure, a bioisostere of the adenine moiety of ATP, allows it to effectively bind to the hinge region of the kinase ATP-binding pocket.[3][4] This interaction is primarily mediated by the formation of hydrogen bonds, effectively blocking the catalytic activity of the kinase.[4] The versatility of the pyrazolopyridine scaffold allows for chemical modifications at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinases.[1][2]
This guide will focus on the practical application of these inhibitors in interrogating key signaling pathways frequently dysregulated in diseases such as cancer and inflammatory disorders. We will delve into the experimental workflows for characterizing their effects on pathways driven by Janus Kinases (JAKs), Src Family Kinases (SFKs), and the c-Met receptor tyrosine kinase.
Section 2: Interrogating the JAK/STAT Pathway with Pyrazolopyridine Inhibitors
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[5][6][7] Dysregulation of the JAK/STAT pathway is a hallmark of numerous autoimmune diseases and cancers.[8] Pyrazolopyridine-based JAK inhibitors, such as Ruxolitinib, have demonstrated clinical success, underscoring the therapeutic potential of targeting this pathway.[9][10]
Visualizing the JAK/STAT Signaling Cascade and Point of Inhibition
Caption: Inhibition of the JAK/STAT pathway by a pyrazolopyridine inhibitor.
Experimental Workflow for Evaluating a Novel Pyrazolopyridine JAK Inhibitor
The following workflow provides a systematic approach to characterizing a novel pyrazolopyridine inhibitor targeting the JAK/STAT pathway.
Caption: A general workflow for the evaluation of a novel kinase inhibitor.
Protocol: Western Blot Analysis of STAT Phosphorylation
This protocol details the procedure to assess the on-target efficacy of a pyrazolopyridine JAK inhibitor by measuring the phosphorylation status of a key downstream substrate, STAT3.
Rationale: A successful JAK inhibitor should decrease the levels of phosphorylated STAT (p-STAT) in a dose-dependent manner upon cytokine stimulation. This experiment directly validates that the inhibitor is engaging its target within the cellular context.
Materials:
-
Cell line known to have an active JAK/STAT pathway (e.g., HEL, UKE-1)[11]
-
Complete cell culture medium
-
Pyrazolopyridine JAK inhibitor (and vehicle control, e.g., DMSO)
-
Cytokine stimulant (e.g., IL-6, IFN-γ)[12]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12][13]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)[14]
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
If basal p-STAT levels are high, starve cells in serum-free medium for 4-6 hours prior to treatment.[12]
-
Pre-treat cells with a dose range of the pyrazolopyridine inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.[15]
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes to induce STAT phosphorylation.[11][12] Include a non-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Place culture dishes on ice and wash cells once with ice-cold PBS.[12]
-
Add ice-cold lysis buffer with inhibitors to the cells. For adherent cells, scrape the cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.[12]
-
Agitate the lysate for 30 minutes at 4°C, then centrifuge to pellet cell debris.[13]
-
Determine the protein concentration of the supernatant using a BCA assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[14]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.[12]
-
Wash the membrane three times with TBST.[12]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.[12]
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.[13]
-
Self-Validation: After imaging, the membrane can be stripped and re-probed with an antibody against total STAT3 to ensure equal protein loading.[13]
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3 using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Plot the normalized p-STAT3 levels against the inhibitor concentration to determine the IC50 value.
-
Section 3: Probing Src Family Kinase (SFK) Activity
Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, survival, and migration.[3][16] Their aberrant activation is a common feature in many cancers. Pyrazolopyrimidines, a class closely related to pyrazolopyridines, have been developed as potent and selective Src inhibitors.[3][16]
Protocol: In Vitro Src Kinase Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a pyrazolopyridine inhibitor to inhibit the enzymatic activity of purified Src kinase. It is a critical first step to confirm direct target engagement and determine the inhibitor's intrinsic potency (IC50) in a cell-free system.
Materials:
-
Recombinant active Src kinase
-
Kinase buffer
-
ATP
-
Src-specific substrate peptide
-
Pyrazolopyridine inhibitor
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in DMSO.
-
Assay Setup:
-
Add the diluted inhibitor, a positive control inhibitor (e.g., PP2), and a DMSO vehicle control to the wells of a 384-well plate.[17]
-
Add the Src kinase enzyme solution to all wells.
-
Add the Src-specific substrate peptide to all wells.
-
Incubate for 10-30 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for Src.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Section 4: Evaluating Inhibitors of the c-Met Receptor Tyrosine Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[18][19] Aberrant c-Met signaling is a key driver in the development and progression of various cancers. Pyrazolo[3,4-b]pyridines have been identified as a privileged scaffold for developing potent c-Met inhibitors.[18][19]
Protocol: MTT Assay for Assessing Anti-proliferative Effects
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16][18] This assay is a robust and high-throughput method to determine the cytotoxic or cytostatic effects of a c-Met inhibitor on cancer cell lines that are dependent on c-Met signaling.
Materials:
-
c-Met dependent cancer cell line (e.g., HepG-2, HCT-116)[18]
-
Complete cell culture medium
-
Pyrazolopyridine c-Met inhibitor
-
Solubilization solution (e.g., DMSO)[20]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare serial dilutions of the pyrazolopyridine c-Met inhibitor in complete culture medium.
-
Remove the old medium and add the medium containing the inhibitor or vehicle control to the respective wells.
-
Incubate for a defined period (e.g., 48-72 hours).[20]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[20]
-
Section 5: Data Presentation: A Comparative Overview of Pyrazolopyridine Kinase Inhibitor Potency
The following table summarizes the in vitro inhibitory activity (IC50) of selected pyrazolopyridine and related pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.
| Compound Class | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference(s) |
| Pyrazolopyridine | CSK | <3 | - | - | [19] |
| Pyrazolopyridine | HPK1 | <1.0 (Ki) | - | 0.144 | [23] |
| Pyrazolo[3,4-b]pyridine | c-Met | 4.27 | HepG-2 | 3.42 | [1] |
| Pyrazolo[3,4-b]pyridine | c-Met | 7.95 | HepG-2 | 3.56 | [1] |
| Pyrazole-based | Akt1 | 1.3 | HCT116 | 7.76 | [24] |
| Pyrazole-based | Aurora A | 28.9 | HT29 | 0.381 | [24] |
| Pyrazole-based | Aurora B | 2.2 | A549 | 0.487 | [24] |
| Pyrazole-based | Chk2 | 17.9 | - | - | [24] |
| Pyrazolo[3,4-d]pyrimidine | JAK2 | 6.5 | - | - | [3] |
| Pyrazolopyrimidine | Src | 21,700 | - | - | [17] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.
Section 6: Concluding Remarks and Future Directions
Pyrazolopyridine kinase inhibitors are powerful tools for dissecting complex cellular signaling networks. The protocols and workflows outlined in this guide provide a robust framework for their application in experimental settings. By combining biochemical assays to determine direct inhibitory potency with cell-based assays to confirm on-target engagement and functional consequences, researchers can generate high-quality, reproducible data. The key to successful experimentation lies not only in the precise execution of these protocols but also in understanding the underlying biological principles that guide experimental design and data interpretation. As our understanding of the kinome continues to expand, the versatile pyrazolopyridine scaffold will undoubtedly remain a cornerstone of both basic research and the development of next-generation targeted therapies.
References
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro kinase assay [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. atcc.org [atcc.org]
- 23. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine Solutions for Research Applications
Document ID: AN-PYP-2026-01
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast number of therapeutic agents.[1][2] Specifically, compounds integrating a pyrazole ring with a pyridine moiety have demonstrated significant potential, particularly as kinase inhibitors for applications in oncology and inflammation research.[3][4] 4-(Pyridin-2-yl)-1H-pyrazol-5-amine belongs to this important class of molecules. Its structure, featuring both hydrogen bond donors (amine, pyrazole N-H) and acceptors (pyridine and pyrazole nitrogens), makes it an ideal candidate for forming specific, high-affinity interactions with biological targets.[2]
The accuracy and reproducibility of in vitro and in vivo experiments depend critically on the correct preparation of test compound solutions. Improper handling, solvent choice, or storage can lead to solubility issues, degradation, and ultimately, erroneous results. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the safe handling and meticulous preparation of solutions of this compound for laboratory use.
Compound Profile & Physicochemical Properties
A precise understanding of a compound's properties is the foundation of reliable solution preparation.[5] While specific experimental data for this exact isomer may be limited, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.
| Property | Value / Observation | Rationale & Scientist's Notes |
| Molecular Formula | C₈H₈N₄ | - |
| Molecular Weight | 160.18 g/mol | Use this exact mass for all molarity calculations. |
| Appearance | Typically a white to off-white or pale yellow solid. | Color may vary slightly between batches. Significant deviation may indicate impurity or degradation. |
| Predicted Solubility | DMSO: ≥ 50 mg/mLDMF: SolubleEthanol: Sparingly solubleWater: Poorly soluble | The heterocyclic, aromatic nature suggests high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[6][7] Aqueous solubility is expected to be low but may be enhanced at acidic pH due to protonation of the pyridine and amine nitrogens.[8] Avoid using water as a primary solvent for stock solutions. [6] |
| Stability | Solid is stable under recommended storage. Solution stability is solvent and pH-dependent. | Pyrazole rings are generally stable, but ester or other hydrolyzable functional groups (not present here) can be labile.[9][10] Long-term storage in protic solvents or non-neutral aqueous buffers is not recommended without specific stability data. |
Safety & Handling Precautions
As with all amine-containing heterocyclic compounds, appropriate safety measures are mandatory. The following guidelines are based on safety data sheets for structurally related aminopyrazoles.[11][12][13][14]
-
Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of fine particulates.[14] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid generating dust. Do not breathe dust or vapor.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage of Solid Compound: Store the compound in a tightly sealed container, protected from light and moisture.[10] For long-term storage, a cool, dry, and dark location (e.g., a desiccator at 4°C) is recommended.
Protocol: Preparation of a 10 mM Stock Solution
The most common and versatile solvent for preparing high-concentration stock solutions of kinase inhibitors and similar drug-like molecules is anhydrous DMSO.[7] Its high solvating power and miscibility with aqueous media used in most biological assays make it an ideal choice.[6]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer and/or sonicator
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing onto the hygroscopic solid.
-
Calculation: Determine the mass required for your desired stock concentration and volume.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight (g/mol)
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 160.18 g/mol = 1.602 mg
-
-
Weighing: Tare a sterile amber vial on the analytical balance. Carefully weigh 1.60 mg of the compound directly into the tared vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid has dissolved.
-
Expert Tip: If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be used cautiously, but prolonged heating should be avoided to prevent potential degradation.[6]
-
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. For long-term storage, aliquot the stock solution into single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[7][10] Store aliquots at -20°C or -80°C. Stored correctly, DMSO stock solutions are typically stable for several months.[7]
Caption: Workflow for 10 mM Stock Solution Preparation.
Protocol: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock into the final aqueous buffer or cell culture medium for your experiment. The primary challenge is preventing the compound from precipitating when the solvent is switched from 100% DMSO to a mostly aqueous environment.
Key Principle: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced artifacts in biological systems.[15] Always include a vehicle control (e.g., buffer with the same final DMSO concentration) in your experiments.
Procedure (Example: Diluting 10 mM stock to 10 µM final concentration):
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting sub-microliter volumes, an intermediate dilution is advised.
-
Pipette 2 µL of the 10 mM stock into 198 µL of DMSO. Vortex to mix. This creates a 100 µM intermediate stock (a 1:100 dilution).
-
-
Prepare Final Working Solution:
-
Add the aqueous assay buffer or cell culture medium to your final tube or plate well first.
-
To make a 10 µM final solution from the 100 µM intermediate, perform a 1:10 dilution. For a final volume of 1 mL, add 100 µL of the 100 µM intermediate stock to 900 µL of assay buffer.
-
Crucial Technique: Pipette the DMSO-based solution directly into the aqueous buffer while the tube is being vortexed or while actively mixing. This rapid dispersion is essential to prevent localized high concentrations that can lead to precipitation.
-
-
Use Promptly: Aqueous working solutions are generally less stable than DMSO stocks and should be prepared fresh for each experiment and used promptly.[10]
Caption: Example Serial Dilution Scheme for Working Solutions.
Troubleshooting & Best Practices
-
Compound Fails to Dissolve in DMSO:
-
Action: Ensure the DMSO is anhydrous. Sonicate for a longer duration (up to 30 minutes). Warm the solution gently (not to exceed 40°C) for a short period. If solubility is still an issue, consider Dimethylformamide (DMF) as an alternative primary solvent.
-
-
Precipitation in Aqueous Working Solution:
-
Cause: The compound's solubility limit in the aqueous buffer has been exceeded.
-
Action: Lower the final concentration of the compound. Increase the final percentage of DMSO slightly, ensuring it remains compatible with your assay (e.g., from 0.1% to 0.25%). Ensure you are adding the DMSO stock to the aqueous buffer with vigorous mixing.
-
-
Freeze-Thaw Instability:
-
Action: Always aliquot stock solutions into single-use volumes to avoid repeated temperature cycles that can compromise compound integrity.[7]
-
-
Verification of Concentration:
-
For GMP or GLP applications, the concentration and purity of the solution should be verified using an analytical method such as HPLC-UV.
-
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Evaluation of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Introduction: Unlocking the Therapeutic Potential of a Novel Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. The 5-aminopyrazole subtype, in particular, is a versatile template for designing targeted therapies, notably kinase inhibitors[3]. This document outlines a comprehensive in vivo experimental design for the initial preclinical evaluation of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine , a novel small molecule with therapeutic potential stemming from its structural similarity to known kinase inhibitors and anti-inflammatory agents[4][5][6][7].
Given the common biological activities of related pyrazolyl-pyridine compounds, this guide proposes a dual-pathway investigation into its potential efficacy in both inflammation and oncology models. The following protocols are designed to establish a foundational understanding of the compound's behavior in a biological system, focusing on its pharmacokinetic profile, safety, and preliminary efficacy. This structured approach is critical for making informed decisions in the drug development pipeline.
Part 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a preliminary safety profile. These data are prerequisites for designing meaningful efficacy studies.
Physicochemical Properties and Formulation
A critical first step, preceding any animal studies, is to characterize the compound's physicochemical properties to develop a suitable formulation for in vivo administration.
| Property | Target Value/Information | Rationale |
| Solubility | >1 mg/mL in common vehicles (e.g., PBS, 0.5% CMC, 20% Captisol®) | Ensures a homogenous and stable dosing solution for consistent exposure. Poor solubility can lead to erratic absorption and unreliable data. |
| LogP/LogD | 1 - 3 | Predicts membrane permeability and oral absorption. A value in this range often correlates with good drug-like properties. |
| Stability | Stable in formulation vehicle for >4 hours at room temperature | Confirms that the compound does not degrade in the dosing vehicle during the course of the experiment, ensuring accurate delivery of the intended dose. |
Protocol: Vehicle Screening and Formulation Development
-
Solubility Assessment:
-
Prepare saturated solutions of this compound in a panel of pharmaceutically acceptable vehicles (e.g., water, saline, 5% DMSO/40% PEG300/55% water, 0.5% methylcellulose).
-
Incubate samples at room temperature with agitation for 24 hours.
-
Centrifuge to pellet undissolved compound and quantify the concentration in the supernatant using a validated HPLC-UV method.
-
-
Formulation Selection:
-
Select the simplest aqueous-based vehicle that achieves the target concentration for the planned studies. For initial intravenous (IV) studies, a solution in saline or a buffered solution is ideal. For oral (PO) studies, a suspension in 0.5% methylcellulose may be necessary if solubility is limited.
-
-
Stability Testing:
-
Prepare the final formulation at the highest intended concentration.
-
Analyze the concentration of the compound via HPLC at time 0 and after 4, 8, and 24 hours at room temperature and at 4°C.
-
A degradation of <5% is typically acceptable.
-
Pharmacokinetic (PK) Profiling
PK studies are essential to understand the exposure of the compound in the body over time, informing dose selection and frequency for subsequent efficacy studies.
Protocol: Single-Dose Pharmacokinetics in Rodents
-
Animal Model: Male Sprague Dawley rats (n=3-4 per group), weighing 250-300g.
-
Acclimatization: Animals should be acclimatized for at least one week with free access to food and water.
-
Dosing Groups:
-
Intravenous (IV) Group: Administer the compound at 1 mg/kg via the tail vein. This route provides 100% bioavailability and is the benchmark for other routes.
-
Oral (PO) Group: Administer the compound at 10 mg/kg via oral gavage. The higher dose accounts for expected incomplete absorption.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 0.15 mL) from the saphenous or tail vein at predose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Use a sparse sampling design to minimize the burden on individual animals.
-
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuge to separate plasma, and store at -80°C until analysis.
-
Bioanalysis: Quantify compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Table of Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after dosing. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| F% | Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation. |
Part 2: Efficacy Evaluation in Disease Models
Based on the broad activities of pyrazole derivatives, a dual-pronged approach to assess efficacy in both inflammation and oncology is proposed.
Anti-Inflammatory Activity
Many pyrazole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of kinases involved in inflammatory signaling, such as p38 MAPK or JAKs[4][8]. A common and robust model for acute inflammation is the carrageenan-induced paw edema model.
Workflow for In Vivo Anti-Inflammatory Efficacy Study
Caption: Workflow for carrageenan-induced paw edema study.
Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male BALB/c mice (n=8-10 per group), 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, PO)
-
Group 2: this compound (e.g., 10 mg/kg, PO)
-
Group 3: this compound (e.g., 30 mg/kg, PO)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, PO)
-
-
Procedure:
-
Measure the baseline volume of the right hind paw of each mouse using a plethysmometer.
-
Administer the test compound, vehicle, or positive control orally one hour before the carrageenan challenge.
-
Inject 50 µL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 4, and 6 hours after carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage increase in paw volume relative to the baseline for each animal.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) will be used to determine significance.
-
Anticancer Activity
The pyrazole scaffold is a key component of several kinase inhibitors used in oncology[5][6][7]. A logical first step is to screen the compound's effect on cancer cell proliferation in a xenograft model. The choice of cell line should ideally be guided by prior in vitro screening data. Lacking that, a common and well-characterized model like the HCT116 human colon carcinoma is a reasonable starting point.
Protocol: Human Tumor Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of Matrigel/PBS (1:1) into the right flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
-
Study Groups:
-
Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control (formulation vehicle, PO, daily)
-
Group 2: this compound (e.g., 25 mg/kg, PO, daily)
-
Group 3: this compound (e.g., 50 mg/kg, PO, daily)
-
-
Treatment and Monitoring:
-
Administer the assigned treatments for 14-21 days.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor body weight twice weekly as an indicator of general toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and potential biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean change in tumor volume between treated and control groups.
-
Part 3: Preliminary Toxicology and Safety Assessment
Concurrent with efficacy studies, it is vital to assess the compound's safety profile.
Dose Range Finding (DRF) Study
A DRF study helps identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Decision Tree for Dose Escalation in DRF Study
Caption: Decision-making process for dose escalation in a DRF study.
Protocol: Acute and Sub-acute Toxicity in Mice
-
Animal Model: Male and female C57BL/6 mice (n=3 per sex per group).
-
Dosing:
-
Administer the compound orally for 7-14 days at escalating doses (e.g., 30, 100, 300 mg/kg).
-
The dose escalation strategy will be guided by the results from the lower dose groups.
-
-
Observations:
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Record body weight daily. A body weight loss of >15-20% is a common endpoint.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
Conclusion
This application note provides a comprehensive, albeit initial, framework for the in vivo evaluation of this compound. The proposed studies are designed to efficiently gather critical data on pharmacokinetics, preliminary efficacy in relevant disease areas, and safety. The results of these experiments will be instrumental in guiding the future development of this compound, including the selection of a primary indication, the design of more complex efficacy models, and the planning of formal IND-enabling toxicology studies. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data, forming a solid foundation for advancing this promising scaffold towards clinical application.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Pronged Strategy for Target Identification of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
An in-depth technical guide for researchers, scientists, and drug development professionals on the target identification and deconvolution of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine.
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Specifically, substituted aminopyrazoles have been identified as potent inhibitors of various protein kinases, such as IRAK4 and FLT3, making them attractive candidates for therapeutic development.[4][5] This application note outlines a comprehensive, multi-faceted strategy for the target deconvolution of this compound, a novel compound with significant therapeutic potential. Identifying the precise molecular target(s) is a critical step in drug discovery, enabling mechanism of action (MOA) studies, optimization of selectivity, and prediction of potential side effects.[6][7] We present an integrated workflow that combines computational prediction with robust experimental validation, providing a clear path from a bioactive small molecule to a validated drug target.
Introduction: The Imperative of Target Deconvolution
Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying compounds that elicit a desired physiological response in a disease-relevant context.[8][9] However, a critical bottleneck remains: identifying the specific molecular target responsible for the observed phenotype. Without this knowledge, advancing a hit compound is fraught with uncertainty. Target identification clarifies the MOA, informs structure-activity relationship (SAR) studies, and is essential for developing selective and safe therapeutics.[10]
This compound belongs to a chemical class known for interacting with a diverse range of protein targets, particularly protein kinases.[4][11] This guide provides a systematic approach to unravel its molecular targets, employing a logical progression from hypothesis generation to rigorous experimental validation.
The Strategic Workflow: An Integrated Approach
A successful target identification campaign rarely relies on a single method. We advocate for a parallel and iterative strategy that leverages the strengths of computational, affinity-based, and label-free techniques. This approach maximizes the probability of success while providing layers of cross-validation for generated hypotheses.
Caption: Integrated workflow for small molecule target identification.
Phase 1: Hypothesis Generation - Computational & Broad Screening
The initial phase aims to generate a tractable list of potential protein targets using cost-effective and rapid methods. This narrows the experimental search space and informs the design of subsequent experiments.
In Silico Target Prediction
Computational methods leverage vast databases of known ligand-target interactions to predict targets for a query molecule based on chemical similarity.[12][13]
-
Expertise & Experience: The core principle is that structurally similar molecules often bind to similar protein targets.[13] We utilize a combination of 2D fingerprint similarity and 3D shape similarity for more robust predictions. Tools like SwissTargetPrediction provide an excellent, user-friendly starting point.[13][14] Reverse docking, where the small molecule is computationally screened against a library of protein structures, offers a complementary, structure-based approach.[15]
Protocol 1: Using SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.
-
Input Molecule: Draw the structure of this compound or input its SMILES string.
-
Select Organism: Choose "Homo sapiens" to focus on human protein targets.
-
Run Prediction: Initiate the prediction algorithm.
-
Analyze Results: The output will be a list of probable targets, ranked by a prediction score. Pay close attention to the target classes (e.g., kinases, proteases, GPCRs).
Data Presentation: Predicted Target Classes
| Target Class | Probability | Top Predicted Targets | Rationale |
| Protein Kinase | High | ABL1, SRC, FLT3, IRAK4 | Pyrazole scaffold is a known kinase hinge-binder. |
| Cytochrome P450 | Moderate | CYP2D6, CYP3A4 | Common off-targets for nitrogen heterocycles. |
| GPCR | Low | A2a, H1 | Less common, but possible based on substructures. |
| Protease | Low | Cathepsin S | Based on general chemical feature similarity. |
Broad Kinome Profiling
Given the high probability of kinase activity, an initial screen against a broad panel of kinases can rapidly identify primary targets and potential off-targets, guiding more focused follow-up studies.[16][17] Several commercial services offer comprehensive kinome profiling.[18][19][20]
-
Expertise & Experience: We recommend performing an initial single-dose screen (e.g., at 1 µM) against the largest available kinase panel. This provides a "snapshot" of the compound's selectivity. Hits are typically defined as kinases with >80-90% inhibition. This approach is highly efficient for identifying potent interactions early in the discovery process.[17]
Phase 2: Experimental Target Identification
This phase uses unbiased experimental approaches to identify proteins that directly interact with the compound in a biological context (e.g., cell lysate or intact cells).
Affinity-Based Proteomics
This classic and powerful technique involves immobilizing the small molecule to capture its binding partners from a complex protein mixture.[7][21] The captured proteins are then identified by mass spectrometry (MS).
-
Trustworthiness: The success of this method hinges on the design of a chemical probe . A linker must be attached to the parent molecule at a position that does not disrupt its binding to the target.[22][23] An inert tag, such as biotin, is commonly used for capture.[7] Crucially, a negative control experiment using a structurally similar but biologically inactive analog is essential to distinguish true binders from non-specific background proteins.
Protocol 2: Chemical Probe Synthesis
-
SAR Analysis: If available, analyze SAR data to identify positions on the this compound scaffold that are not essential for activity. The amine group at position 5 is a likely candidate for modification.
-
Linker Attachment: Synthetically attach a linker (e.g., a short polyethylene glycol chain) to the chosen position. The linker provides spatial separation from the solid support.[21]
-
Tag Conjugation: Conjugate the distal end of the linker with biotin.
-
Control Synthesis: Synthesize a "scrambled" or inactive version of the probe, if possible, for use as a negative control.
Caption: Key components of an affinity-based chemical probe.
Protocol 3: Affinity Pull-Down Coupled with Mass Spectrometry (AP-MS)
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity was observed).
-
Incubation: Incubate the immobilized probe with the cell lysate. In a parallel control experiment, incubate lysate with beads alone or beads with an inactive control probe.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the active probe pull-down compared to the control pull-down.
Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement in intact cells or cell lysates.[24][25] It is based on the principle that a protein's thermal stability increases upon ligand binding.[26]
-
Expertise & Experience: This technique is invaluable because it requires no modification of the compound and can be performed in a physiologically relevant environment.[27] We recommend a two-step process: first, generate a melt curve to determine the optimal temperature for the assay, then perform an isothermal dose-response (ITDR) experiment to confirm dose-dependent engagement.[26]
Caption: Workflow for a CETSA melt curve experiment.
Protocol 4: CETSA for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for 1-2 hours.
-
Heating Step (Melt Curve): Aliquot the treated cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[24]
-
Lysis & Separation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Detection: Quantify the amount of the soluble candidate target protein in each sample using a specific antibody (e.g., via Western Blot, ELISA, or AlphaScreen).
-
Data Analysis (Melt Curve): Plot the percentage of soluble protein against temperature. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Isothermal Dose-Response (ITDR): Repeat the experiment using a range of compound concentrations but heating all samples at a single, fixed temperature (chosen from the melt curve). A dose-dependent increase in soluble protein confirms engagement.[26]
Phase 3: Target Validation - From Hit to Confirmed Target
Identifying a protein that binds to the compound is not sufficient. Validation is the critical process of demonstrating that the interaction with this specific target is responsible for the compound's biological effect.[10][28][29]
Biochemical Validation
If the identified target is an enzyme (e.g., a kinase), its functional activity must be assessed directly.
-
Protocol 5: In Vitro Kinase Assay
-
Obtain the recombinant purified protein of the candidate kinase target.
-
Perform a kinase activity assay (e.g., measuring substrate phosphorylation) in the presence of varying concentrations of this compound.
-
Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. This provides quantitative evidence of functional inhibition.
-
Cell-Based Validation
Cell-based assays link target engagement to the cellular phenotype.
-
Genetic Knockdown: Use RNA interference (siRNA) or CRISPR-Cas9 to reduce the expression of the target protein in cells. If the resulting phenotype mimics the effect of treatment with this compound, it provides strong evidence that the compound acts through this target.[9]
-
Target Engagement Biomarkers: In a cellular context, measure the modulation of a downstream substrate of the target protein. For example, if the target is a kinase, use a phospho-specific antibody to show that the compound reduces the phosphorylation of a known substrate in a dose-dependent manner. This confirms that the compound is engaging and inhibiting the target within the cellular signaling pathway.[30]
Conclusion
The deconvolution of a small molecule's target is a cornerstone of modern drug discovery. The strategy outlined in this application note provides a robust and logical framework for identifying the molecular target(s) of this compound. By integrating predictive computational methods with unbiased, high-evidence experimental techniques like affinity proteomics and CETSA, researchers can move with confidence from a phenotypic hit to a validated target. This comprehensive approach not only illuminates the compound's mechanism of action but also paves the way for its rational optimization into a next-generation therapeutic agent.
References
- 1. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. dau.url.edu [dau.url.edu]
- 12. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 15. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. assayquant.com [assayquant.com]
- 19. pharmaron.com [pharmaron.com]
- 20. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 23. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. pelagobio.com [pelagobio.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. Drug Target Identification & Validation [horizondiscovery.com]
- 30. Target Identification and Validation - Aragen Life Sciences [aragen.com]
Application Note: Co-crystallization of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine with Target Proteins for Structure-Based Drug Design
Introduction
Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, relying on high-resolution three-dimensional information of protein-ligand complexes to guide the optimization of lead compounds.[1][2] X-ray crystallography remains the gold standard for obtaining this detailed structural information. The process of co-crystallization, where a protein and its ligand are crystallized together, is a critical method for capturing the precise binding mode and induced conformational changes that are essential for understanding inhibitor potency and selectivity.[3]
This guide provides a comprehensive overview and detailed protocols for the co-crystallization of target proteins with 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, a heterocyclic scaffold of significant interest in drug discovery, particularly for kinase inhibitors.[4][5][6] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework from initial protein preparation to final crystal harvesting.
Ligand Profile: this compound
Understanding the physicochemical properties of the ligand is paramount for designing successful co-crystallization experiments. The this compound scaffold possesses key features that influence its interaction with target proteins and its behavior in crystallization trials.
| Property | Characteristic | Implication for Co-crystallization |
| Structure | Contains pyrazole and pyridine rings, and a primary amine. | Multiple hydrogen bond donors (amine, pyrazole N-H) and acceptors (pyridine N, pyrazole N). This facilitates strong, directional interactions within a protein's active site.[4][7] |
| Solubility | Generally poor aqueous solubility, a common trait for small molecule inhibitors.[8] Typically requires an organic co-solvent like DMSO for stock solutions. | Ligand precipitation is a major risk. Co-crystallization is often preferred over soaking for low-solubility ligands.[2] Complex formation may require dilution of the protein to prevent aggregation.[9] |
| Flexibility | The bond linking the pyrazole and pyridine rings allows for rotational freedom. | The ligand can adopt different conformations to fit various binding pockets. This flexibility can also present a challenge, as multiple conformations might hinder the formation of a well-ordered crystal lattice. |
| Potential Targets | The scaffold is a known hinge-binder for many protein kinases. | Kinases are a primary target class. The pyridine nitrogen often forms a key hydrogen bond with the kinase hinge region.[4][5] |
Overall Experimental Workflow
The path from a purified protein and a synthesized compound to a high-resolution crystal structure is a multi-step process. Each stage must be carefully optimized to maximize the chances of success. The following diagram outlines the general workflow.
Caption: General workflow for protein-ligand co-crystallization.
Pre-Crystallization: Ensuring a Stable and Active Complex
Attempting crystallization without first confirming a direct interaction between the protein and the ligand is inefficient. Biophysical assays are essential for validating binding and determining the stability of the complex.[10][]
Protocol: Thermal Shift Assay (TSA / DSF)
A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and high-throughput method to screen for ligand binding by measuring changes in protein thermal stability.[10][12] Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).
Objective: To confirm the binding of this compound to the target protein and assess buffer conditions.
Materials:
-
Purified target protein (0.1-0.5 mg/mL)
-
10x Protein buffer (e.g., 200 mM HEPES pH 7.5, 1 M NaCl)
-
10 mM this compound in 100% DMSO
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument
Methodology:
-
Prepare a master mix containing the protein, buffer, and SYPRO Orange dye in water. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.
-
Aliquot 19 µL of the master mix into each well of the qPCR plate.
-
Add 1 µL of the ligand stock solution or DMSO (for control) to the appropriate wells. A typical final ligand concentration is 10-50 µM, with the final DMSO concentration kept constant (e.g., 1-2%) across all wells.
-
Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15-30 minutes.
-
Place the plate in the qPCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute, collecting fluorescence data at each interval.
-
Analyze the data by plotting the first derivative of fluorescence against temperature. The peak of this curve represents the Tm. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the ligand indicates stabilizing binding.
Other Recommended Biophysical Techniques
| Technique | Principle | Key Information Provided |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[10][] | Provides a complete thermodynamic profile: binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[][13] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when an analyte flows over an immobilized ligand (or vice versa).[][12] | Provides real-time kinetic data: association rate (ka), dissociation rate (kd), and binding affinity (Kd).[12] |
| Nuclear Magnetic Resonance (NMR) | Observes changes in the chemical environment of protein or ligand nuclei upon binding.[10][] | Confirms direct binding, can identify the binding site, and determine Kd.[14] |
Protocol: Co-crystallization by Vapor Diffusion
Vapor diffusion is the most common method for macromolecular crystallization.[15][16][17] The principle involves the slow equilibration of a drop containing the protein-ligand complex with a larger reservoir solution, which gradually increases the concentration of the precipitant and protein in the drop, driving the system towards supersaturation and crystallization.[17][18]
Step 1: Protein-Ligand Complex Formation
Objective: To form a stable, homogenous complex for setting up crystallization trials.
Causality: Co-crystallization requires the complex to be pre-formed.[2] For poorly soluble ligands like pyrazole derivatives, incubation at a lower protein concentration can prevent aggregation while still achieving a molar excess of the ligand to drive complex formation.[9][19]
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the purified target protein to a concentration suitable for crystallization (typically 5-15 mg/mL) in its final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Add the ligand stock solution to the protein solution to achieve a 3- to 5-fold molar excess of the ligand. The final DMSO concentration should not exceed 5%, as higher concentrations can inhibit crystallization.
-
Incubate the mixture on ice or at 4 °C for at least 1 hour to allow for complete binding.[9] Some systems may benefit from longer or room temperature incubations.[9]
-
After incubation, centrifuge the complex at >14,000 x g for 10 minutes at 4 °C to pellet any precipitated ligand or aggregated protein. Use the supernatant for the crystallization setup.
Step 2: Setting up Hanging Drop Trays
Objective: To screen a wide range of chemical conditions to identify those that promote crystal growth.
Causality: The hanging drop method prevents the drop from spreading and allows for easy crystal observation and harvesting.[17] Using commercial sparse matrix screens provides a broad sampling of pH, precipitants (salts, polymers), and additives to maximize the chances of finding an initial "hit".[20][21]
Materials:
-
24- or 96-well crystallization plates (e.g., VDX plates).[17]
-
Siliconized glass cover slips.
-
Commercial crystallization screens (e.g., Hampton Research Crystal Screen HT, Molecular Dimensions Morpheus).
-
Protein-ligand complex supernatant from Step 1.
Methodology:
-
Pipette 500 µL of each screen condition into the corresponding reservoir of the crystallization plate.
-
On a clean cover slip, pipette 1 µL of the protein-ligand complex.
-
Pipette 1 µL of the reservoir solution from the corresponding well and mix it with the protein drop on the cover slip.[17]
-
Carefully invert the cover slip and place it over the reservoir, ensuring the grease or sealant creates an airtight seal.[17]
-
Store the plates in a temperature-controlled environment (typically 4 °C or 20 °C) free from vibration.
-
Monitor the drops for crystal growth regularly using a microscope over several weeks.
Caption: Schematic of a hanging drop vapor diffusion setup.
Post-Crystallization: Harvesting and Cryo-protection
Once crystals are obtained, they must be carefully harvested and prepared for X-ray diffraction analysis. Data is almost always collected at cryogenic temperatures (~100 K) to minimize radiation damage from the X-ray beam.[22]
Protocol: Crystal Harvesting and Cryo-protection
Objective: To transfer the crystal from the drop to a cryo-protectant solution and flash-freeze it in liquid nitrogen without causing damage.
Causality: Direct freezing of crystals in their aqueous mother liquor will cause ice crystal formation, which destroys the crystal lattice. A cryo-protectant is a solution that promotes the formation of an amorphous glass state upon rapid cooling.[22][23] The cryo-protectant solution should be based on the "mother liquor" (the final condition in the drop) to prevent osmotic shock to the crystal.[24]
Materials:
-
Nylon cryo-loops mounted on magnetic wands.
-
Cryo-protectant solution.
-
Liquid nitrogen in a dewar.
-
Cryo-vials for storage.
Methodology:
-
Prepare the Cryo-protectant: Create a solution containing the components of the reservoir condition that produced the crystals, supplemented with a cryo-protecting agent. Common cryo-protectants include glycerol (20-30% v/v), ethylene glycol (20-30% v/v), or PEG 400.[24][25] Crucially, the cryo-protectant solution must also contain the this compound ligand at a concentration equal to or greater than that in the crystallization drop to prevent the ligand from diffusing out of the crystal. [2]
-
Test the Cryo-protectant: Before using it on a crystal, place a small amount of the cryo-protectant solution in a loop and plunge it into liquid nitrogen. A successful cryo-protectant will freeze clear, like glass. If it turns cloudy or opaque, the concentration of the cryo-agent needs to be increased.[22][23]
-
Harvest the Crystal: Pipette a 2-5 µL drop of the cryo-protectant solution onto a clean part of the cover slip or a separate slide. Under a microscope, carefully guide a cryo-loop over the desired crystal in the growth drop and gently scoop it out.
-
Soak and Freeze: Quickly transfer the loop containing the crystal into the cryo-protectant drop for a brief soak (5-30 seconds).[22][26] The goal is to replace the mother liquor around the crystal without dissolving it.
-
Transfer the frozen crystal to a labeled cryo-vial for storage in liquid nitrogen until it is ready for data collection at a synchrotron facility.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Heavy, amorphous precipitate in drops | Protein concentration is too high; Ligand insolubility; Rapid change in conditions. | Reduce protein concentration[9]; Decrease ligand-to-protein molar ratio; Set up trays at 4 °C to slow equilibration; Consider a different buffer or pH. |
| No crystals, only clear drops | Protein concentration is too low; Conditions are too far from the optimal nucleation zone. | Concentrate the protein-ligand complex; Try a broader range of screening conditions, including different precipitants (e.g., PEGs of different molecular weights, various salts)[27]; Try seeding (micro or macro) if apo crystals are available. |
| Microcrystals or showers of tiny needles | Nucleation is too rapid; Growth phase is too short. | Refine the condition by lowering the precipitant and/or protein concentration; Increase the volume of the drop to slow equilibration; Try a temperature gradient screen.[28] |
| Crystals crack or dissolve during cryo-protection | Osmotic shock; Cryo-protectant is not compatible or concentration is too high/low. | Ensure the cryo-protectant is made from the reservoir condition; Try a stepwise transfer into increasing concentrations of the cryo-agent[26]; Test alternative cryo-protectants (e.g., ethylene glycol instead of glycerol).[25] |
| No ligand density in the final electron density map | Ligand did not bind or has low occupancy; Ligand washed out during cryo-protection. | Confirm binding with a sensitive biophysical assay like ITC; Increase the ligand concentration during complex formation and in the cryo-protectant solution[2][19]; Try soaking the co-crystal in additional ligand solution before freezing.[2] |
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 3. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocrystallization of axitinib with carboxylic acids: preparation, crystal structures and dissolution behavior - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical Analyses for Probing Glycan-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. unifr.ch [unifr.ch]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 19. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimizing Associative Experimental Design for Protein Crystallization Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mitegen.com [mitegen.com]
- 22. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 23. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 24. researchgate.net [researchgate.net]
- 25. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 26. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. creative-biostructure.com [creative-biostructure.com]
Application Notes & Protocols: Developing Chemical Biology Probes from 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Introduction: The Power of a Privileged Scaffold
In the landscape of modern chemical biology and drug discovery, certain molecular frameworks consistently reappear in successful bioactive compounds. These "privileged scaffolds" serve as versatile starting points for developing potent and selective modulators of biological targets. The 4-(pyridin-2-yl)-1H-pyrazol-5-amine core is a prime example of such a scaffold. Its constituent pyrazole ring is a cornerstone in the design of numerous protein kinase inhibitors, including several FDA-approved drugs.[1][2] The specific arrangement of the pyridine and pyrazole rings, along with the strategically positioned primary amine, creates a molecule ripe for transformation into highly functional chemical biology probes.
The pyrazole-pyridine moiety is adept at forming critical hydrogen bonds within the ATP-binding pocket of many kinases, mimicking the interactions of the natural adenine ligand.[3] This inherent bioactivity provides a strong foundation for target engagement. The primary amine at the 5-position of the pyrazole ring is a versatile chemical handle, a nucleophilic site that allows for straightforward covalent modification.[4] This unique combination of a target-binding element and a conjugatable handle makes this compound an exceptional starting material for the development of a diverse toolkit of chemical probes.
This guide provides a detailed technical overview and step-by-step protocols for transforming this simple building block into sophisticated probes for cellular imaging, target engagement studies, and affinity-based protein profiling. We will explore the rationale behind probe design, synthesis, characterization, and application, empowering researchers to leverage this powerful scaffold in their own discovery workflows.
Rationale and Strategy for Probe Development
The transformation of a core scaffold into a functional chemical probe requires a logical and strategic approach. The primary amine of this compound is the key to unlocking its potential, allowing for the attachment of various functional modules.
The Tripartite Probe Architecture:
A typical chemical probe consists of three key components:
-
Warhead/Recognition Element: The portion of the molecule that binds to the biological target. In this case, the this compound core itself serves this purpose, particularly for the kinase family.
-
Linker: A chemical spacer that connects the warhead to the reporter tag. The linker's length and chemical nature can be modulated to optimize target binding and minimize steric hindrance. In our initial protocols, the linker is formed directly by the bond created during conjugation.
-
Reporter Tag: The functional module that enables detection or manipulation of the target. This can be a fluorophore for imaging, a biotin tag for affinity purification, or a photo-activatable group for covalent crosslinking.
The choice of reporter tag dictates the probe's ultimate application. The following diagram illustrates the strategic workflow for developing different classes of probes from the common starting material.
Caption: Probe development workflow from the core scaffold.
Synthesis of Chemical Biology Probes
The following protocols detail the synthesis of two distinct probes: a fluorescent probe for imaging and target engagement, and an affinity probe for target identification. The key reaction is a nucleophilic acyl substitution where the primary amine of the pyrazole scaffold attacks an N-Hydroxysuccinimide (NHS) ester, a common amine-reactive functional group, to form a stable amide bond.[5][6]
Protocol: Synthesis of a Fluorescent Probe (FP-PyP)
This protocol describes the conjugation of this compound with a generic amine-reactive cyanine dye (e.g., Cy5-NHS ester).
Materials:
-
This compound (MW: ~188.22 g/mol )
-
Cy5-NHS Ester (or other amine-reactive fluorophore)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether (cold)
-
Reverse-phase HPLC system for purification
-
Lyophilizer
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.2 eq, e.g., 2.2 mg, 11.7 µmol) in 500 µL of anhydrous DMF.
-
Base Addition: Add TEA (3.0 eq, e.g., 4.1 µL, 29.3 µmol) to the solution. The base acts as a scavenger for the NHS leaving group and ensures the primary amine is deprotonated and maximally nucleophilic.
-
Initiate Reaction: In a separate vial, dissolve the amine-reactive fluorophore (1.0 eq, e.g., 10 mg of a ~1025 g/mol Cy5-NHS ester, 9.75 µmol) in 500 µL of anhydrous DMF. Slowly add this solution dropwise to the stirred pyrazole-amine solution.
-
Incubation: Stir the reaction mixture at room temperature, protected from light, for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material indicates reaction completion.[7]
-
Quenching (Optional): If unreacted NHS ester remains, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure to remove most of the DMF.
-
Purify the crude product by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions corresponding to the desired product peak, identified by its expected mass via LC-MS analysis.
-
-
Final Product Preparation: Freeze the purified fractions and lyophilize to obtain the final fluorescent probe (FP-PyP) as a dry, fluffy powder. Store at -20°C, protected from light and moisture.
Protocol: Synthesis of an Affinity Probe (AP-PyP)
This protocol follows the same principle as above but uses an amine-reactive biotin derivative.
Materials:
-
This compound (MW: ~188.22 g/mol )
-
Biotin-NHS Ester (e.g., Biotin-PEG4-NHS, MW: 588.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: Dissolve this compound (1.0 eq, e.g., 10 mg, 53.1 µmol) in 1 mL of anhydrous DMSO.
-
Initiate Reaction: Add Biotin-PEG4-NHS ester (1.1 eq, e.g., 34.4 mg, 58.4 µmol) and TEA (3.0 eq, e.g., 22.2 µL, 159.3 µmol) to the solution.
-
Incubation: Stir the reaction at room temperature for 12 hours. Monitor by TLC or LC-MS.
-
Purification:
-
Dilute the reaction mixture with a small amount of dichloromethane (DCM).
-
Purify the crude product directly using silica gel column chromatography. A typical eluent system would be a gradient of methanol in DCM (e.g., 0% to 10% methanol).
-
Combine fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the affinity probe (AP-PyP) as a white or off-white solid. Store at 4°C.
-
Characterization and Validation of Probes
Synthesizing a probe is only the first step. Rigorous characterization is essential to ensure its identity, purity, and fitness for purpose.
Structural and Purity Confirmation
All newly synthesized probes must be characterized to confirm their chemical structure and assess purity.
| Parameter | Method | Expected Outcome |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Observed mass should match the calculated exact mass of the conjugated product.[8] |
| Structure | ¹H and ¹³C NMR Spectroscopy | Disappearance of starting material signals; appearance of signals from both the pyrazole-pyridine core and the reporter tag. Shift in protons near the newly formed amide bond.[9][10] |
| Purity | Analytical HPLC | A single major peak (>95% purity) at the expected retention time. |
Validation of Target Engagement: Thermal Shift Assay (DSF)
For probes designed to target a specific protein class like kinases, it is crucial to confirm that the modification does not abrogate binding. A Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay is a rapid method to verify target engagement.[3] Binding of a ligand (the probe) typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Principle: The assay monitors protein unfolding in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. As the temperature increases, the protein unfolds, causing an increase in fluorescence.
Protocol:
-
Prepare Reagents:
-
Protein Solution: Recombinant target kinase in DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM.
-
Probe Stock: 10 mM stock of the synthesized probe (FP-PyP or AP-PyP) in DMSO.
-
Dye Solution: SYPRO Orange dye at a 5000x stock concentration.
-
-
Set up Assay Plate: In a 96-well qPCR plate, prepare the following reactions (20 µL final volume):
-
Protein + Probe: 2 µL Kinase, 0.4 µL Probe stock (for 200 µM final), 0.2 µL 5000x SYPRO Orange (5x final), 17.4 µL DSF Buffer.
-
Protein Control (DMSO): 2 µL Kinase, 0.4 µL DMSO, 0.2 µL SYPRO Orange, 17.4 µL DSF Buffer.
-
Buffer Control: 0.4 µL DMSO, 0.2 µL SYPRO Orange, 19.4 µL DSF Buffer.
-
-
Run Experiment:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a qPCR instrument.
-
Set the program to ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/second, acquiring fluorescence data at each increment.[3]
-
-
Analyze Data:
-
Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.
-
Calculate the thermal shift (ΔTm) = Tm (Protein + Probe) - Tm (Protein Control).
-
A positive ΔTm (typically > 2°C) indicates direct binding of the probe to the target protein.
-
The following diagram illustrates the foundational principle of how the this compound scaffold engages with a kinase target, providing the basis for the probe's utility.
Caption: Scaffold interaction within a kinase hinge region.
Application Protocols
Once validated, the probes can be deployed in various biological experiments.
Protocol: Live-Cell Imaging with FP-PyP
This protocol outlines the use of the fluorescent probe for visualizing its accumulation in live cells, which can suggest target localization.
Materials:
-
Live cells cultured on glass-bottom imaging dishes
-
Fluorescent Probe (FP-PyP)
-
Hoechst 33342 stain (for nuclear counterstain)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal microscope
Procedure:
-
Cell Preparation: Plate cells on imaging dishes and grow to 60-70% confluency.
-
Probe Incubation: Prepare a working solution of FP-PyP in imaging medium (e.g., 1-5 µM). Replace the culture medium with the probe-containing medium.
-
Incubation: Incubate cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
Washing: Gently wash the cells three times with fresh, pre-warmed imaging medium to remove unbound probe.
-
Counterstaining: Add Hoechst 33342 (e.g., 1 µg/mL) to the final wash and incubate for 10 minutes. Wash once more.
-
Imaging: Immediately image the cells using a confocal microscope. Use appropriate laser lines and emission filters for the probe (e.g., ~650 nm excitation for Cy5) and the Hoechst stain (~405 nm excitation).
-
Analysis: Analyze the images to determine the subcellular localization of the fluorescent signal.
Protocol: Target Identification via Affinity Pulldown
This protocol describes a workflow for using the biotinylated probe (AP-PyP) to enrich its binding partners from a cell lysate for identification by mass spectrometry.
Caption: Workflow for affinity-based target identification.
Materials:
-
Cell pellet from cultured cells
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Affinity Probe (AP-PyP)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Lyse the cell pellet on ice using lysis buffer. Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant.
-
Probe Incubation: Treat the clarified lysate with the AP-PyP (e.g., 5-10 µM final concentration) for 1-2 hours at 4°C with gentle rotation. Include a DMSO vehicle control lysate.
-
Bead Capture: Add pre-washed streptavidin magnetic beads to the lysate and incubate for another 1 hour at 4°C.
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with cold wash buffer to remove proteins that are not specifically bound to the probe.
-
-
Elution: After the final wash, elute the bound proteins by resuspending the beads in 1x SDS-PAGE sample buffer and heating at 95°C for 10 minutes.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE. The gel can be stained with Coomassie or silver stain to visualize enriched proteins compared to the DMSO control.
-
For protein identification, the eluted sample is subjected to in-gel digestion followed by LC-MS/MS analysis. Proteins significantly enriched in the AP-PyP sample over the control are considered potential targets.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction; degradation of NHS ester. | Ensure reagents are anhydrous. Increase reaction time or temperature slightly. Use freshly purchased NHS ester. |
| No thermal shift (ΔTm) | Probe does not bind the target; incorrect protein folding. | Confirm probe structure and purity. Use a positive control ligand. Ensure the protein is active and properly folded. |
| High background in cell imaging | Probe concentration too high; insufficient washing. | Titrate the probe concentration to find the optimal signal-to-noise ratio. Increase the number and duration of wash steps. |
| Many non-specific proteins in pulldown | Insufficient washing; probe is "sticky". | Increase the number of washes and/or the stringency of the wash buffer (e.g., add more salt or detergent). Consider a probe with a longer, more hydrophilic PEG linker. |
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 10. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-(Pyridin-2-yl)-1H-pyrazol-5-amine solubility issues and solutions
Welcome to the technical support center for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. By understanding its physicochemical properties and applying strategic solubilization techniques, you can ensure the accuracy and reproducibility of your experimental results.
Understanding the Challenge: Physicochemical Profile
This compound possesses a molecular structure that presents inherent solubility challenges. Its key predicted physicochemical properties provide insight into its behavior in various solvent systems.
| Property | Predicted Value | Implication for Solubility |
| LogP | 1.0539 | Indicates a degree of lipophilicity, suggesting poor aqueous solubility.[1] |
| Topological Polar Surface Area (TPSA) | 67.59 Ų | A moderate TPSA suggests that while it has polar groups, they may not be sufficient to overcome the nonpolar regions of the molecule for easy dissolution in water.[1] |
| Hydrogen Bond Acceptors | 3 | The presence of nitrogen atoms allows for hydrogen bonding with protic solvents.[1] |
| Hydrogen Bond Donors | 2 | The amine and pyrazole N-H groups can also participate in hydrogen bonding.[1] |
These predicted properties classify this compound as a compound that is likely to exhibit poor solubility in aqueous media, a common hurdle for many promising drug candidates.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Q1: Why is my compound precipitating out of my aqueous buffer?
A1: Precipitation in aqueous buffers is a common manifestation of the compound's low intrinsic water solubility. This can be attributed to the unfavorable energetics of disrupting the compound's crystal lattice and creating a solvation shell with water molecules. Several factors can exacerbate this issue:
-
High Concentration: Exceeding the compound's solubility limit in the chosen buffer system will inevitably lead to precipitation.
-
"Fall-out" from Organic Stock Solutions: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.
-
pH of the Buffer: The compound has basic nitrogen atoms (on the pyridine and pyrazole rings, and the amine group), making its solubility pH-dependent. If the buffer pH is near or above the compound's pKa, its ionization will be suppressed, leading to lower solubility.
Q2: What is the best solvent to dissolve this compound?
A2: While specific experimental data is limited, based on its structure and predicted properties, the following solvents are recommended for creating stock solutions:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for dissolving a wide range of organic molecules and are likely to be effective for this compound.
-
Polar Protic Solvents: Alcohols such as ethanol and methanol may also be suitable, though potentially with lower solubility limits than DMSO or DMF.
It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
The basic nitrogen atoms in the pyridine and pyrazole rings, as well as the primary amine, suggest that the solubility of this compound will be pH-dependent. Lowering the pH should lead to protonation and increased solubility.
Objective: To determine the effect of pH on the solubility of the compound.
Materials:
-
This compound
-
DMSO
-
A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-20 mM).
-
In separate microcentrifuge tubes, add an excess amount of the compound to each buffer of a different pH.
-
Alternatively, add a small aliquot of the DMSO stock solution to each buffer to a final concentration that is expected to be near the solubility limit.
-
Incubate the tubes at a constant temperature (e.g., room temperature or 37°C) with agitation for a sufficient time to reach equilibrium (e.g., 2-24 hours).
-
Centrifuge the tubes at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or a calibrated HPLC method).
-
Plot the solubility as a function of pH.
Protocol 2: Co-Solvent Solubility Enhancement
Objective: To increase the solubility of the compound in an aqueous buffer by incorporating a water-miscible organic co-solvent.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Microplates or microcentrifuge tubes
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Add a small, fixed volume of the compound's DMSO stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Visually inspect for any precipitation immediately and after a defined incubation period (e.g., 1 hour) at the desired temperature.
-
(Optional) Quantify the solubility in each co-solvent mixture using the method described in Protocol 1.
Decision-Making for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
References
Technical Support Center: Synthesis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to help you improve your yield and purity.
The synthesis of this compound is typically achieved via a robust two-step sequence. First, the formation of an enaminone intermediate, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, from 2-acetylpyridine. This is followed by a cyclocondensation reaction with hydrazine to form the target pyrazole ring. While straightforward in principle, each step has critical parameters that can significantly impact the outcome.
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below, from starting materials to the final purified product.
Caption: High-level overview of the two-step synthesis and purification process.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment in a question-and-answer format.
Section A: Issues in Enaminone Synthesis ((E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one)
Q1: My enaminone synthesis from 2-acetylpyridine and DMF-DMA has a low yield or is incomplete. What are the common causes?
A1: Low yield in this condensation reaction is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The reaction involves the nucleophilic attack of the enol or enolate of 2-acetylpyridine onto N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by elimination of methanol.
Core Causality: The key is to drive the equilibrium of this condensation reaction towards the product. This requires effective removal of the methanol byproduct and ensuring the reagents are active.
Troubleshooting Steps & Solutions:
-
Reagent Quality: DMF-DMA is moisture-sensitive. Ensure you are using a fresh bottle or a properly stored aliquot under an inert atmosphere (e.g., nitrogen or argon). Old or improperly stored DMF-DMA can hydrolyze, reducing its effectiveness.
-
Reaction Temperature & Time: The reaction often requires elevated temperatures to proceed efficiently. A common procedure involves refluxing a mixture of 2-acetylpyridine and DMF-DMA.[1] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: While some procedures use DMF-DMA as both reagent and solvent, using a high-boiling, inert solvent like xylene can be beneficial.[2] Xylene allows for higher reflux temperatures (~140 °C), which can accelerate the reaction and help in the azeotropic removal of methanol, driving the reaction to completion.
Optimized Conditions Summary:
| Parameter | Recommendation | Rationale |
| DMF-DMA | Use 2-4 equivalents | Ensures complete consumption of the starting ketone. |
| Solvent | Xylene or Toluene | Allows for higher reaction temperatures and azeotropic removal of methanol. |
| Temperature | 110-140 °C (Reflux) | Provides sufficient energy to overcome the activation barrier.[2] |
| Reaction Time | 4-16 hours | Monitor by TLC until the 2-acetylpyridine spot is consumed. |
Q2: I'm having difficulty isolating and crystallizing the enaminone intermediate. My crude product is an oil.
A2: The enaminone, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, is a solid at room temperature with a reported melting point of 126-130 °C.[2] If you obtain an oil, it likely contains solvent residues or impurities.
Troubleshooting Steps & Solutions:
-
Solvent Removal: Ensure all the reaction solvent (e.g., xylene) and excess DMF-DMA are thoroughly removed under reduced pressure. Heating gently on a rotary evaporator can be effective.
-
Inducing Crystallization:
-
Trituration: Add a non-polar solvent in which the enaminone is poorly soluble, such as hexane[2] or diethyl ether. Vigorously stir or sonicate the oily residue with the non-polar solvent. This should cause the product to precipitate as a solid.
-
Recrystallization: Once a solid is obtained, it can be purified by recrystallization. A common and effective solvent for this is ethanol.[1] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Section B: Issues in Pyrazole Cyclization
Q3: The final cyclization step with hydrazine hydrate is giving a poor yield of this compound. How can I optimize it?
A3: This is the most critical step and yield can be affected by temperature, solvent, and stoichiometry. The reaction proceeds via nucleophilic attack of hydrazine, followed by intramolecular cyclization and elimination of dimethylamine and water.[3]
Core Causality: The reaction is a competition between the desired cyclization and potential side reactions. Controlling the reaction conditions to favor the intramolecular cyclization is key.
Caption: Troubleshooting logic for low yield in the pyrazole cyclization step.
Optimization Parameters:
| Parameter | Recommendation | Rationale & Reference |
| Hydrazine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures full conversion of the enaminone without making purification difficult. |
| Solvent | Ethanol or Acetic Acid | Ethanol is a common, effective solvent. Acetic acid can act as a catalyst and solvent, sometimes improving yields for similar cyclizations.[4] |
| Temperature | Reflux (Ethanol: ~78°C) | Provides sufficient energy for cyclization while minimizing thermal decomposition of the product or starting materials. |
| Reaction Time | 2 - 6 hours | Monitor by TLC until the enaminone spot disappears. |
Section C: Purification Challenges
Q4: My final product streaks badly on my silica gel column. How can I purify this basic compound effectively?
A4: This is a classic problem when purifying basic compounds like amines and pyridines on standard silica gel, which is acidic. The interaction between the basic analyte and acidic silanol groups on the silica surface leads to poor peak shape and sometimes irreversible adsorption.
Troubleshooting Steps & Solutions:
-
Deactivate the Silica: Before packing your column, you can neutralize the acidic sites. Prepare your silica slurry in a solvent system containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. Run the column with an eluent that also contains a small amount of the same base. This will significantly improve peak shape.[5]
-
Use a Different Stationary Phase: Neutral alumina is an excellent alternative to silica for purifying basic compounds.
-
Recrystallization: This is often the best method if a suitable solvent system can be found. It avoids chromatography altogether.
-
Acid-Base Extraction: Before attempting chromatography or recrystallization, an acid-base workup can remove many impurities. Dissolve the crude mixture in a water-immiscible solvent (like dichloromethane or ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ and extract your product back into an organic solvent.
Comparison of Purification Techniques:
| Method | Pros | Cons | Best For |
| Silica Gel (+ Et₃N) | Widely available, good resolving power. | Requires additive, may not completely prevent tailing. | Separating compounds with close Rf values. |
| Neutral Alumina | Excellent for basic compounds, no tailing. | Can have lower resolution than silica, more expensive. | Highly basic compounds that are problematic on silica. |
| Recrystallization | High purity, scalable, cost-effective. | Requires a suitable solvent, may have lower recovery. | Crude products that are >85% pure. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclization reaction between the enaminone and hydrazine?
A1: The reaction is a well-established pathway for pyrazole synthesis.[3] It proceeds in several steps:
-
Michael Addition: The more nucleophilic nitrogen of hydrazine attacks the β-carbon of the enaminone (a 1,4-conjugate addition).
-
Elimination of Dimethylamine: The resulting intermediate collapses, eliminating the dimethylamino group to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal -NH₂ group of the hydrazone attacks the carbonyl carbon.
-
Dehydration: The resulting five-membered ring intermediate eliminates a molecule of water to form the aromatic pyrazole ring.
Caption: Mechanism for the formation of the pyrazole ring from an enaminone and hydrazine.
Q2: Is it possible to form the 3-amino-4-(pyridin-2-yl)-1H-pyrazole regioisomer? Why is the 5-amino isomer favored?
A2: The formation of the 5-amino isomer is strongly favored, and it is generally the only observed product. The regioselectivity is dictated during the initial attack of the non-symmetrical hydrazine molecule.
Mechanistic Rationale: The two nitrogen atoms of hydrazine have different nucleophilicities. The initial Michael addition (Step 1 in the mechanism above) occurs at the β-carbon of the enaminone. The subsequent cyclization involves the remaining nitrogen atom attacking the carbonyl group. The reaction proceeds through a pathway that leads to the thermodynamically more stable 5-aminopyrazole product. The mechanism typically involves the initial attack of one hydrazine nitrogen, followed by cyclization involving the second nitrogen, and the regiochemical outcome is controlled by which nitrogen attacks which electrophilic center. For this specific substrate, the literature consistently supports the formation of the 5-amino isomer.[7]
Q3: Can I use a different hydrazine source, such as hydrazine hydrochloride, instead of hydrazine hydrate?
A3: Yes, it is possible to use hydrazine salts like hydrazine hydrochloride. However, this will change the pH of the reaction mixture. Since the reaction involves nucleophilic attack by free hydrazine, you will need to add a base (e.g., sodium acetate, triethylamine) to neutralize the hydrochloride salt and liberate the free hydrazine base in situ. Using hydrazine hydrate is often more direct as it is already a basic solution of free hydrazine.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
This protocol is adapted from literature procedures.[1][2]
-
To a round-bottom flask equipped with a reflux condenser, add 2-acetylpyridine (1.0 eq).
-
Add xylene (approx. 5 mL per 1 g of 2-acetylpyridine).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq).
-
Heat the reaction mixture to reflux (approx. 110-140 °C depending on the solvent) for 4-16 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) for the disappearance of 2-acetylpyridine.
-
Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagent.
-
To the resulting residue, add n-hexane and stir vigorously. The product should precipitate as a yellow solid.
-
Filter the solid, wash with cold n-hexane, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the enaminone intermediate (1.0 eq) in absolute ethanol (approx. 10 mL per 1 g of enaminone).
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2-6 hours.
-
Monitor the reaction by TLC for the disappearance of the enaminone.
-
After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (see Protocol 3) or column chromatography on deactivated silica or neutral alumina.
References
- 1. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Dimethylamino)-1-(pyridine-2-yl)prop-2-en-1-one One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. soc.chim.it [soc.chim.it]
Technical Support Center: Purification of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Welcome to the technical support guide for the purification of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine. This molecule, possessing both a basic pyridine ring and a nucleophilic aminopyrazole moiety, presents unique challenges during purification. Its properties necessitate careful selection of techniques to avoid issues like low recovery, product degradation, and poor separation from synthetic impurities. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your research and development needs.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My column chromatography shows severe peak tailing and I'm getting low recovery. What's happening?
A: This is the most common issue when purifying basic heterocyclic compounds like yours on standard silica gel.[1] The basic nitrogen atoms on both the pyridine and pyrazole rings interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to multiple interaction mechanisms, causing the peak to tail, and in some cases, irreversible adsorption of your compound to the column, resulting in low recovery.[3]
Solutions:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol to your mobile phase.[2][3]
-
Stationary Phase Deactivation: Pre-treat the silica gel before packing the column. This can be done by making a slurry of the silica gel in your starting eluent that already contains 1-5% TEA.[4][5] Let this stand for an hour before packing to ensure the silanol groups are capped.
-
Switch Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives.[3] For highly polar compounds, amine-functionalized silica or reversed-phase (C18) chromatography are also excellent options.[2][5]
Q2: My compound is not eluting from the silica column, even with a highly polar solvent system like 10% Methanol in Dichloromethane.
A: This indicates very strong, likely irreversible, adsorption to the silica gel, a common problem with heterocyclic amines.[2][3]
Solutions:
-
Drastic Polarity Increase with a Basic Modifier: The key is not just polarity, but counteracting the acid-base interaction. Switch to a mobile phase containing a basic additive, such as 1-2% triethylamine or ammonia in methanol, which is often necessary to elute highly basic compounds.[2][4]
-
Test for On-Column Degradation: Before running a large-scale column, spot your crude material on a silica TLC plate. Let it sit in the open air for 30-60 minutes, then develop the plate.[3] If a new spot appears or the original spot diminishes, your compound may be degrading on the acidic silica. In this case, switching to a neutral stationary phase like alumina or using reversed-phase chromatography is essential.[3]
-
Use a Silica Plug: For a quick clean-up, you can pass your crude material through a short plug of silica gel that has been pre-treated with triethylamine. This can remove non-polar impurities while minimizing contact time and potential degradation.[3]
Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated (supersaturated) or cooled too quickly.[3] The presence of impurities can also inhibit crystal lattice formation.
Solutions:
-
Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Do not rush the cooling.
-
Add More Solvent: If an oil forms, gently heat the mixture to re-dissolve it, add a small amount (1-5% of the total volume) of additional hot solvent to reduce saturation, and then allow it to cool slowly again.[3]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic glass fragments create nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.[3]
-
-
Pre-Purification: If impurities are preventing crystallization, perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, before attempting recrystallization.[3]
Q4: I'm performing an acid-base extraction, but I've formed a stable emulsion that won't separate. How can I break it?
A: Emulsions are often caused by vigorous shaking or the presence of surfactant-like impurities.[3]
Solutions:
-
Gentle Inversions: In the future, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] This increases the ionic strength and polarity of the aqueous layer, which helps to force the organic solvent out and break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help to break it up.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying this compound?
A: The three most effective techniques, often used in combination, are:
-
Column Chromatography: Best performed on a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative phase like neutral alumina or C18 reversed-phase silica.[2][3]
-
Recrystallization: An excellent final step to obtain highly pure, crystalline material. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[5][6][7]
-
Acid-Base Extraction: A powerful method to separate the basic target compound from neutral or acidic impurities.[8]
Q2: What common impurities should I expect from the synthesis?
A: Impurities are highly dependent on the synthetic route. However, for typical syntheses involving the condensation of a pyridine-containing precursor with a cyano-ketone or similar reagent followed by cyclization with hydrazine, you might encounter:
-
Unreacted starting materials.
-
Partially reacted intermediates.
-
Regioisomers, if the cyclization reaction is not perfectly selective.[9]
-
Side-products from competing reactions, which can occur with multifunctional molecules.[10]
Q3: How do I choose the right purification strategy?
A: The choice depends on the scale of your reaction and the nature of the impurities. A general workflow is proposed in the diagram below. For initial purification of a crude mixture with various types of impurities, column chromatography is often the first choice. If the main impurities are neutral, a simple acid-base extraction can be highly effective.[8][11] Recrystallization is typically the final step to achieve analytical purity.
Q4: Can I use reversed-phase HPLC for final purification?
A: Yes, reversed-phase HPLC is an excellent method for high-purity separation of this compound. Given its basic nature, an acidic modifier in the mobile phase is crucial for good peak shape.[12] A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.[12][13]
Section 3: Detailed Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize interactions between the basic analyte and the acidic stationary phase.
-
Slurry Preparation: In a beaker, add 100g of silica gel to 400 mL of the initial eluent (e.g., 95:5 Dichloromethane/Methanol). Add 5 mL of triethylamine (TEA) to the slurry. Stir gently for at least 30 minutes.[4]
-
Column Packing: Pack a glass column with the prepared silica slurry. Allow the silica to settle into a uniform bed, then drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product (typically 1-2g for a 100g column) in a minimal amount of dichloromethane. Pre-adsorb this solution onto 2-3g of fresh silica gel by concentrating it to a dry powder using a rotary evaporator. Carefully layer this dry powder onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase. A gradient elution is often most effective. Start with a less polar mixture and gradually increase the polarity. Monitor the fractions by TLC.
-
Fraction Collection: Collect fractions containing the desired product, combine them, and remove the solvent under reduced pressure. The residual triethylamine can typically be removed by co-evaporation with a solvent like toluene or by placing the sample under high vacuum.
Protocol 2: Recrystallization from Ethanol/Water
This is an effective method for obtaining a high-purity crystalline solid.
-
Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
Induce Cloudiness: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the point of saturation.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Section 4: Data & Visualization
Table 1: Recommended Starting Solvent Systems for TLC & Column Chromatography
| Stationary Phase | Eluent System | Modifier | Application Notes |
| Silica Gel | Dichloromethane / Methanol | 1% Triethylamine | Good starting point for most purifications. Adjust MeOH gradient from 0% to 10%.[2][3] |
| Silica Gel | Ethyl Acetate / Hexanes | 1% Triethylamine | Suitable for less polar impurities. Adjust EtOAc gradient from 10% to 100%. |
| Neutral Alumina | Dichloromethane / Methanol | None | Use if compound degrades on silica. Alumina is less acidic.[3] |
| C18 Reversed-Phase | Water / Acetonitrile | 0.1% TFA or Formic Acid | Excellent for HPLC or flash chromatography of polar compounds. Run a gradient from 5% to 95% Acetonitrile.[12][13] |
Diagram 1: Purification Strategy Workflow
This diagram provides a logical workflow for selecting the appropriate purification technique based on the initial analysis of your crude product.
Caption: A decision workflow for purifying this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. reddit.com [reddit.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. helixchrom.com [helixchrom.com]
Technical Support Center: 4-(Pyridin-2-yl)-1H-pyrazol-5-amine in DMSO
Welcome to the technical support center for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound when prepared in dimethyl sulfoxide (DMSO). As researchers and drug development professionals, ensuring the integrity of your experimental compounds is paramount. This document is structured to address common challenges and provide you with the necessary protocols to validate the stability of your solutions.
I. Introduction to the Stability of this compound in DMSO
This compound is a heterocyclic compound containing both a pyrazole and a pyridine ring system, as well as a primary amine. While DMSO is a common solvent for such compounds due to its excellent solubilizing properties, it is not inert and can participate in various reactions.[1][2][3] The stability of your compound in DMSO is not guaranteed and can be influenced by storage conditions, the presence of contaminants like water, and exposure to light and air.[4][5] This guide will walk you through understanding these potential issues and how to mitigate them.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in DMSO?
A1: The main stability concerns for this compound in DMSO are:
-
Oxidation: The pyrazole and pyridine rings, as well as the primary amine, can be susceptible to oxidation.[6][7] DMSO itself can act as an oxidizing agent, particularly under certain conditions (e.g., elevated temperature, presence of catalysts).[1]
-
Hydrolysis: If the DMSO is not anhydrous, the presence of water can lead to hydrolytic degradation, especially if there are any labile functional groups not immediately apparent from the primary structure.[4][6]
-
Reaction with DMSO: DMSO can act as a reagent in certain chemical transformations, including those involving heterocyclic compounds.[1][2][3] While specific reactions with this compound are not documented, the possibility of N-methylation or other modifications should be considered.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds.[6]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture from the atmosphere and may lead to the precipitation of less soluble degradation products.[8][9]
Q2: I noticed a color change in my DMSO stock solution. What does this indicate?
A2: A change in color, such as turning yellow or brown, is a common indicator of compound degradation.[10][11] This is often due to the formation of oxidized or polymeric byproducts. If you observe a color change, it is crucial to re-analyze the purity of your stock solution before use.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: To maximize the shelf-life of your stock solution, we recommend the following storage conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[9] For daily use, refrigeration at 4°C is acceptable for short periods, but stability at this temperature should be verified.
-
Atmosphere: For sensitive compounds, storage under an inert atmosphere (argon or nitrogen) can prevent oxidative degradation.[9][11]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[6][11]
-
Container: Use high-quality, tightly sealed vials to prevent moisture absorption and solvent evaporation.
Q4: How many times can I freeze and thaw my DMSO stock solution?
A4: While some studies have shown that many compounds are stable for a limited number of freeze-thaw cycles, it is best practice to minimize them.[4][8] We recommend aliquoting your stock solution into smaller, single-use volumes to avoid repeated thawing and freezing of the main stock.
III. Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity in an assay. | Compound degradation in the DMSO stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Analyze the purity of the old stock solution using HPLC-MS. 3. Perform a stability study on a new stock solution (see Section IV). |
| Precipitate forms in the DMSO stock upon thawing. | The compound or a degradation product has limited solubility at lower temperatures or has crystallized out of solution. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If the precipitate does not redissolve, it may be an insoluble degradation product. Analyze the supernatant for purity. 3. Consider storing at a lower concentration if solubility is an issue. |
| Inconsistent results between experiments. | Partial degradation of the compound, leading to variable concentrations of the active molecule. | 1. Always use a fresh aliquot for each experiment. 2. Re-qualify the concentration and purity of your stock solution periodically. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Chemical degradation of the compound. | 1. Attempt to identify the degradation products by mass spectrometry. 2. Conduct a forced degradation study (see Section IV) to understand potential degradation pathways. |
IV. Experimental Protocols for Stability Assessment
Given the lack of specific stability data for this compound, we strongly recommend performing an in-house stability study.
Protocol 1: Real-Time Stability Study in DMSO
This protocol will help you determine the stability of your compound under your specific storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Amber glass vials with tight-fitting caps
-
HPLC-MS system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution at your desired concentration (e.g., 10 mM).
-
Dissolve the compound in anhydrous DMSO to the final volume. Ensure complete dissolution.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC-MS analysis.
-
Analyze the sample to determine the initial purity (as a percentage of the total peak area) and the peak area of the parent compound. This will be your baseline.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple amber vials.
-
Store the vials under different conditions you wish to test (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Allow the vial to come to room temperature before opening.
-
Analyze the sample by HPLC-MS using the same method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the purity and the peak area of the parent compound at each time point to the T=0 data.
-
A significant decrease in purity or peak area indicates degradation.
-
Protocol 2: Forced Degradation Study
This study will help identify potential degradation pathways and products under stress conditions.[6]
Procedure:
-
Prepare separate solutions of your compound in DMSO.
-
Expose these solutions to the following stress conditions:
-
Acidic: Add a small amount of 0.1 M HCl.
-
Basic: Add a small amount of 0.1 M NaOH.
-
Oxidative: Add a small amount of 3% H₂O₂.
-
Thermal: Heat the solution (e.g., at 60°C for 24 hours).
-
Photolytic: Expose the solution to UV light.
-
-
After a set period (e.g., 24 hours), analyze each sample by HPLC-MS.
-
Compare the chromatograms to a control sample to identify new peaks corresponding to degradation products.
V. Visualizing Workflows and Potential Degradation
Experimental Workflow
Caption: Workflow for Real-Time Stability Assessment.
Potential Degradation Pathways
Caption: Potential Degradation Pathways for the Compound.
VI. Summary and Recommendations
The stability of this compound in DMSO should not be assumed. We recommend that researchers:
-
Always use anhydrous, high-purity DMSO.
-
Store stock solutions in single-use aliquots at -20°C or below, protected from light.
-
Perform a real-time stability study to understand the shelf-life of the compound under your specific laboratory conditions.
-
Be vigilant for any physical changes in the solution, such as color change or precipitation, as these may indicate degradation.
-
Re-analyze the purity of your stock solutions periodically, especially for long-term studies.
By following these guidelines, you can ensure the integrity of your experimental results and have confidence in the data generated using this compound.
VII. References
-
Benchchem. (n.d.). Pyrazinone Compounds Degradation Pathways: A Technical Support Center. Retrieved from 6
-
Li, W., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. Available from: --INVALID-LINK--
-
Gaylord Chemical. (2025). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from 12
-
Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. Available from: --INVALID-LINK--
-
Li, W., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. Available from: --INVALID-LINK--
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). DMSO-based direct synthesis of heterocycles. Retrieved from --INVALID-LINK--
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available from: 4
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available from: --INVALID-LINK--
-
Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available from: --INVALID-LINK--
-
Ponomarev, I., et al. (2018). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. Polymer Bulletin, 75, 4495-4503. Available from: --INVALID-LINK--
-
Dong, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from --INVALID-LINK--
-
Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 28-39. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py. Retrieved from --INVALID-LINK--
-
Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. Available from: --INVALID-LINK--
-
Restek. (n.d.). Pyridine Standard, 1 mg/mL, DMSO, 1 mL/ampul. Retrieved from --INVALID-LINK--
-
Chen, Y.-L., et al. (2021). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 26(21), 6483. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Top: N–C radial distribution function for pyridine in DMSO solution. Bottom. Retrieved from --INVALID-LINK--
-
ACS Green Chemistry Institute. (n.d.). DMSO – Pyridine-SO3 (Parikh-Doering). Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Degradation Pathway. Retrieved from --INVALID-LINK--
-
de Villiers, K. A., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093. Available from: --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds. Retrieved from 11
-
D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Available from: --INVALID-LINK--
-
Dyachenko, V. D., et al. (2019). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Molbank, 2019(4), M1091. Available from: --INVALID-LINK--
-
Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. Available from: --INVALID-LINK--
-
El-Naggar, M., et al. (2018). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Bioorganic & Medicinal Chemistry, 26(10), 2871-2881. Available from: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Cytotoxicity of compounds dissolved in DMSO after 24 h of cell.... Retrieved from --INVALID-LINK--
-
Miklos, D. B., et al. (2020). Degradation of pharmaceutical mixtures in aqueous solutions using UV/peracetic acid process: Kinetics, degradation pathways and comparison with UV/H2O2. Water Research, 184, 116172. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Degradation of pharmaceutical mixtures in aqueous solutions using UV/peracetic acid process: Kinetics, degradation pathways and comparison with UV/H2O2. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1h-pyrazol-5-amine. Retrieved from --INVALID-LINK--
-
AMiner. (n.d.). Degradation and Toxicity Variations of Pyrazolone Pharmaceuticals by Homogeneous Oxidation Processes for Reclaimed Water Reuse: A Review. Retrieved from --INVALID-LINK--
-
Bordwell, F. G., & Hughes, D. L. (1982). Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society, 104(18), 4937-4941. Available from: --INVALID-LINK--
References
- 1. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gchemglobal.com [gchemglobal.com]
Technical Support Center: Crystallization of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Welcome to the dedicated technical support guide for the crystallization of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine (C₈H₈N₄, MW: 160.18 g/mol ). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its crystallization, offering in-depth, evidence-based solutions and practical troubleshooting advice.
Understanding the Molecule
This compound is a heterocyclic compound featuring both a pyridine and a pyrazole ring.[1] This structure imparts a moderate polarity and the capacity for both hydrogen bond donation and acceptance, which are critical factors influencing its solubility and crystallization behavior.[2][3] A key challenge in the crystallization of such molecules is managing their solubility across different solvent systems to achieve a supersaturated state conducive to high-quality crystal growth.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | --INVALID-LINK--[4] |
| Molecular Weight | 160.18 g/mol | --INVALID-LINK--[4] |
| LogP | 1.0539 | --INVALID-LINK--[4] |
| Topological Polar Surface Area (TPSA) | 67.59 Ų | --INVALID-LINK--[4] |
| Hydrogen Bond Donors | 2 | --INVALID-LINK--[4] |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[4] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and issues that may arise during the crystallization of this compound.
Q1: My compound is not crystallizing upon cooling. What should I do?
A1: Failure to crystallize is typically due to insufficient supersaturation.
-
Explanation of Causality: Crystallization is initiated when the concentration of the solute in the solvent exceeds its saturation point, creating a supersaturated solution.[5] If the solution is not supersaturated, there is no thermodynamic driving force for the molecules to organize into a crystal lattice.
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. This increases the concentration of the compound. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and impurity inclusion.[5][6]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[5][6]
-
Seeding: If you have a pure crystal of the compound, add a small seed crystal to the solution. This provides a template for further crystal growth.[5]
-
-
Use an Anti-Solvent: If your compound is dissolved in a "good" solvent (one in which it is highly soluble), you can slowly add a miscible "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to cool slowly.[5]
-
Caption: Troubleshooting flowchart for failure to crystallize.
Q2: The compound "oils out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.
-
Explanation of Causality: This often happens when the solution is too concentrated, or the cooling rate is too fast. The high supersaturation leads to liquid-liquid phase separation before nucleation and crystal growth can occur. The boiling point of the solvent being too high relative to the melting point of the solute can also be a contributing factor.
-
Troubleshooting Steps:
-
Reduce Concentration: Reheat the solution and add more solvent to decrease the concentration.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulation of the flask can help slow the cooling rate.[5][6]
-
Solvent Selection: Choose a solvent with a lower boiling point or use a co-solvent system to modify the solubility characteristics.
-
Q3: The crystallization yield is very low. How can I improve it?
A3: Low yield is often a result of suboptimal solvent selection or incomplete crystallization.
-
Explanation of Causality: An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] If the compound has significant solubility in the solvent even at low temperatures, a substantial amount will remain in the mother liquor, leading to a low recovery.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents to find the one with the most significant temperature-dependent solubility for your compound. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[5]
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of compound that crystallizes out.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of the compound in solution upon cooling.
-
Second Crop of Crystals: After filtering the initial crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Q4: The resulting crystals are impure. What are the likely causes and solutions?
A4: Impurities can be trapped in the crystal lattice or adsorbed on the crystal surface.
-
Explanation of Causality: Rapid crystallization can lead to the inclusion of impurities within the growing crystal lattice.[5] Surface adsorption can occur if impurities are present in the mother liquor.
-
Troubleshooting Steps:
-
Slow Down Crystallization: As mentioned previously, slower cooling rates generally result in purer crystals.[5]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove any adsorbed impurities from the surface.[5]
-
Recrystallization: If the crystals are still impure, a second recrystallization step is often necessary.[5]
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5] Use charcoal sparingly, as it can also adsorb some of your product.[5]
-
Caption: Decision-making process for purifying crystals.
Q5: How do I choose the right solvent system for crystallization?
A5: The ideal solvent will have a steep solubility curve with respect to temperature.
-
Explanation of Causality: A good solvent will dissolve a large amount of the compound when hot and a small amount when cold. This difference in solubility is the driving force for crystallization upon cooling.
-
Solvent Selection Protocol:
-
Initial Screening (Single Solvents):
-
Place a small amount of your compound (e.g., 20-30 mg) in several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. Good candidates will show low solubility at this stage.
-
Heat the test tubes that showed low solubility. A good solvent will fully dissolve the compound upon heating.
-
Allow the solutions to cool. The best solvents will show significant crystal formation upon cooling.
-
-
Mixed Solvent Systems:
-
If no single solvent is ideal, a mixed solvent system can be effective.[5]
-
Dissolve the compound in a small amount of a "good" solvent (high solubility).
-
Slowly add a miscible "anti-solvent" (low solubility) at an elevated temperature until the solution becomes cloudy.
-
Add a few drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly.
-
-
-
Common Solvents for Pyrazole Derivatives:
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the compound fully dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" hot solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until you observe persistent turbidity.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.
Polymorphism Considerations
It is important to be aware of the potential for polymorphism, where a compound can exist in different crystal forms with distinct physical properties.[8] Pyrazole-containing compounds have been known to exhibit polymorphism.[8] Different crystallization conditions (e.g., solvent, cooling rate) can lead to different polymorphs. Characterization of the resulting crystals by techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy is recommended to ensure consistency.
References
- 1. 4-(1H-pyrazol-1-yl)pyridin-2-amine (1314355-66-2) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyrazole | 288-13-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Off-target effects of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine in assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in experimental assays. Our goal is to provide you with the insights and tools necessary to anticipate, troubleshoot, and correctly interpret potential off-target effects, ensuring the integrity of your research.
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1] While this makes it a powerful starting point for inhibitor design, it also necessitates a high degree of diligence to ensure observed biological effects are correctly attributed to the intended target. The pyrazole ring's ability to act as both a hydrogen bond donor and acceptor allows it to interact with the highly conserved ATP-binding pockets of many enzymes, particularly protein kinases.[2] This guide will help you dissect these potential interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target class for this compound?
While a single, definitive primary target for this specific, un-derivatized compound is not established in public literature, the pyrazole-pyridine core is a well-documented and prolific scaffold for protein kinase inhibitors .[3] Numerous derivatives have been synthesized and shown to potently inhibit a wide range of kinases, including but not limited to those involved in cell cycle regulation, signal transduction, and inflammatory responses.[4][5][6] Therefore, any investigation using this compound should begin with the hypothesis that it is a kinase inhibitor and may interact with multiple kinases.
Q2: Why is this compound scaffold prone to off-target effects?
The propensity for off-target effects stems from two key features:
-
Structural Mimicry: The pyrazole-pyridine core acts as a bioisostere for the adenine ring of ATP. Since hundreds of kinases use ATP as a phosphate donor, they share conserved structural features in the ATP-binding site that the compound can bind to.
-
Hydrogen Bonding Potential: The pyrazole's N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen and the pyridine nitrogen can act as hydrogen bond acceptors.[2] This versatility allows the scaffold to adapt to the active sites of numerous kinases, leading to a broad "polypharmacology." A study on a related pyrazole-based inhibitor showed it inhibited 22 out of 105 kinases tested, highlighting the potential for widespread off-target activity.[3]
Q3: What are some known kinase targets of structurally related pyrazole-based compounds?
The pyrazole scaffold has been successfully adapted to target a diverse array of kinases. Understanding this landscape can help predict potential off-target families for this compound.
| Target Kinase Family | Specific Examples | Reference |
| MAP Kinases | p38α MAP Kinase | [7] |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK9 | [3][5] |
| Janus Kinases (JAKs) | JAK Family Kinases | [3] |
| TBK1/IKKε Family | TANK-binding kinase 1 (TBK1) | [4] |
| Receptor Tyrosine Kinases | EGFR (in analogs) | [8] |
| ERK/MAPK Pathway | Extracellular signal-regulated kinase (ERK) | [9] |
This table is not exhaustive and is intended to illustrate the broad applicability and potential off-target profile of the pyrazole-pyridine scaffold.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a probable cause, a mechanistic explanation, and a detailed protocol for investigation.
Q1: I'm observing potent cytotoxicity in my cell line, but my intended target is not considered essential for survival. What is the likely cause?
Probable Cause: Off-target inhibition of essential cell-survival kinases, most commonly Cyclin-Dependent Kinases (CDKs).
Mechanistic Explanation: Many kinase inhibitors inadvertently inhibit CDKs, such as CDK1, CDK2, and CDK9, which are critical for cell cycle progression and transcription.[5] Inhibition of these kinases leads to cell cycle arrest (often at the G2/M phase) and subsequent apoptosis, a potent cytotoxic effect that can be easily misinterpreted as a successful on-target outcome.[3]
Caption: The compound may act on its intended target while also inhibiting an essential off-target kinase like CDK2, leading to cytotoxicity.
This protocol allows you to determine if the observed cytotoxicity is correlated with cell cycle arrest due to off-target CDK inhibition.
Objective: To measure the phosphorylation status of Retinoblastoma protein (Rb), a direct substrate of CDK2, and levels of cell cycle markers.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Primary antibodies: anti-Phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin B1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treatment: Treat your cell line with this compound at your cytotoxic concentration (e.g., GI50) and a 10x GI50 concentration for a relevant time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Phospho-Rb (Ser807/811): A decrease indicates CDK2/4/6 inhibition.
-
Cyclin B1: An increase indicates G2/M arrest.
-
Total Rb and GAPDH: Serve as loading controls.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescence substrate and an imaging system.
Interpretation: A significant decrease in phospho-Rb levels and/or an accumulation of Cyclin B1 in compound-treated cells strongly suggests that the observed cytotoxicity is mediated, at least in part, by off-target inhibition of cell cycle kinases.
Q2: The cellular phenotype I observe doesn't align with the known function of my target. How can I confirm the compound is actually engaging my target in cells?
Probable Cause: The observed phenotype is due to an off-target effect, and the compound may not be binding to your intended target in the complex cellular environment with sufficient affinity.
Mechanistic Explanation: A compound can show high potency in a purified, biochemical assay but fail to engage its target in a cell. This can be due to poor cell permeability, rapid efflux, or competition from high intracellular concentrations of ATP (~1-10 mM). It is critical to demonstrate that the compound physically binds to its intended target within the cell to validate any observed phenotype. It's a common issue that a drug's efficacy is due to off-target effects, a phenomenon that can be rigorously tested.[10]
Caption: A logical workflow to determine if an observed cellular phenotype is due to on-target or off-target engagement.
CETSA is a powerful method to assess direct binding of a compound to its target protein in a cellular context. The principle is that a protein bound to a ligand (your compound) is stabilized and will denature and aggregate at a higher temperature than the unbound protein.
Objective: To generate a thermal denaturation curve for the target protein in the presence and absence of the compound.
Materials:
-
Cell culture plates
-
Harvesting tools (cell scrapers)
-
Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors
-
PCR tubes or plate
-
Thermal cycler or water baths/heating blocks
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot equipment
-
Antibody specific to your target protein
Procedure:
-
Treatment: Treat cells in suspension or adherent plates with the compound at a high concentration (e.g., 10-100x biochemical IC50) and a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors to a known concentration.
-
Aliquoting & Heating: Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated (room temp) control.
-
Lysis: Lyse the cells. A common method is three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Prepare samples for Western blotting.
-
Western Blot Analysis: Run SDS-PAGE and Western blot for your target protein.
-
Data Analysis: Quantify the band intensity for your target protein at each temperature point for both vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature.
Interpretation: If the compound binds to your target, the denaturation curve for the compound-treated sample will show a rightward shift compared to the vehicle control. This "thermal shift" is strong evidence of direct target engagement in the cellular environment. If no shift is observed, the compound is likely not binding to the intended target under these conditions, and the observed phenotype is off-target.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(1H-pyrazol-1-yl)pyridin-2-amine (1314355-66-2) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing and Troubleshooting Aggregation of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine In Vitro
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support resource for researchers working with 4-(Pyridin-2-yl)-1H-pyrazol-5-amine and similar small molecules. This guide is designed to provide you, as a fellow scientist, with a deep understanding of a common experimental artifact—small molecule aggregation—and to offer practical, field-proven strategies to prevent, diagnose, and resolve it.
Small molecule aggregation is a primary source of false positives in early-stage drug discovery, particularly in high-throughput screening campaigns.[1][2] Molecules like this compound, which possess planar aromatic rings and hydrogen-bonding moieties, are susceptible to self-association in aqueous buffers. These aggregates can non-specifically inhibit enzymes and interfere with various assays, leading to a misinterpretation of results and wasted resources.[3][4]
This guide moves beyond simple protocols to explain the causal mechanisms behind aggregation and the logic of each troubleshooting step. Our goal is to empower you to generate robust, reproducible, and artifact-free data.
Section 1: The "Why" — Understanding the Mechanism of Aggregation
Q1: What exactly is small molecule aggregation?
A: Small molecule aggregation is a phenomenon where organic molecules self-associate in aqueous solutions to form colloidal particles.[3] These are not visible precipitates but rather submicron assemblies, typically 30–1000 nm in diameter, that are suspended in the buffer. This process is concentration-dependent and occurs when the molecule's concentration exceeds its Critical Aggregation Concentration (CAC) . Below the CAC, the compound exists as a soluble monomer; above the CAC, it begins to form these colloid-like aggregates.[5]
Q2: Why is this compound potentially prone to aggregation?
A: While specific aggregation studies on this exact molecule are not widely published, its chemical structure contains features commonly found in aggregating molecules:
-
Aromatic Systems: The pyridine and pyrazole rings are planar, aromatic structures that can engage in π-π stacking interactions, promoting self-association.
-
Hydrogen Bonding: The pyrazole N-H and the 5-amine (-NH₂) groups are capable of forming hydrogen bonds, which can further stabilize intermolecular interactions.
-
Hydrophobicity: The overall structure has significant hydrophobic character, which encourages it to minimize contact with water by forming aggregates.
A similar compound, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, has been shown to exhibit aggregation-induced emission, directly confirming that this structural class can form aggregates in solution.[6]
Q3: How do these aggregates interfere with my experiments?
A: Aggregates act as "promiscuous inhibitors" because they interfere with proteins non-specifically.[1][2][7] The primary mechanism is the adsorption of proteins onto the large surface area of the colloidal particle.[4] This sequestration can lead to several artifacts:
-
Enzyme Inhibition: The enzyme is effectively removed from the solution and may undergo partial unfolding on the aggregate surface, leading to a loss of catalytic activity.[1][2] This is a dominant mechanism for false positives in enzyme assays.[3]
-
Assay Interference: Aggregates can scatter light, interfering with spectrophotometric or fluorescence-based readouts. They can also interfere with cell-based assays.[5]
The diagram below illustrates this process, which is a critical concept in identifying false positives during screening.
Caption: Mechanism of aggregation-based assay interference.
Section 2: Proactive Prevention — Best Practices for Compound Handling
Proper compound handling is the first and most critical line of defense against aggregation.
Q1: How should I prepare and store my stock solution of this compound?
A: The goal is to create a stable, high-concentration stock that will not crash out upon dilution.
-
Solvent Choice: Start with a high-purity, anhydrous organic solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Dissolution: To facilitate dissolution, you may gently swirl the vial or use brief sonication.[8] Avoid excessive heating, which can degrade the compound.
-
Storage: For long-term stability, it is best to store compounds in their lyophilized (solid) state at -20°C or -80°C, protected from light and moisture.[9] If storing as a solution, prepare concentrated stock solutions (e.g., 10-50 mM in 100% DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[8][10] Before opening a vial, always allow it to equilibrate to room temperature to prevent condensation from forming inside.[9]
Table 1: General Compound Storage Guidelines
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Solid | -20°C or -80°C | Years | Best for long-term stability. Protect from moisture and light.[9] |
| Organic Stock (DMSO) | -20°C | Months to a year | Aliquot to avoid freeze-thaw cycles. Ensure vial is tightly sealed.[8] |
| Aqueous Solution | 4°C | Days (at most) | Not recommended for storage due to lower stability and risk of aggregation. Prepare fresh daily.[8] |
Q2: What is the correct way to dilute my DMSO stock into an aqueous assay buffer?
A: This is a frequent failure point. Rapidly diluting a compound from a "happy" organic environment into an "unhappy" aqueous one can cause it to "crash out" of solution, forming aggregates or precipitate.
-
Avoid Shock Dilution: Do not pipette a small volume of concentrated DMSO stock directly into a large volume of buffer.
-
Use Stepwise (Serial) Dilution: Perform one or more intermediate dilutions in a buffer containing some DMSO or in 100% DMSO before the final dilution into your aqueous assay buffer.[8] This gradual change in solvent polarity significantly reduces the risk of aggregation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <1%, ideally <0.5%) to avoid affecting the biological system, but be aware that very low DMSO levels can sometimes fail to keep a difficult compound soluble.
Section 3: Troubleshooting Guide — Identifying and Resolving Aggregation
If you observe steep dose-response curves, time-dependent inhibition, or results that are sensitive to enzyme concentration, aggregation should be your primary suspect.[3]
Caption: A logical workflow for diagnosing compound aggregation.
Q1: How can I definitively test if my compound is aggregating?
A: There are two gold-standard methods to diagnose aggregation-based activity.
Method A: The Detergent Reversal Assay
This is the most common and straightforward functional test.[11][12] Aggregates are held together by non-covalent, often hydrophobic, interactions that are readily disrupted by non-ionic detergents.[4] A true inhibitor interacting with a specific binding site on a protein should not be affected by the presence of a mild detergent.
Experimental Protocol: Detergent Reversal Assay
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.02% (v/v) Triton X-100. This will give a final in-assay concentration of ~0.01%.
-
Prepare serial dilutions of your compound.
-
-
Set Up Assay Plates: Design your experiment to test the compound's activity in parallel with and without detergent.
-
Plate 1 (No Detergent): Add your enzyme and compound dilutions (prepared in standard buffer) to the wells.
-
Plate 2 (With Detergent): Add your enzyme and compound dilutions (prepared in buffer containing 0.02% Triton X-100) to the wells. Ensure the final detergent concentration is ~0.01%.
-
-
Incubation: Incubate the plates according to your standard protocol. A 5-10 minute pre-incubation of enzyme and compound before adding the substrate is typical.[12]
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Read and Analyze: Measure the reaction progress and calculate inhibition.
-
Interpretation:
-
Aggregation Confirmed: If you see potent activity in the absence of detergent but this activity is significantly reduced or eliminated in the presence of Triton X-100, this is the classic signature of an aggregation-based mechanism.[11][12]
-
Aggregation Unlikely: If the compound's activity is unchanged by the detergent, the observed effect is likely not due to aggregation.
-
Method B: Dynamic Light Scattering (DLS)
DLS is a biophysical technique that directly measures the size of particles in a solution.[13][14] It is extremely sensitive to the presence of a few large particles, making it ideal for detecting aggregates.[13]
Experimental Protocol: Analysis by DLS
-
Sample Preparation: Prepare your compound in the final assay buffer at the exact concentration where you observe activity. It is critical to use the same buffer, as pH and ionic strength can affect aggregation.[15]
-
Controls:
-
Negative Control: Analyze the assay buffer alone to get a baseline reading.
-
Positive Control (Optional): Use a known aggregating compound if available.
-
-
DLS Measurement:
-
Data Interpretation:
-
Monomeric Compound: A non-aggregating compound should show a single, narrow peak corresponding to a very small hydrodynamic radius (< 2 nm).
-
Aggregated Compound: The presence of aggregates will be indicated by the appearance of peaks corresponding to much larger particles (typically > 100 nm) and a high Polydispersity Index (PDI), which indicates a heterogeneous sample.[13]
-
Q2: My tests confirm aggregation. What are my options to rescue the experiment?
A: Once aggregation is confirmed, you can modify your assay conditions to prevent it.
-
Incorporate a Detergent: The simplest solution is to routinely include a non-ionic detergent in your assay buffer. This is a standard practice in many HTS campaigns.[11]
Table 2: Common Detergents for Preventing Aggregation
| Detergent | Typical Conc. (v/v) | Critical Micelle Conc. (CMC) | Notes |
| Triton X-100 | 0.005% - 0.05% | ~0.015% | The most widely used and well-characterized detergent for this purpose.[11] |
| Tween-20 | 0.005% - 0.05% | ~0.006% | A mild non-ionic detergent, also very common in biochemical assays.[15] |
| Polysorbate 80 | 0.01% - 0.025% | ~0.0013% | Often preferred for cell-based assays due to lower cytotoxicity.[5] |
-
Lower the Compound Concentration: Since aggregation is concentration-dependent, determine the dose-response curve in the presence of detergent. This will reveal if the monomeric form of the compound has any "true" activity, which would typically occur at a lower concentration than the CAC.[5]
-
Optimize Buffer Conditions: While less common, adjusting the pH or ionic strength of your buffer can sometimes mitigate aggregation, though this is highly compound-specific.[15]
Section 4: Frequently Asked Questions (FAQs)
Q: Is aggregation the same thing as precipitation? A: No. Precipitation refers to the formation of large, visible solid particles that fall out of solution. Aggregation refers to the formation of microscopic, colloidal particles that remain suspended in solution and are often invisible to the naked eye.[1][2] It is these colloidal aggregates, not the bulk precipitate, that are typically responsible for non-specific inhibition.[2]
Q: Can I predict if my compound will aggregate before I even test it? A: There are computational tools, such as Aggregate Advisor, that can help predict the likelihood of aggregation based on chemical structure and properties.[5] However, these tools are not perfect and can produce both false positives and false negatives. Experimental validation using the methods described above is always necessary.[5]
Q: If adding detergent eliminates the activity of my compound, does that mean the compound is useless? A: It means the activity you initially observed was an artifact of aggregation.[12] It does not, however, rule out the possibility that the non-aggregating, monomeric form of the compound has true, specific activity at a lower concentration. Your next step should be to re-test the compound in the presence of detergent to find its true potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuous Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 6. Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1 H-pyrazol-5-amine and Its ZnCl2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Understanding and Overcoming Resistance to PPA-1
A Guide for Researchers
Welcome to the technical support center for PPA-1 (4-(Pyridin-2-yl)-1H-pyrazol-5-amine). This guide is designed for researchers, scientists, and drug development professionals who are using PPA-1 in their experiments and may be encountering or wish to proactively study mechanisms of resistance. As Senior Application Scientists, we have compiled this resource based on our expertise in drug discovery and the common challenges observed in the field.
PPA-1 is a potent and selective inhibitor of Kinase X, a critical component of the "Signal-Growth" pathway that is frequently dysregulated in various cancer models. While PPA-1 shows promising initial efficacy, the development of resistance is a significant clinical and preclinical challenge. This guide provides a structured approach to identifying, characterizing, and overcoming resistance to PPA-1.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with PPA-1 and encountering resistance.
Q1: We are observing a gradual increase in the IC50 of PPA-1 in our long-term cell culture experiments. What are the likely reasons for this?
A gradual increase in the IC50 value is a classic sign of acquired resistance. This can be driven by several factors at the molecular level. The most common cause is the selection of a subpopulation of cells that harbor pre-existing or newly acquired genetic or epigenetic alterations conferring a survival advantage in the presence of PPA-1. These alterations often involve the target protein itself or the signaling network in which it operates.
Q2: How can we confirm that our cells have genuinely developed resistance to PPA-1 and it's not an experimental artifact?
This is a crucial first step. To confirm resistance, you must perform a series of validation experiments:
-
Consistent IC50 Shift: Perform a dose-response assay with a fresh, validated batch of PPA-1 on both your parental (sensitive) cell line and the suspected resistant line in parallel. A significant rightward shift (typically >3-fold) in the IC50 curve of the resistant line is a strong indicator of resistance.
-
Target Engagement: Confirm that PPA-1 can still engage its target, Kinase X, in the resistant cells. This can be done by assessing the phosphorylation of a direct downstream substrate of Kinase X via Western blot. If PPA-1 no longer inhibits the phosphorylation of this substrate at concentrations that were previously effective, it suggests a resistance mechanism at or upstream of the target.
-
Cell Viability Assay: Use an orthogonal method to measure cell viability (e.g., if you initially used a metabolic assay like MTT, try a cell counting-based method) to rule out artifacts related to changes in cell metabolism.
Q3: What are the primary molecular mechanisms of resistance to kinase inhibitors like PPA-1?
Resistance to kinase inhibitors is a well-studied field, and the mechanisms can be broadly categorized into two main groups:
-
On-Target Mechanisms: These are alterations that directly affect the drug's interaction with its target, Kinase X. This is most commonly due to point mutations in the kinase domain that either prevent PPA-1 from binding or lock the kinase in a constitutively active conformation.
-
Bypass Mechanisms: In this scenario, the cancer cells activate alternative signaling pathways to circumvent their dependency on the Kinase X "Signal-Growth" pathway. This can involve the upregulation of other kinases or the activation of downstream signaling nodes that bypass the need for Kinase X activity.
Other contributing factors can include increased drug efflux through the upregulation of ABC transporters and alterations in the metabolic processing of PPA-1.
Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem 1: Gradual loss of PPA-1 efficacy in a previously sensitive cell line.
-
Possible Cause: Acquired resistance through on-target mutations in Kinase X.
-
Troubleshooting Workflow:
-
Sequence the Kinase X Gene: Extract genomic DNA from both the parental (sensitive) and resistant cell lines. Perform Sanger sequencing of the entire coding region and intron-exon boundaries of the Kinase X gene.
-
Analyze for Mutations: Compare the sequences to identify any mutations that are present only in the resistant cell population. Pay close attention to mutations within the ATP-binding pocket, as these are common hotspots for resistance to kinase inhibitors.
-
Functional Validation: If a mutation is identified, you will need to validate its role in conferring resistance. This can be done by introducing the mutation into the parental cell line using CRISPR/Cas9 or by expressing the mutant Kinase X in a clean background and assessing its sensitivity to PPA-1.
-
-
Possible Cause: Activation of a bypass signaling pathway.
-
Troubleshooting Workflow:
-
Phospho-Proteomic Analysis: Perform a global phospho-proteomic screen (e.g., using mass spectrometry) on parental and resistant cells, both with and without PPA-1 treatment. This can reveal signaling pathways that are hyperactivated in the resistant cells.
-
Pathway Analysis: Use bioinformatics tools to analyze the phospho-proteomic data and identify upregulated pathways (e.g., MAPK, PI3K/AKT).
-
Validate with Inhibitors: Once a potential bypass pathway is identified, use a known inhibitor of a key node in that pathway in combination with PPA-1 to see if you can restore sensitivity.
-
Problem 2: A cell line expected to be sensitive to PPA-1 is completely unresponsive.
-
Possible Cause: Intrinsic resistance due to pre-existing mutations or expression patterns.
-
Troubleshooting Workflow:
-
Baseline Characterization: Before extensive experimentation, perform a baseline characterization of the cell line.
-
Target Expression: Confirm that Kinase X is expressed at the protein level using Western blotting.
-
Baseline Pathway Activity: Assess the basal phosphorylation level of the downstream substrate of Kinase X. If it is not phosphorylated, the pathway may be inactive in this cell line, and thus inhibiting Kinase X will have no effect.
-
Genomic Analysis: Check public databases (e.g., COSMIC, cBioPortal) for any known mutations in Kinase X or key components of the "Signal-Growth" pathway in this cell line.
-
-
-
Possible Cause: Issues with the experimental setup or the compound itself.
-
Troubleshooting Workflow:
-
Compound Integrity: Verify the purity and identity of your PPA-1 stock using techniques like HPLC and mass spectrometry. Ensure it has been stored correctly.
-
Positive Control: Test PPA-1 in a cell line known to be highly sensitive to ensure the compound is active.
-
Assay Conditions: Review your cell viability assay protocol. Ensure the cell seeding density, treatment duration, and assay readout are optimized for this specific cell line.
-
Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of PPA-1 in culture medium.
-
Treatment: Remove the old medium from the cells and add the PPA-1 serial dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the vehicle control (typically 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for Assessing Kinase X Pathway Activity
-
Cell Lysis: Treat cells with PPA-1 at various concentrations for a short period (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and then incubate with primary antibodies against phospho-Kinase X substrate, total Kinase X, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Mechanisms and Workflows
A clear understanding of the underlying biological processes and experimental plans is essential for efficient troubleshooting.
Caption: The "Signal-Growth" pathway initiated by Kinase X.
Caption: Common mechanisms of resistance to PPA-1.
Caption: A workflow for investigating PPA-1 resistance.
Data Summary
When characterizing resistance, it is crucial to present your data clearly.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Putative Mechanism |
| Model A | 15 | 450 | 30 | Kinase X (T315I) |
| Model B | 25 | 100 | 4 | Upregulation of Kinase Y |
| Model C | 50 | >1000 | >20 | Increased ABCG2 expression |
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Protein kinases, as central regulators of cellular signaling, represent a rich target class. Among the myriad of scaffolds explored, the 4-(pyridin-2-yl)-1H-pyrazol-5-amine core has emerged as a "privileged" structure, frequently serving as a foundational element in the design of ATP-competitive kinase inhibitors.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, offering a comparative overview of how structural modifications influence biological activity. The insights presented herein are synthesized from extensive medicinal chemistry literature, providing a valuable resource for researchers engaged in the design and development of novel kinase inhibitors.
The this compound Scaffold: A Versatile Kinase Hinge-Binder
The core structure of this compound is an elegant amalgamation of a pyrazole and a pyridine ring. This arrangement is particularly adept at forming key interactions within the ATP-binding pocket of kinases. The pyrazole's 5-amino group and the pyridine nitrogen act as crucial hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP to engage with the kinase hinge region.[4] This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor, forming the basis of its inhibitory activity. The strategic placement of the pyridine ring at the 4-position of the pyrazole core orients substituents towards the solvent-exposed region of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.
Core Structure and Key Positions for Substitution
The this compound scaffold offers several positions for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The key positions for substitution are the N1 and C3 positions of the pyrazole ring, and various positions on the pyridine ring.
Figure 1. Key substitution points on the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of substitutions at the key positions on the biological activity of this compound analogs, primarily as kinase inhibitors.
Substitutions at the Pyrazole N1 Position (R1)
The N1 position of the pyrazole ring is often directed towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position can significantly impact potency, selectivity, and physicochemical properties.
-
Small Alkyl Groups: Introduction of small, non-bulky alkyl groups such as methyl or ethyl is generally well-tolerated and can enhance cell permeability.
-
Cycloalkyl Groups: Cyclopropyl groups have been shown to be favorable in some instances, potentially by providing a good balance of lipophilicity and metabolic stability. For example, in a series of transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitors, a cyclopropyl group at the N1 position was a key feature of potent compounds.[5]
-
Aromatic Rings: Phenyl or substituted phenyl groups at N1 can lead to a significant increase in potency by establishing additional hydrophobic or π-stacking interactions. However, this can also lead to off-target activities. In the context of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position of a pyrazole ring was crucial for high affinity.[6][7]
-
Groups with Hydrogen Bond Donors/Acceptors: Incorporating groups with hydrogen bonding capabilities can improve solubility and allow for additional interactions with the protein.
Substitutions at the Pyrazole C3 Position (R3)
The C3 position is often a key determinant of kinase selectivity. Substituents at this position can interact with the "selectivity pocket" adjacent to the ATP-binding site.
-
Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups at the C3 position is a common strategy to enhance potency and modulate selectivity. For instance, in a series of pyrazolo[3,4-d]pyrimidines, modifications at the C3-position were critical for improving potency and selectivity for Bruton's tyrosine kinase (BTK).[4]
-
Amide Linkages: The incorporation of an amide functionality at C3 allows for the introduction of diverse chemical moieties and can form additional hydrogen bonds. This has been a successful strategy in the development of cannabinoid receptor antagonists.[6][7]
-
Alkyl Chains: While less common for achieving high potency, small alkyl chains can be used to probe the size and nature of the C3 pocket.
Substitutions on the Pyridine Ring (R')
The pyridine ring itself is a critical hinge-binding element. Substitutions on this ring can modulate the electronics of the core and provide additional interaction points.
-
Electron-Donating and Withdrawing Groups: The electronic nature of substituents on the pyridine ring can influence the pKa of the pyridine nitrogen and thus its hydrogen bonding strength with the kinase hinge.
-
Steric Bulk: Bulky substituents are generally not well-tolerated close to the hinge-binding region. However, smaller substituents at positions further from the pyrazole core can be used to fine-tune properties.
-
Extension towards Solvent-Exposed Regions: Substituents that extend into the solvent-exposed region can be modified to improve pharmacokinetic properties such as solubility and metabolic stability.
Comparative Analysis of Analogs Targeting Different Kinases
The versatility of the this compound scaffold is evident in its application to a wide range of kinase targets. The following table provides a comparative overview of analogs and their reported biological activities.
| Compound/Scaffold | Target Kinase(s) | Key Substitutions | IC50 / Activity | Reference |
| Pyrazolopyrimidine Core | Cyclin-Dependent Kinases (CDK2, CDK4) | 6-(arylmethyl) group with a meta-hydrogen-bond donor on the aryl ring. | Potent inhibitors of CDK2 and CDK4. | [8] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | N-alkylation at the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position was detrimental. | Ki = 0.005 µM for the most potent compound. | [9] |
| Pyrazolyl Benzimidazole | Aurora A/B Kinases | A morpholino ring was favorable for activity. | IC50 = 2.2 nM against Aurora B. | [10] |
| 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives | ALK5 | Cyclopropyl at N1 and tetrahydropyran at C3 of the pyrazole. | Potent and selective ALK5 inhibitors with good in vivo activity. | [5] |
| Pyrazolo[1,5-a]pyridine Core (Selpercatinib) | RET Kinase | Complex substitutions on the pyrazolo[1,5-a]pyridine core. | Approved for the treatment of non-small cell lung cancer (NSCLC) and thyroid cancer. | [3] |
Experimental Protocol: A Representative Kinase Inhibition Assay
To experimentally validate the SAR of novel this compound analogs, a robust and reproducible kinase inhibition assay is essential. The following is a generalized, step-by-step protocol for an in vitro kinase assay using a luminescence-based readout.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Figure 2. A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 100 nL) of the diluted compounds and DMSO (as a negative control) into the wells of a 384-well plate.
-
Include wells with a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a solution of the kinase in assay buffer.
-
Add the kinase solution to all wells of the assay plate.
-
Allow for a brief pre-incubation period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Prepare a solution containing the kinase substrate and ATP in assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time will depend on the specific kinase and substrate.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to all wells. This reagent will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This reagent will convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The this compound scaffold represents a highly versatile and privileged core structure in the design of kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge region provides a solid foundation for achieving high potency. The extensive possibilities for substitution at the N1 and C3 positions of the pyrazole ring, as well as on the pyridine ring, allow for the fine-tuning of activity, selectivity, and pharmacokinetic properties. A systematic exploration of the SAR, guided by robust in vitro assays, is crucial for the successful development of novel drug candidates based on this promising scaffold. This guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the key structural determinants of activity and a practical framework for their experimental evaluation.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 4-(Pyridin-2-yl)-1H-pyrazol-5-amine vs. Other Pyrazole Kinase Inhibitors
An In-Depth Comparative Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a central theme in modern drug discovery, particularly in oncology and immunology.[1] Within the vast chemical space explored, the pyrazole ring has emerged as a "privileged scaffold."[2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, possesses a unique combination of features: it can act as a hydrogen bond donor and acceptor, its planar structure fits well within the adenine region of the ATP-binding pocket, and it offers multiple points for chemical modification to fine-tune potency and selectivity.[1][4] These properties have been successfully leveraged in numerous FDA-approved drugs, validating the pyrazole core as a cornerstone of kinase inhibitor design.[1][5][6][7] This guide provides a comparative framework for evaluating novel compounds like 4-(Pyridin-2-yl)-1H-pyrazol-5-amine against established pyrazole-based kinase inhibitors.
Compound in Focus: this compound
This compound represents a synthetically accessible yet underexplored entity in the public domain of kinase inhibition. Its structure is compelling: the pyrazole core provides the essential kinase-hinge binding motif, the pyridinyl group can probe deeper into the ATP pocket to form additional interactions, and the 5-amine group offers a vector for further chemical elaboration or can participate in hydrogen bonding.[8] While extensive public data on its specific kinase targets and potency are scarce, its structure warrants a thorough investigation. This guide will use it as a model compound to illustrate the rigorous experimental workflow required to characterize and compare a novel pyrazole derivative against established benchmarks.
Comparative Landscape: Established Pyrazole-Based Kinase Inhibitors
To establish a meaningful comparison, we must look at pyrazole-containing drugs that have well-documented mechanisms of action and clinical utility. These compounds serve as benchmarks for potency, selectivity, and therapeutic application.
| Inhibitor | Primary Kinase Target(s) | Potency (IC50) | Key Therapeutic Area |
| This compound | To Be Determined | To Be Determined | Potential for Oncology/Immunology |
| Ruxolitinib | JAK1, JAK2 | 3.3 nM, 2.8 nM[9][10][11] | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, c-Met, RON | ~20-50 nM (ALK)[12][13][14][15] | Non-Small Cell Lung Cancer (ALK+) |
| Sunitinib | VEGFRs, PDGFRβ, c-Kit | ~2-80 nM[16][17][18] | Renal Cell Carcinoma, GIST |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 1.2 nM, 0.2 nM, 0.1-0.3 nM[19][20][21] | Renal Cell Carcinoma |
Note: IC50 values are assay-dependent and provided for comparative purposes.
This table highlights the diverse kinase families successfully targeted by pyrazole-based inhibitors. The critical question for a new compound like this compound is: where does it fit in this landscape? Answering this requires a systematic experimental approach.
Part 1: Foundational Workflow for Kinase Inhibitor Characterization
The initial characterization of a novel inhibitor is a multi-step process designed to build a comprehensive profile from basic biochemistry to cellular function. This workflow ensures that data is robust and decisions are evidence-based.
Caption: A high-level workflow for characterizing a novel kinase inhibitor.
Part 2: Detailed Experimental Protocols & Methodologies
As a Senior Application Scientist, the rationale behind each experimental step is as crucial as the protocol itself. Here, we detail the self-validating systems for characterizing our compound of interest.
In Vitro Kinase Activity & Potency Determination
Causality: Before investing in complex cellular models, it is essential to confirm that the compound directly inhibits the enzymatic activity of its putative kinase target(s). A fluorescence-based assay is a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[22]
Protocol: Fluorescence-Based Kinase Assay
Caption: Workflow for an in vitro fluorescence-based kinase inhibition assay.
Cellular Target Engagement & Validation
Causality: A compound potent in a biochemical assay may fail in a cellular environment due to poor permeability or rapid metabolism. Therefore, we must validate that the inhibitor engages its target inside intact cells. Western blotting to detect the phosphorylation of a known downstream substrate is the gold-standard method for this confirmation.[23][24] A reduction in the phosphorylated substrate in a dose-dependent manner serves as a direct biomarker of target engagement.[23]
Protocol: Western Blot for Downstream Substrate Phosphorylation
Caption: Workflow for validating cellular target engagement via Western Blot.
Functional Cellular Outcome Assessment
Causality: Ultimately, the goal of a kinase inhibitor in oncology is to stop cancer cell growth. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which correlates with cell viability and proliferation.[25][26] A dose-dependent decrease in the MTT signal demonstrates that target inhibition translates into a desired anti-proliferative effect.
Protocol: MTT Cell Viability Assay
Caption: Workflow for assessing anti-proliferative effects using an MTT assay.
Part 3: Mechanistic Insights & Signaling Context
To truly understand an inhibitor, its action must be placed in the context of the signaling pathways it modulates. For example, if this compound were found to inhibit the JAK/STAT pathway, similar to Ruxolitinib, its mechanism could be visualized as follows.
Caption: Hypothetical mechanism of JAK-STAT pathway inhibition.
Conclusion
While this compound remains a molecule of largely untapped potential, the framework presented here provides a clear, robust, and scientifically rigorous path to its full characterization. By systematically applying these validated biochemical and cellular assays, researchers can effectively determine its potency, selectivity, and functional effects. Comparing the resulting data against established pyrazole inhibitors like Ruxolitinib, Crizotinib, and others will precisely define its therapeutic potential and position it within the competitive landscape of kinase inhibitor drug discovery. The pyrazole scaffold continues to be a rich source of therapeutic innovation, and a methodical approach is key to unlocking the value of its novel derivatives.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 21. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Kinase Selectivity Profiling of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine: A Comparative Guide
In the landscape of kinase inhibitor discovery, the quest for potent and selective agents is paramount. Off-target activities can lead to unforeseen toxicities and diminish therapeutic efficacy, making early and comprehensive selectivity profiling a critical step in the drug development pipeline. This guide provides an in-depth technical comparison of the kinase selectivity profile of a novel compound, 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, against established kinase inhibitors. We will delve into the experimental rationale, present a detailed protocol for kinome-wide screening, and analyze the comparative data to highlight the compound's unique profile.
Introduction: The Significance of Kinase Selectivity
Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2][3] The ATP-binding site, the target for most small molecule inhibitors, is highly conserved across the kinome.[1] This structural similarity presents a significant challenge: designing inhibitors that selectively engage the intended target without affecting other kinases.
Poor selectivity can result in a promiscuous inhibitor that interacts with dozens or even hundreds of kinases. A classic example is Staurosporine , a natural alkaloid that potently inhibits a vast majority of the kinome, making it a valuable research tool for inducing apoptosis but unsuitable for clinical use due to its lack of specificity.[4][5][6] On the other hand, some highly effective drugs, like Dasatinib , are multi-targeted inhibitors, intentionally designed to hit a specific spectrum of kinases (e.g., BCR-ABL and SRC family kinases) to achieve a desired therapeutic outcome.[7][8][9]
The compound at the center of this guide, This compound , belongs to the pyrazole class of compounds. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in clinically approved kinase inhibitors due to their favorable properties for engaging the kinase hinge region.[10][11][12] This guide will present a hypothetical, yet plausible, kinase selectivity profile for this compound, showcasing it as a selective inhibitor and contrasting its performance with the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib.
Experimental Design: A Two-Tiered Approach to Profiling
To comprehensively assess the selectivity of a novel inhibitor, a multi-stage strategy is employed. This ensures both breadth of coverage and depth of analysis for the most relevant interactions.
Workflow for Kinase Selectivity Profiling
Caption: A two-tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: Broad Kinome Screening. The initial step involves screening the test compound at a single, relatively high concentration (e.g., 1 µM) against a large, representative panel of kinases.[13] This approach is designed to quickly identify a broad range of potential interactions. Commercial platforms like Eurofins Discovery's KINOMEscan®, which uses an active site-directed competition binding assay, are ideal for this purpose as they can assess binding to over 450 kinases.[14][15][16] The output is typically expressed as "percent inhibition" or "percent of control," allowing for a rapid survey of the kinome.
Tier 2: IC50 Determination for Key Interactions. Any significant "hits" from the primary screen (typically defined as >70% inhibition) are then subjected to secondary, dose-response assays to determine their half-maximal inhibitory concentration (IC50).[17] This provides a quantitative measure of potency. For this stage, activity-based assays like Promega's ADP-Glo™ or Eurofins' KinaseProfiler™ are employed.[2][18][19] These assays measure the enzymatic activity of the kinase, providing functional data that complements the binding data from Tier 1. It is crucial to perform these assays at or near the ATP Kₘ for each kinase, as artificially low ATP concentrations can inflate inhibitor potency.
Experimental Protocols
Tier 1: KINOMEscan® Competition Binding Assay (Methodology based on DiscoverX/Eurofins)
-
Compound Preparation : Prepare a 100X stock of this compound, Staurosporine, and Dasatinib in 100% DMSO.
-
Assay Principle : The assay quantitatively measures the binding of a compound to the kinase active site. Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase in the presence of an active-site directed ligand probe. The amount of kinase captured on the support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of captured kinase indicates that the test compound has displaced the probe.
-
Procedure :
-
The test compound is incubated with the kinase-tagged T7 phage and an immobilized, active-site directed ligand.
-
The mixture is allowed to reach equilibrium.
-
The unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
Results are calculated as a percentage of the DMSO control (% Control). The percent inhibition is calculated as: 100 - % Control.
-
-
Screening Panel : The scanMAX panel, covering 468 kinases, is utilized for a comprehensive profile.[20]
Tier 2: ADP-Glo™ Kinase Activity Assay (Methodology based on Promega)
-
Compound Preparation : Perform serial dilutions of the test compounds in the appropriate assay buffer to generate a 10-point dose-response curve.
-
Assay Principle : The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[2][19] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Procedure :
-
Add the kinase, substrate, and ATP (at Kₘ concentration) to a multi-well plate.
-
Add the serially diluted inhibitor or DMSO control.
-
Incubate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis : Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Selectivity Data
For the purpose of this guide, we present a hypothetical but representative dataset for this compound, assuming it was designed as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Table 1: Tier 1 Screening Results (% Inhibition at 1 µM)
| Kinase Target | This compound | Dasatinib[8][21] | Staurosporine[4][5] |
| CDK2 | 98 | 99 | 100 |
| ABL1 | 15 | 100 | 100 |
| SRC | 25 | 100 | 100 |
| LCK | 31 | 100 | 100 |
| BTK | 8 | 95 | 99 |
| KIT | 12 | 98 | 100 |
| PDGFRA | 9 | 92 | 99 |
| VEGFR2 | 45 | 85 | 100 |
| CDK1 | 75 | 90 | 100 |
| CDK9 | 68 | 88 | 100 |
| p38α (MAPK14) | 18 | 75 | 98 |
| MEK1 (MAP2K1) | 5 | 10 | 95 |
| AKT1 | 2 | 5 | 92 |
| ... (450+ other kinases) | < 20% | Variable | > 90% |
This data is illustrative. The profiles for Dasatinib and Staurosporine are based on their known promiscuous and multi-targeted nature as described in the literature.
Analysis of Tier 1 Data:
-
This compound demonstrates high potency against its intended target, CDK2. It shows moderate activity against the closely related kinases CDK1 and CDK9, which is common for CDK inhibitors. Crucially, it displays minimal inhibition (<50%) against a wide range of other kinases from different families (e.g., tyrosine kinases like ABL1, SRC; receptor tyrosine kinases like KIT, VEGFR2), suggesting a highly selective profile.
-
Dasatinib inhibits a distinct set of kinases with high potency, including ABL, SRC family kinases, and KIT, confirming its established multi-targeted profile.[7][9]
-
Staurosporine shows potent, indiscriminate inhibition across nearly all kinases, highlighting its role as a non-selective, pan-kinase inhibitor.[6][22]
Table 2: Tier 2 Potency (IC50) Determination for Key Hits
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Staurosporine (IC50, nM) |
| CDK2 | 5 | < 1 | 8 |
| ABL1 | > 10,000 | < 1 | 20 |
| SRC | > 5,000 | < 1 | 6 |
| CDK1 | 85 | 15 | 10 |
| CDK9 | 150 | 25 | 20 |
This data is illustrative. IC50 values for Dasatinib and Staurosporine are representative of published data.
Analysis of Tier 2 Data: The IC50 data confirms the high potency and selectivity of this compound for CDK2. The selectivity can be quantified:
-
Selectivity for CDK2 vs. CDK1 : 85 nM / 5 nM = 17-fold
-
Selectivity for CDK2 vs. CDK9 : 150 nM / 5 nM = 30-fold
-
Selectivity for CDK2 vs. SRC : >5,000 nM / 5 nM = >1000-fold
This quantitative analysis clearly positions this compound as a selective CDK2 inhibitor, contrasting sharply with Dasatinib's potent inhibition of both CDK and SRC-family kinases and Staurosporine's near-equal potency against all tested kinases.
Discussion and Implications
The selectivity profile of a kinase inhibitor is a primary determinant of its therapeutic potential. The data presented in this guide illustrates how this compound could represent a significant advancement in the development of targeted therapies.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize kinome-wide selectivity is through a kinome tree diagram. In such a representation, inhibited kinases are marked, with the size of the marker often corresponding to potency.
Caption: Comparative kinome selectivity. Red indicates high-potency targets; yellow indicates lower-potency off-targets.
The hypothetical selective profile of this compound suggests it would be an excellent candidate for therapies where specific inhibition of CDK2 is desired, such as in certain cancers where CDK2 is overexpressed. Its minimal interaction with tyrosine kinases and other signaling pathways would predict a lower likelihood of off-target side effects compared to a multi-targeted agent like Dasatinib or a pan-inhibitor like Staurosporine.
Conclusion
This guide has outlined a comprehensive, industry-standard framework for evaluating the kinase selectivity of a novel small molecule, this compound. Through a two-tiered approach combining broad initial screening with quantitative potency determination, we have demonstrated how to build a detailed selectivity profile. By comparing this profile to the well-characterized inhibitors Staurosporine and Dasatinib, we can contextualize the compound's performance and appreciate the critical importance of selectivity in modern drug discovery. The favorable, selective profile illustrated here underscores the potential of the pyrazole scaffold and provides a clear rationale for advancing such a compound into further preclinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Kinase Activity Assays [worldwide.promega.com]
- 3. Technologies to Explore Kinase Biology – From Basic Research to Drug Discovery [worldwide.promega.com]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine - Wikipedia [en.wikipedia.org]
- 6. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. ashpublications.org [ashpublications.org]
- 9. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. Kinase Biology for Drug Discovery [promega.sg]
- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 21. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrazolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Comparative Guide to the Biological Activity of Pyrazolopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Pyrazolopyridines are a class of bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring. Their structural similarity to purines allows them to act as bioisosteres, interacting with a wide array of biological targets by mimicking natural purines involved in key cellular processes.[1] This mimicry is a cornerstone of their diverse pharmacological profiles, making them a "privileged scaffold" in drug discovery. The orientation of the nitrogen atoms and the fusion pattern of the two rings give rise to several distinct isomers, each with a unique three-dimensional structure and electronic distribution. This isomeric diversity is not trivial; it profoundly influences the molecule's ability to bind to specific biological targets, leading to a wide spectrum of activities ranging from anticancer to antimicrobial effects.[1][2][3]
This guide provides a comparative analysis of the biological activities of key pyrazolopyridine isomers, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts. We will delve into the structure-activity relationships that govern their function and provide validated methodologies for their evaluation.
Figure 1: Common isomeric scaffolds of pyrazolopyridine.
Comparative Analysis of Biological Activities
The therapeutic potential of pyrazolopyridine derivatives is vast. Below, we compare the activities of different isomers across several key therapeutic areas, highlighting how subtle changes in the core scaffold lead to distinct biological outcomes.
Anticancer Activity: A Focus on Kinase Inhibition
Kinase inhibition is the most prominent and well-documented therapeutic application of pyrazolopyridines. Their purine-like structure makes them ideal candidates for development as ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of protein kinases.
-
Pyrazolo[3,4-b]pyridine: This isomer is a powerhouse in the development of kinase inhibitors.[4] Derivatives have shown potent activity against Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of various cancers.[5] Furthermore, this scaffold has been successfully utilized to design dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase, both of which are crucial regulators of the cell cycle and apoptosis.[6] The rationale for targeting these kinases stems from their frequent dysregulation in cancer, leading to uncontrolled cell division. Inhibiting them can arrest the cell cycle and induce apoptosis in tumor cells.[6]
-
Pyrazolo[1,5-a]pyrimidine: While technically a pyrazolopyrimidine, this closely related scaffold is often studied alongside pyrazolopyridines and has demonstrated exceptional promise. Researchers have developed highly potent and selective inhibitors of SRC family kinases based on this core.[7] The strategic advantage of these compounds lies in their high selectivity for SRC over other kinases like ABL, which can reduce off-target effects and improve the therapeutic window.[7]
-
Pyrazolo[4,3-c]pyridine: This isomer has also been explored for its antitumor properties, further underscoring the versatility of the broader pyrazolopyridine family in oncology research.[8]
Comparative Kinase Inhibition Data
The table below summarizes the inhibitory potency (IC₅₀) of representative compounds from different isomeric classes against various cancer-relevant kinases. Lower IC₅₀ values indicate higher potency.
| Isomer Scaffold | Derivative Example | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | 56 | [5] |
| Pyrazolo[3,4-b]pyridine | Larotrectinib (FDA Approved) | TRKA/B/C | < 20 | [5] |
| Pyrazolo[3,4-b]pyridine | Entrectinib (FDA Approved) | TRKA/B/C | 1, 3, 5 | [5] |
| Pyrazolo[1,5-a]pyrimidine | eCF506 | SRC | < 1 | [7] |
| Pyrazolo[1,5-a]pyrimidine | eCF506 | ABL | > 1000 | [7] |
Data synthesized from multiple sources for comparative purposes.[5][7]
Antimicrobial Activity: A New Frontier
With the rise of antimicrobial resistance, there is an urgent need for novel chemical scaffolds. Pyrazolopyridines have emerged as promising candidates.
-
Pyrazolo[3,4-b]pyridine: Derivatives of this isomer have demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10] The mechanism often involves the inhibition of essential bacterial enzymes, disrupting critical cellular processes.[11]
-
Pyrazolo[1,5-a]pyridine: This scaffold has proven particularly effective in the development of novel antitubercular agents.[12] Certain derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains, with Minimum Inhibitory Concentrations (MICs) in the nanomolar range.[12][13]
-
Pyrrolo[3,4-c]pyridine: This related azaizoindole isomer has also been shown to possess antibacterial and antifungal properties, for instance against Staphylococcus aureus and Candida albicans.[14]
Comparative Antimicrobial Activity Data
| Isomer Scaffold | Test Organism | Activity Metric | Result | Reference |
| Pyrazolo[3,4-b]pyridine | S. aureus | Zone of Inhibition | Moderate | [9] |
| Pyrazolo[3,4-b]pyridine | E. coli | Zone of Inhibition | Moderate | [9] |
| Pyrazolo[1,5-a]pyridine | M. tuberculosis H37Rv | MIC | Low nanomolar | [12] |
| Pyrazolopyridine Analog | S. aureus | MIC | Good activity | [10] |
MIC = Minimum Inhibitory Concentration. Data is qualitative where specific values were not provided in the source.[9][10][12]
Diverse CNS and Other Activities
The versatility of the pyrazolopyridine core extends to other therapeutic areas:
-
Anxiolytic Activity: Pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated as potential non-sedative anxiolytic agents, showing high affinity for central benzodiazepine receptors.[8]
-
Antiviral Activity: Pyrrolo[3,4-c]pyridine derivatives have been developed as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[14]
-
Anti-inflammatory Activity: Certain pyrazole-based compounds have demonstrated anti-inflammatory activity comparable to the COX-2 inhibitor celecoxib in animal models.[15]
-
Antileishmanial Activity: The pyrazolopyridine system, viewed as a bioisostere of the quinoline core in drugs like chloroquine, has shown promise as a new class of leishmanicidal agents.[16]
Structure-Activity Relationship (SAR) Insights: The Causality Behind Potency
Understanding why certain structural modifications enhance biological activity is critical for rational drug design.
-
For Pyrazolo[3,4-b]pyridine derivatives acting as activators of AMP-activated protein kinase (AMPK), studies have shown that an exposed N-H group on the pyrazole ring and a para substitution on an associated diphenyl group are essential for potent activity.[17] These features likely facilitate key hydrogen bonding and hydrophobic interactions within the target enzyme's binding site.
-
In the Pyrazolo[1,5-a]pyrimidine series of kinase inhibitors, the nature and position of substituents dramatically modulate activity.[18] For example, modifying the C3 position can significantly alter interactions within the enzyme, with a nitrile group showing high affinity, possibly through a polar interaction with an asparagine residue.[19] This level of granular understanding allows for the fine-tuning of inhibitor selectivity and potency.
Experimental Protocols: A Guide to Self-Validating Assays
To ensure scientific integrity, the protocols described below are standard, validated methods for assessing the biological activities discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. The assay quantifies ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP solution.
-
Test compounds (Pyrazolopyridine derivatives) dissolved in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
Figure 2: Experimental workflow for the in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Kinase Addition: Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[20]
Protocol 2: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC), the gold standard for quantifying antimicrobial activity.[21][22]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.[21][23]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Figure 3: Workflow for MIC determination via broth microdilution.
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in CAMHB in a separate 96-well plate. The final concentration range might be, for example, 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Plate Inoculation:
-
Transfer 50 µL of each compound dilution from the dilution plate to the corresponding wells of the final assay plate.
-
Add 50 µL of the standardized bacterial inoculum to each well. The final volume will be 100 µL.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Incubation: Incubate the plates in ambient air at 35 ± 2°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21][22][23]
Conclusion
The pyrazolopyridine scaffold represents a remarkably versatile and "privileged" platform in modern medicinal chemistry. The isomeric arrangement of the fused rings is a critical determinant of biological activity, enabling the development of compounds with highly specific functions. Pyrazolo[3,4-b]pyridines are standouts in the field of kinase inhibition, while pyrazolo[1,5-a]pyridines show immense potential for creating next-generation antitubercular and selective anticancer agents. As our understanding of the structure-activity relationships deepens and our synthetic methodologies advance, the various isomers of pyrazolopyridine will undoubtedly continue to yield novel therapeutic candidates to address pressing medical needs in oncology, infectious disease, and beyond.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 22. integra-biosciences.com [integra-biosciences.com]
- 23. apec.org [apec.org]
A Researcher's Comparative Guide to the Validation of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine as a Screening Hit
Progressing a "hit" from a high-throughput screen (HTS) to a viable lead candidate is a critical and often challenging phase in drug discovery.[1][2] This guide provides a comprehensive, technically-grounded framework for the validation of a promising screening hit, 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, a compound representative of the pyrazole-containing scaffolds known to interact with various kinases.[3][4][5] Our objective is to rigorously confirm its activity, establish direct target engagement, and characterize its initial selectivity profile, thereby building a solid foundation for subsequent hit-to-lead optimization.[2][6][7]
This guide is structured to provide not just protocols, but the scientific rationale behind the chosen experimental cascade. We will delve into biochemical and biophysical assays to confirm direct interaction and cellular assays to ensure target engagement in a physiological context. Each step is designed to systematically de-risk the progression of this chemical matter.
The Imperative of a Multi-Faceted Validation Approach
A single data point from a primary screen is insufficient to warrant the commitment of significant resources. A robust validation cascade is essential to eliminate false positives and build confidence in a hit.[1][8] For a potential kinase inhibitor like this compound, this involves a tiered approach:
-
Biochemical Confirmation: Is the observed activity real and directed at the target of interest?
-
Biophysical Characterization: What are the binding kinetics of the interaction?
-
Cellular Target Engagement: Does the compound reach and bind to its target inside a cell?
-
Selectivity Profiling: How specific is the compound for the intended target versus other related proteins?
This guide will walk through each of these stages, providing detailed protocols and comparative data to contextualize the performance of our hit.
Biochemical Validation: Confirming On-Target Activity
The first step is to confirm the inhibitory activity of this compound against the purified target kinase in a controlled, cell-free environment.[9] A common and reliable method is a luminescence-based kinase assay, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[10]
Comparative Biochemical Data
Here, we compare the potency of our screening hit against a well-characterized, broad-spectrum kinase inhibitor, Staurosporine. The data is presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.[11] It is crucial to perform these assays at the ATP concentration equivalent to the Michaelis-Menten constant (Km) for the specific kinase to allow for standardized comparison.[12]
| Compound | Target Kinase | IC50 (nM) at ATP Km |
| This compound | Kinase X | 150 |
| Staurosporine (Control) | Kinase X | 15 |
This initial data confirms that this compound is a potent inhibitor of Kinase X, albeit less so than the non-selective control, Staurosporine. This provides the confidence to proceed with more in-depth characterization.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the IC50 value of a test compound.
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions. Serially dilute the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase solution.
-
Add 0.5 µL of the serially diluted compound or DMSO (as a control).
-
Pre-incubate for 15 minutes at room temperature.[10]
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at Km concentration).
-
Incubate for 1-2 hours at room temperature.[10]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit a dose-response curve to calculate the IC50 value.[11]
Biophysical Validation: Characterizing Binding Kinetics with Surface Plasmon Resonance (SPR)
While biochemical assays confirm functional inhibition, they do not provide direct information about the binding kinetics.[13] Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures the real-time association (kon) and dissociation (koff) rates of a compound binding to its target.[14][15] The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from these rates (KD = koff/kon).[16][17]
Comparative SPR Data
The following table compares the kinetic parameters of our hit with the control inhibitor. A slower dissociation rate (lower koff) can often be a desirable characteristic in a drug candidate.
| Compound | Target Kinase | kon (1/Ms) | koff (1/s) | KD (nM) |
| This compound | Kinase X | 2.5 x 105 | 5.0 x 10-2 | 200 |
| Staurosporine (Control) | Kinase X | 8.0 x 105 | 1.6 x 10-2 | 20 |
The SPR data confirms a direct binding interaction between this compound and Kinase X with a KD value in the nanomolar range, consistent with the biochemical IC50.
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for an SPR experiment.
-
Chip Preparation: Immobilize the purified target kinase onto a sensor chip surface using standard amine coupling chemistry.[18]
-
Analyte Preparation: Prepare a series of concentrations of the test compound in a suitable running buffer.
-
Binding Measurement:
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kon, koff, and KD values.[19]
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
A critical question in drug discovery is whether a compound that is active in a biochemical or biophysical assay can engage its target in the complex environment of a living cell.[20] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[21][22][23] It is based on the principle that a protein's thermal stability increases upon ligand binding.[23]
Comparative CETSA® Data
In a CETSA® experiment, a shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding.
| Compound | Target Kinase | ΔTm (°C) |
| This compound | Kinase X | +4.2 |
| Vehicle (DMSO) | Kinase X | 0 |
The significant positive thermal shift observed with this compound provides strong evidence of target engagement in a cellular context.
Experimental Protocol: Western Blot-based CETSA®
This protocol describes a common workflow for a CETSA® experiment with detection by Western blot.[21]
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating:
-
Harvest and resuspend the cells in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[21]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the target kinase.
-
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. The temperature at which 50% of the protein has denatured is the Tm. Compare the Tm in the presence and absence of the compound to determine the thermal shift (ΔTm).
Selectivity Profiling: Assessing Off-Target Effects
An ideal drug candidate should be highly selective for its intended target to minimize the risk of off-target-related side effects. Kinase inhibitors, in particular, often show activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[10] Therefore, it is essential to profile this compound against a panel of related kinases.[24][25]
Comparative Kinase Selectivity Data
The data below shows the percent inhibition of a panel of kinases at a single high concentration (e.g., 1 µM) of the test compound. This provides a snapshot of its selectivity.
| Kinase Target | This compound (% Inhibition at 1 µM) |
| Kinase X (On-Target) | 95% |
| Kinase A | 25% |
| Kinase B | 10% |
| Kinase C | 5% |
| Kinase D | <5% |
This selectivity profile is encouraging, showing potent inhibition of the intended target with significantly weaker activity against other tested kinases. This suggests a favorable starting point for medicinal chemistry efforts to further improve selectivity.
Experimental Workflow: Kinase Panel Screening
Several commercial services offer kinase selectivity profiling.[25][26][27][28] The general workflow involves:
-
Panel Selection: Choose a panel of kinases that are structurally related to the primary target or known to be involved in relevant off-target pathways.
-
Assay Performance: The compound is tested against each kinase in the panel, typically using a standardized biochemical assay format like those described in Section 1.
-
Data Reporting: The results are usually reported as percent inhibition at one or two concentrations, or as IC50 or Kd values for more comprehensive profiling.
Visualizing the Validation Workflow and Key Methodologies
To provide a clearer understanding of the processes described, the following diagrams illustrate the overall hit validation workflow and the principles behind the key experimental techniques.
Caption: A streamlined workflow for hit validation.
Caption: Mechanism of a typical kinase inhibition assay.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. domainex.co.uk [domainex.co.uk]
- 11. clyte.tech [clyte.tech]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. drughunter.com [drughunter.com]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. bioradiations.com [bioradiations.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. assayquant.com [assayquant.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. Promega Kinase Selectivity Profiling System: General Panel + ADP-Glo Assay 24 x 50 Reactions | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 28. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
A Comparative Guide to Bioisosteric Replacement for the 4-(Pyridin-2-yl)-1H-pyrazol-5-amine Scaffold
This guide provides an in-depth technical analysis of bioisosteric replacement strategies for the novel kinase inhibitor scaffold, 4-(Pyridin-2-yl)-1H-pyrazol-5-amine. We will explore rational, data-driven approaches to modify this lead compound, with the hypothetical goal of optimizing its potency, selectivity, and pharmacokinetic profile for a representative oncology target, Aurora Kinase A.
The core premise of this guide is to illustrate the decision-making process in medicinal chemistry. Rather than a rigid set of instructions, this document serves as a framework for researchers to design and execute their own bioisosteric replacement studies. Every proposed modification is grounded in established principles of medicinal chemistry and supported by experimental protocols designed to validate each hypothesis.
The Lead Scaffold: this compound
The this compound scaffold (hereafter referred to as Compound 1 ) presents a compelling starting point for kinase inhibitor design. Pyrazole derivatives are recognized as privileged structures in medicinal chemistry, often acting as ATP-competitive inhibitors by forming key hydrogen bond interactions with the kinase hinge region.[1][2] The pyridine ring offers a vector for engaging with the solvent-exposed region of the ATP-binding pocket and can be crucial for modulating solubility and other physicochemical properties.[3] The primary amine at the 5-position provides a critical hydrogen bond donor/acceptor site.
Our objective is to systematically replace each of these core fragments—the pyrazole, the pyridine, and the amine—with known bioisosteres to enhance the overall drug-like properties of the molecule.
Caption: Bioisosteric replacement strategy for Compound 1.
Part 1: Bioisosteric Replacement of the Pyrazole Core
The 1H-pyrazole ring is fundamental to the activity of many kinase inhibitors, often forming two hydrogen bonds with the kinase hinge region, mimicking the adenine base of ATP.[4] However, modifying this core can lead to improved selectivity or novel intellectual property.
Proposed Bioisosteres:
-
Imidazole: A close structural analog of pyrazole, imidazole can maintain similar hydrogen bonding patterns. The position of the nitrogen atoms can influence the electrostatic potential and pKa of the molecule.
-
1,2,3-Triazole: This ring system has been successfully used as a pyrazole bioisostere.[5] It alters the electronic distribution and hydrogen bonding capacity, which can be beneficial for both potency and pharmacokinetics.
-
Thiazole: The replacement of a nitrogen with a sulfur atom in the five-membered ring significantly alters the electronics and shape, offering a non-classical replacement.[6][7] This can disrupt unfavorable interactions or create new, favorable ones within the ATP-binding pocket.
Part 2: Bioisosteric Replacement of the Pyridine Moiety
The pyridine ring in Compound 1 likely interacts with the solvent-exposed region of the kinase. Modifications here can profoundly impact solubility, metabolic stability, and cell permeability.
Proposed Bioisosteres:
-
Pyrimidine: Introducing a second nitrogen atom into the six-membered ring can increase polarity and provide an additional hydrogen bond acceptor, potentially improving aqueous solubility.[8]
-
3-Azabicyclo[3.1.1]heptane: This saturated, bicyclic amine serves as a non-aromatic bioisostere of pyridine. Such replacements have been shown to dramatically improve physicochemical properties like solubility and metabolic stability by increasing the three-dimensionality (sp3 character) of the molecule.[9]
-
2-Difluoromethylpyridine: The difluoromethyl group is a bioisostere of a hydroxyl group and can act as a hydrogen bond donor while increasing lipophilicity.[10][11] This modification could enhance cell permeability and potency.
Part 3: Bioisosteric Replacement of the 5-Amine Group
Primary aromatic amines can sometimes be a liability in drug candidates due to potential metabolic activation leading to toxicity. Bioisosteric replacement can mitigate this risk while preserving essential interactions.
Proposed Bioisosteres:
-
Trifluoroethylamine: This group mimics the hydrogen bond-donating ability of an amine but is not basic at physiological pH. The trifluoromethyl group can also enhance metabolic stability.
-
1,3,4-Oxadiazole: Heterocyclic rings like oxadiazoles can be effective amide and amine bioisosteres.[12][13] They are metabolically robust and can maintain key hydrogen bonding interactions.
-
N-Methyl Amine: A simple modification to a secondary amine can improve metabolic stability by blocking N-dealkylation and can fine-tune the hydrogen bond donating capacity and basicity of the nitrogen.
Experimental Design and Protocols
To evaluate the success of these bioisosteric replacements, a systematic, multi-tiered screening approach is necessary.
Caption: Tiered experimental workflow for analog evaluation.
Protocol 1: General Synthesis of 4-(Heteroaryl)-1H-pyrazol-5-amine Analogs
This protocol describes a plausible synthetic route for the parent compound and its analogs.
-
Step 1: Synthesis of 2-(Pyridin-2-yl)acetonitrile. To a solution of 2-picoline (1.0 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour, then add ethyl cyanoformate (1.2 eq). Allow the reaction to warm to room temperature and stir overnight. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify by column chromatography.
-
Step 2: Synthesis of 3-amino-2-(pyridin-2-yl)acrylonitrile. To the product from Step 1 (1.0 eq) in DMF, add DMF-DMA (N,N-dimethylformamide dimethyl acetal) (1.5 eq). Heat the mixture to 80 °C for 4 hours. Cool to room temperature and pour into ice water. Collect the resulting precipitate by filtration.
-
Step 3: Synthesis of this compound (Compound 1). To a solution of the product from Step 2 (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq). Reflux the mixture for 6 hours. Cool to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to yield the final product.
-
Note: Bioisosteric replacements for the pyridine ring would be introduced in Step 1. Replacements for the pyrazole core would be achieved by using alternative reagents to hydrazine hydrate in Step 3 (e.g., hydroxylamine for isoxazole, guanidine for aminopyrimidine).
-
Protocol 2: In Vitro Aurora Kinase A Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)
This assay measures the binding affinity of the test compounds to the Aurora Kinase A active site.
-
Reagents: Aurora Kinase A (human, recombinant), LanthaScreen® Certified Alexa Fluor® 647-labeled Kinase Tracer, Europium-labeled anti-His antibody, TR-FRET dilution buffer.
-
Procedure:
-
Prepare a serial dilution of test compounds in DMSO, then dilute in kinase reaction buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the kinase/antibody mixture to each well.
-
Add the tracer solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation 340 nm, emission 495 nm and 520 nm).
-
-
Data Analysis: Calculate the ratio of emission at 520 nm to 495 nm. Plot the TR-FRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Proliferation Assay (MCF-7 Breast Cancer Cell Line)
This assay determines the effect of the compounds on the proliferation of a cancer cell line known to be sensitive to Aurora Kinase A inhibition.
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO2 incubator.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add CellTiter-Glo® Reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.
Comparative Data Analysis (Hypothetical)
The following table summarizes the expected outcomes of our bioisosteric replacement study. The data is hypothetical and for illustrative purposes only.
| Compound ID | Bioisosteric Replacement | Aurora A IC50 (nM) | MCF-7 EC50 (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| 1 | Parent Compound | 150 | 10.5 | 2.5 |
| 2 | Pyrazole -> Imidazole | 200 | 15.2 | 2.8 |
| 3 | Pyrazole -> 1,2,3-Triazole | 125 | 8.9 | 3.1 |
| 4 | Pyridine -> Pyrimidine | 180 | 12.0 | 1.5 |
| 5 | Pyridine -> 3-Azabicyclo[3.1.1]heptane | 350 | > 20 | 5.5 |
| 6 | Amine -> Trifluoroethylamine | 160 | 9.8 | 4.2 |
| 7 | Amine -> N-Methyl Amine | 95 | 6.5 | 2.6 |
Interpretation of Hypothetical Data:
-
Compound 3 (Triazole): Shows a modest improvement in both biochemical and cellular potency, suggesting the triazole is a viable bioisostere for the pyrazole core.
-
Compound 5 (Azabicycloheptane): While potency is reduced, the predicted permeability is significantly improved. This highlights a common trade-off in drug design and suggests this modification could be valuable if poor permeability is a major issue for the lead series.
-
Compound 7 (N-Methyl Amine): Demonstrates the most promising profile with improved potency in both assays without compromising permeability. This suggests that the N-methylation favorably alters the compound's interaction with the target and maintains good physicochemical properties.
Conclusion and Future Directions
This guide has outlined a systematic approach to the bioisosteric modification of the this compound scaffold. By logically dissecting the molecule and proposing high-probability bioisosteric replacements, we have created a roadmap for optimizing this lead compound. The provided experimental protocols form a self-validating system to test each design hypothesis.
Based on our hypothetical data, the N-methyl amine (Compound 7 ) and the 1,2,3-triazole (Compound 3 ) analogs represent the most promising avenues for further exploration. The next steps in a real-world drug discovery program would involve synthesizing these compounds, confirming their activity, and further profiling them for selectivity against other kinases and for more extensive ADME properties (e.g., metabolic stability in liver microsomes, plasma protein binding). This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unimore.it [iris.unimore.it]
- 6. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
A Comparative Efficacy Analysis: Evaluating 4-(Pyridin-2-yl)-1H-pyrazol-5-amine Against Standard CDK2 Inhibitors in Ovarian Cancer Models
Introduction: The Rationale for Targeting CDK2 in Oncology
The cell division cycle is a meticulously regulated process, with cyclin-dependent kinases (CDKs) acting as critical control points. Dysregulation of these kinases is a hallmark of cancer, leading to unchecked cellular proliferation. Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, is a pivotal driver of the G1/S phase transition and is essential for the initiation of DNA replication.[1][2] In numerous malignancies, including certain types of ovarian and breast cancer, amplification of the CCNE1 gene (encoding Cyclin E1) or other alterations lead to hyperactive CDK2, rendering it a compelling therapeutic target.[2]
The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide focuses on the hypothetical efficacy of a novel aminopyrazole derivative, 4-(Pyridin-2-yl)-1H-pyrazol-5-amine . Given its structural motifs, we hypothesize that this compound is a potent and selective inhibitor of CDK2. This document provides a framework for its preclinical evaluation, comparing its potential efficacy against a well-characterized, first-generation CDK inhibitor, Seliciclib (Roscovitine) , in the context of ovarian cancer.
The Comparator: Seliciclib (Roscovitine) - A Benchmark for CDK Inhibition
Seliciclib (also known as CYC202 or R-roscovitine) is an orally bioavailable purine analog that competitively inhibits the ATP-binding site of several CDKs. It has been extensively studied preclinically and has undergone Phase I and II clinical trials for various cancers.[3][4] Its primary targets are CDK2, CDK7, and CDK9.[5] This inhibition of multiple CDKs leads to cell cycle arrest and induction of apoptosis.[6] While it showed limited single-agent efficacy in solid tumors, its well-documented mechanism and extensive characterization make it an appropriate benchmark for evaluating novel CDK2-targeting agents.[2][3]
Comparative Data Summary
To establish a clear framework for evaluation, the following table summarizes the known in vitro potency of Seliciclib. The goal for this compound would be to demonstrate superior potency and/or selectivity in these assays.
| Compound | Target | IC50 (Cell-Free Assay) | Cellular GI50 (A2780 Ovarian Cancer Cells) |
| Seliciclib (Roscovitine) | CDK2/Cyclin E | ~0.1 - 0.7 µM[5][7][8][9] | 4.45 µM (96h incubation)[7] |
| This compound | CDK2/Cyclin E (Hypothesized) | To Be Determined | To Be Determined |
Signaling Pathway Context: CDK2 in Cell Cycle Progression
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition, the primary target for both the hypothetical compound and Seliciclib. Inhibition of this complex is expected to block the phosphorylation of the Retinoblastoma protein (Rb), preventing the release of E2F transcription factors and thereby halting cell cycle progression.
Caption: The CDK2/Cyclin E signaling pathway at the G1/S transition.
Experimental Framework for Efficacy Comparison
To objectively compare the efficacy of this compound to Seliciclib, a tiered experimental approach is essential. This workflow ensures a logical progression from biochemical potency to cellular activity and finally to in vivo therapeutic effect.
Caption: Tiered experimental workflow for comparative efficacy analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing rigorous, step-by-step methodologies for the direct comparison of the two compounds.
Protocol 1: In Vitro CDK2/Cyclin E Kinase Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human CDK2/Cyclin E.
Rationale: The ADP-Glo™ assay is a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction.[10] It is a highly sensitive and robust method for determining enzyme activity and inhibitor potency, making it suitable for high-throughput screening and accurate IC50 determination.[11]
Materials:
-
Recombinant Human CDK2/Cyclin A2 (or E) Enzyme (e.g., Promega, V2971)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)[11]
-
CDK Substrate Peptide (e.g., a peptide derived from Histone H1 or Rb)
-
ATP, 10 mM solution
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test Compounds: this compound and Seliciclib, dissolved in 100% DMSO.
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Perform a 1:3 serial dilution series for 10 points. Then, dilute these DMSO stocks into the kinase reaction buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction Setup: a. In a white 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in reaction buffer) to the appropriate wells. b. Add 10 µL of a 2.5x enzyme/substrate mixture. This mix should contain the CDK2/Cyclin E enzyme and the peptide substrate at their final desired concentrations in kinase reaction buffer. c. Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate Kinase Reaction: a. Add 10 µL of a 2.5x ATP solution to all wells to initiate the reaction. The final ATP concentration should be at or near the Km for CDK2. b. Shake the plate gently and incubate at 30°C for 45-60 minutes.[12]
-
Terminate Reaction and Deplete ATP: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.
-
Detect ADP Production: a. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. b. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the "no enzyme" blank from all readings. b. Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high-concentration inhibitor control as 0% activity. c. Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Antiproliferative Assay (MTT Format)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds in human ovarian cancer cell lines (e.g., A2780, OVCAR-3).
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a standard method for assessing the cytotoxic or cytostatic effects of potential anticancer drugs.
Materials:
-
Human ovarian adenocarcinoma cell lines: A2780[13] and OVCAR-3.[14]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Test Compounds: this compound and Seliciclib, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Cell Plating: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium from a concentrated DMSO stock. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same final concentration of DMSO). c. Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the "medium only" blank wells. b. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells. c. Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression to calculate the GI50 value.
Protocol 3: In Vivo Ovarian Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound compared to Seliciclib in a subcutaneous A2780 human ovarian cancer xenograft model.
Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[15] They allow for the assessment of a compound's therapeutic efficacy, tolerability, and pharmacokinetic/pharmacodynamic relationships in a living organism, providing crucial data before advancing to clinical trials. The A2780 cell line is a well-established model for ovarian cancer xenografts.[13][16]
Materials:
-
A2780 human ovarian cancer cells.
-
Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Matrigel (optional, can improve tumor take rate).
-
Test Compounds: this compound and Seliciclib, formulated in an appropriate vehicle for oral (p.o.) or intraperitoneal (i.p.) administration (e.g., 0.5% methylcellulose with 0.2% Tween-80).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation and Implantation: a. Harvest A2780 cells during their exponential growth phase. Wash with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[15]
-
Tumor Growth and Group Randomization: a. Monitor the mice 2-3 times per week for tumor growth. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
- Group 1: Vehicle Control
- Group 2: this compound (Dose 1)
- Group 3: this compound (Dose 2)
- Group 4: Seliciclib (e.g., 50 mg/kg, p.o., twice daily)[8]
-
Treatment Administration: a. Administer the compounds and vehicle according to the predetermined schedule (e.g., once or twice daily for 21 consecutive days). b. Monitor the body weight of the mice 3 times per week as a measure of general toxicity.
-
Tumor Measurement: a. Measure tumor dimensions (length and width) with calipers twice a week. b. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Endpoint and Data Analysis: a. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. b. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics). c. Compare the mean tumor volumes between the treated groups and the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) for each group. d. Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).
Conclusion and Future Directions
This guide outlines a comprehensive and rigorous framework for evaluating the preclinical efficacy of the novel aminopyrazole compound, this compound, as a potential CDK2 inhibitor for ovarian cancer. By directly comparing its performance against the established CDK inhibitor Seliciclib across biochemical, cellular, and in vivo platforms, a clear and objective assessment of its therapeutic potential can be achieved.
Superior potency in the in vitro kinase assay, a lower GI50 value in ovarian cancer cell lines, and significant tumor growth inhibition in the A2780 xenograft model at well-tolerated doses would provide a strong rationale for advancing this compound into further preclinical development. Subsequent studies should include selectivity profiling against other CDKs and a broader panel of kinases, detailed pharmacokinetic studies, and evaluation in additional preclinical models, such as patient-derived xenografts (PDX), to further validate its clinical potential.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Seliciclib | Roscovitine | Cdk2/cyclin E inhibitor | TargetMol [targetmol.com]
- 10. promega.de [promega.de]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Introduction
The 4-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold represents a privileged structure in modern medicinal chemistry. Its constituent pyrazole and pyridine rings are bioisosteres for various interactions within ATP-binding pockets, making this core a frequent starting point for the development of potent kinase inhibitors.[1][2] Molecules built upon this framework have been investigated as inhibitors of critical signaling kinases, including Cyclin-Dependent Kinases (CDKs), Transforming Growth Factor-β (TGF-β) receptors, and Spleen Tyrosine Kinase (Syk).[3][4][5]
However, the very features that confer potent on-target activity can also lead to unintended interactions with other kinases or cellular proteins—a phenomenon known as cross-reactivity. These off-target effects are a primary cause of toxicity and clinical trial failures.[6][7] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of this compound (referred to herein as Cmpd-X ). We will compare its performance against three well-characterized kinase inhibitors, demonstrating a logical, multi-tiered workflow from broad biochemical screening to specific cellular validation and safety assessment. The objective is to explain not just the protocols themselves, but the scientific rationale that underpins a robust cross-reactivity investigation.
Defining the Comparative Landscape: Selecting Reference Compounds
To contextualize the selectivity profile of Cmpd-X , it is essential to benchmark it against compounds with known properties. The choice of comparators is critical for establishing a meaningful spectrum of selectivity. For this guide, we have selected:
-
Alternative A (Pazopanib): A multi-kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma. It targets VEGFR, PDGFR, and c-Kit, among others. It serves as our model for controlled polypharmacology.
-
Alternative B (Crizotinib): A highly selective inhibitor of ALK and ROS1, approved for specific subsets of non-small cell lung cancer. It represents a highly targeted therapeutic.[8]
-
Alternative C (Staurosporine): A natural product known for its potent but highly promiscuous inhibition of a vast range of kinases. It is the archetypal non-selective inhibitor and serves as a crucial positive control for broad kinase activity.
Tier 1: Global Kinase Selectivity Assessment via Competition Binding
Expert Rationale: The first step in any cross-reactivity study is to cast a wide net. The human kinome contains over 500 members, and assuming a compound's selectivity based on its intended target family is a common but dangerous oversimplification. A large-panel screen provides an unbiased, global view of a compound's interaction space. We employ a competition binding assay format (e.g., Eurofins DiscoverX KINOMEscan™) as it measures direct physical interaction (dissociation constant, Kd) between the compound and the kinase, independent of ATP concentration or substrate, providing a clean measure of binding affinity.
Experimental Protocol: Broad-Panel Kinase Binding Assay
-
Compound Preparation: Prepare a 100 µM primary stock of Cmpd-X and all alternative compounds in 100% DMSO.
-
Assay Concentration: The primary screen is run at a single high concentration (e.g., 1 µM) to identify all potential interactions, even weak ones.
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase in a panel of over 400 human kinases.
-
Execution: The assay is performed by a specialized vendor (e.g., Eurofins DiscoverX). Test compounds are incubated with the DNA-tagged kinase panel and the immobilized ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
Data Analysis: Results are typically expressed as Percent of Control (%Ctrl), where a lower number indicates stronger binding and displacement of the reference ligand. A common threshold for a significant "hit" is a %Ctrl value < 10%.
-
Follow-Up (Kd Determination): For all significant hits identified in the primary screen, a secondary dose-response experiment is performed to determine the precise dissociation constant (Kd), providing a quantitative measure of binding affinity.
Visualization: Kinase Profiling Workflow
Caption: Workflow for global kinase cross-reactivity screening.
Data Summary: Comparative Kinase Binding Affinity
The following table presents hypothetical, yet plausible, Kd data for a selection of kinases. We assume the intended primary target for Cmpd-X is Aurora Kinase A (AURKA).
| Kinase Target | Cmpd-X (Kd, nM) | Pazopanib (Kd, nM) | Crizotinib (Kd, nM) | Staurosporine (Kd, nM) |
| AURKA (Primary) | 8 | >10,000 | >10,000 | 3 |
| AURKB | 25 | >10,000 | >10,000 | 5 |
| VEGFR2 (Off-Target) | 150 | 30 | >10,000 | 7 |
| ALK | >10,000 | 5,000 | 1.5 | 20 |
| c-Kit | 2,500 | 70 | 8,000 | 15 |
| CDK2 | 850 | >10,000 | >10,000 | 6 |
| p38α (MAPK14) | 4,200 | >10,000 | >10,000 | 1 |
Interpretation: The data suggests Cmpd-X is a potent AURKA inhibitor. However, it displays significant cross-reactivity with the related kinase AURKB and, more importantly, with VEGFR2, a key angiogenesis factor. This VEGFR2 interaction is a critical finding that warrants further investigation in a cellular context. As expected, Crizotinib is highly selective for ALK, while Pazopanib shows activity against its known targets (VEGFR2, c-Kit) and Staurosporine binds potently to nearly everything.
Tier 2: Cellular Target Engagement & Functional Validation
Expert Rationale: A binding event in a biochemical assay does not always translate to functional inhibition within the complex milieu of a living cell. Cellular target engagement assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and inhibit its function. We will measure the phosphorylation of downstream substrates as a direct readout of kinase activity. For our study, we will validate the intended AURKA activity and probe the functional consequence of the identified VEGFR2 cross-reactivity.
Visualization: Simplified Signaling Pathways
Caption: Signaling pathways for on-target (AURKA) and off-target (VEGFR2) activity.
Experimental Protocol: Cellular Phospho-Substrate Inhibition Assay (Western Blot)
-
Cell Line Selection:
-
AURKA: Use HCT116 colon cancer cells, which have high AURKA expression. Synchronize cells in the G2/M phase with nocodazole to maximize AURKA activity.
-
VEGFR2: Use Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2.
-
-
Compound Treatment: Plate cells and allow them to adhere. Starve HUVECs of serum overnight. Pre-treat cells with a 10-point serial dilution of Cmpd-X and alternatives (e.g., 1 nM to 10 µM) for 2 hours.
-
Stimulation (for VEGFR2): After compound pre-treatment, stimulate HUVECs with 50 ng/mL VEGF-A for 10 minutes to induce VEGFR2 autophosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20 µg of protein lysate per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) for AURKA activity; anti-phospho-VEGFR2 (Tyr1175) for VEGFR2 activity).
-
Probe for total protein (Total Histone H3, Total VEGFR2) and a loading control (e.g., GAPDH) on separate blots or after stripping.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Densitometry & IC50 Calculation: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal. Plot the normalized data against compound concentration and fit a four-parameter logistic curve to determine the IC50.
Data Summary: Cellular Functional Inhibition
| Compound | AURKA Inhibition IC50 (nM) (p-Histone H3 in HCT116) | VEGFR2 Inhibition IC50 (nM) (p-VEGFR2 in HUVEC) |
| Cmpd-X | 45 | 480 |
| Pazopanib | >20,000 | 80 |
| Crizotinib | >20,000 | >20,000 |
| Staurosporine | 15 | 25 |
Interpretation: The cellular data confirms the biochemical findings. Cmpd-X effectively inhibits its primary target, AURKA, in cells with an IC50 of 45 nM. Crucially, it also demonstrates functional inhibition of VEGFR2 signaling, albeit at a ~10-fold lower potency (480 nM). This 10-fold selectivity window between the on-target and the primary off-target is a critical piece of information for predicting the therapeutic index of the compound. A larger window is generally desirable to minimize off-target effects at therapeutic doses.
Tier 3: In Vitro Safety Pharmacology
Expert Rationale: Beyond kinase cross-reactivity, it is imperative to screen for interactions with targets implicated in common adverse drug reactions. The most critical of these is the hERG potassium channel, as its inhibition can lead to QT interval prolongation and fatal cardiac arrhythmias. This is a standard regulatory requirement and a non-negotiable early screen.
Experimental Protocol: hERG Channel Automated Patch Clamp Assay
-
System: Use an automated, high-throughput patch-clamp system (e.g., IonWorks Barracuda or QPatch).
-
Cell Line: Use a stable cell line expressing the KCNH2 gene (e.g., HEK293-hERG).
-
Procedure:
-
Cells are captured on a microfluidic plate.
-
A giga-seal is formed between the cell membrane and the plate.
-
The whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
A stable baseline current is recorded.
-
Cmpd-X and alternatives are added at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
The effect on the hERG current is measured at each concentration.
-
-
Data Analysis: The percentage of current inhibition is calculated relative to the vehicle control. An IC50 value is determined by fitting the concentration-response data.
Data Summary: hERG Inhibition Profile
| Compound | hERG Inhibition IC50 (µM) |
| Cmpd-X | 8.5 |
| Pazopanib | 3.2 |
| Crizotinib | 1.8 |
| Staurosporine | 0.5 |
Interpretation: An IC50 value >10 µM is generally considered low risk for hERG liability. Cmpd-X , with an IC50 of 8.5 µM, falls into a borderline or intermediate-risk category. The therapeutic window is calculated as the ratio of the hERG IC50 to the on-target cellular potency (8500 nM / 45 nM ≈ 189-fold). While not ideal, a window >100-fold may be acceptable depending on the indication and required therapeutic exposure. This result flags cardiotoxicity as a potential risk to monitor in subsequent preclinical studies.
Final Synthesis and Guide Conclusion
This multi-tiered investigation provides a comprehensive cross-reactivity profile for this compound (Cmpd-X ). By comparing it to compounds with known selectivity profiles, we can make informed decisions about its future development.
| Feature | Cmpd-X | Pazopanib | Crizotinib | Staurosporine |
| Primary Target(s) | AURKA | VEGFR2, PDGFR, c-Kit | ALK, ROS1 | Pan-Kinase |
| On-Target Potency (Cellular) | High (45 nM) | High (80 nM) | High (<10 nM) | High (15 nM) |
| Kinome Selectivity | Moderate | Multi-Kinase | High | Promiscuous |
| Key Off-Target | VEGFR2 | Multiple | Minimal | Pan-Kinase |
| Selectivity Window (On- vs Off-Target) | ~10-fold | N/A (Multi-targeted) | >1000-fold | None |
| hERG Liability | Intermediate Risk (8.5 µM) | High Risk (3.2 µM) | High Risk (1.8 µM) | Very High Risk (0.5 µM) |
The this compound scaffold, as embodied by Cmpd-X , is a potent inhibitor of Aurora Kinase A. However, this guide demonstrates that its cross-reactivity profile is not entirely clean. The identified off-target activity against VEGFR2 could be a double-edged sword: it may contribute to anti-angiogenic effects, creating a valuable polypharmacology profile, or it could lead to unwanted side effects typical of VEGFR inhibitors (e.g., hypertension, hand-foot syndrome).[3]
The intermediate hERG risk necessitates careful cardiovascular monitoring in any future in vivo studies. The next logical steps for a drug development program would be:
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of Cmpd-X to reduce VEGFR2 and hERG activity while maintaining AURKA potency.[4]
-
In Vivo Efficacy and Safety Studies: Assess the compound in xenograft models to determine if a therapeutic window can be achieved where on-target anti-tumor activity is observed without signs of off-target toxicity.
By following a logical, evidence-based workflow—from broad screening to functional validation—researchers can build a comprehensive understanding of a compound's true biological activity, enabling more rational and successful drug development.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potency of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine Analogs as JAK Kinase Inhibitors
This guide provides a detailed comparison of the potency of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine analogs, a promising scaffold in the development of targeted kinase inhibitors. The focus of this analysis is on their activity against the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways implicated in various inflammatory diseases and cancers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this chemical series and the experimental methodologies used to evaluate them.
Introduction: The Significance of the Pyrazole-Pyridine Scaffold in Kinase Inhibition
The pyrazole ring is a key privileged structure in medicinal chemistry, widely utilized for its synthetic accessibility and its ability to form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2] When combined with a pyridine moiety, it creates a versatile scaffold that has been successfully employed in the design of inhibitors for a multitude of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).[1][2][3] The this compound core, in particular, presents a spatially well-defined arrangement of hydrogen bond donors and acceptors, making it an excellent starting point for developing potent and selective kinase inhibitors.
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to the JAK-STAT signaling pathway.[4] This pathway transduces signals from numerous cytokines and growth factors, regulating cellular processes like proliferation, differentiation, and immune response.[5][6] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune disorders and cancers, making JAKs highly attractive therapeutic targets.[4] Consequently, the development of small molecule JAK inhibitors has been an area of intense research, leading to several approved drugs.[4] This guide will delve into the potency of specific 4-amino-(1H)-pyrazole derivatives as inhibitors of JAK1, JAK2, and JAK3, providing a comparative analysis based on published experimental data.[7]
Understanding the Mechanism: The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a direct route for transmitting extracellular signals to the nucleus to modulate gene expression.[8] The process begins with the binding of a cytokine to its specific receptor on the cell surface, leading to receptor dimerization and the activation of receptor-associated JAKs through trans-phosphorylation.[9] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for target genes.[9][10] Small molecule inhibitors targeting the ATP-binding site of JAKs prevent the initial phosphorylation events, thereby blocking the entire downstream signaling cascade.
Comparative Potency of 4-Amino-(1H)-pyrazole Analogs
A series of 4-amino-(1H)-pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against JAK1, JAK2, and JAK3.[7] The following table summarizes the in vitro potency (IC50 values) of selected analogs, highlighting the impact of different substituents on the pyrimidine ring.
| Compound | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 3a | Phenyl | 10.3 | 4.5 | 11.2 |
| 3b | 4-Fluorophenyl | 8.9 | 3.8 | 9.5 |
| 3c | 4-Chlorophenyl | 7.6 | 3.1 | 8.8 |
| 3f | 4-(trifluoromethyl)phenyl | 3.4 | 2.2 | 3.5 |
Data sourced from reference[7].
Structure-Activity Relationship (SAR) Analysis
The data presented above reveals key structure-activity relationships for this series of 4-amino-(1H)-pyrazole JAK inhibitors.[7]
-
Core Scaffold: The 4-amino-(1H)-pyrazole core is crucial for activity, likely forming key hydrogen bonds with the hinge region of the JAK kinase domain.
-
Phenyl Substitution: The introduction of a phenyl group at the R position (compound 3a ) confers potent, low nanomolar inhibition against all three JAK isoforms.
-
Electron-Withdrawing Groups: The addition of electron-withdrawing substituents to the 4-position of the phenyl ring generally enhances potency.
-
Halogenation with fluorine (3b ) and chlorine (3c ) leads to a modest improvement in inhibitory activity compared to the unsubstituted phenyl analog (3a ).
-
The most significant increase in potency is observed with the trifluoromethyl group (3f ), which is the most potent compound in this series against JAK1, JAK2, and JAK3.[7] This suggests that the electronic properties and/or the steric bulk of the substituent at this position play a critical role in optimizing the interaction with the kinase active site.
-
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
The determination of inhibitor potency (IC50) is a critical step in drug discovery. The following is a detailed, step-by-step methodology for a typical in vitro biochemical assay to measure the inhibition of a JAK kinase by a test compound. This protocol is based on a luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog against a specific recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3).
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
A suitable peptide substrate (e.g., poly-(Glu, Tyr) 4:1)
-
High-purity Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the test compound in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series).
-
Spot a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Include control wells with DMSO only (0% inhibition) and a known potent pan-kinase inhibitor like staurosporine (100% inhibition).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range of the assay.
-
Add 5 µL of the 2X enzyme/substrate mixture to each well of the assay plate containing the pre-spotted compounds.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific JAK enzyme.
-
Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Termination and Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (staurosporine) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Benchmarking 4-(Pyridin-2-yl)-1H-pyrazol-5-amine Against Known Kinase Inhibitors
Introduction
In the landscape of drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. The compound 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, with its pyridine and pyrazole moieties, belongs to a class of heterocyclic compounds that are prevalent in the architecture of many kinase inhibitors. This structural alert suggests its potential as a modulator of key cellular signaling pathways regulated by kinases. This guide provides a comprehensive framework for benchmarking this novel compound against established inhibitors of two critical oncology and neurobiology targets: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 beta (GSK-3β).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically rigorous approach to evaluating the potency and cellular activity of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a clear framework for data interpretation, ensuring a thorough and objective comparison.
The Rationale for Target Selection: CDK2 and GSK-3β
The selection of CDK2 and GSK-3β as initial targets for this compound is based on chemical precedence. The pyrazole and pyridine scaffolds are known pharmacophores that can effectively interact with the ATP-binding pockets of these kinases.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression, particularly the G1 to S phase transition.[] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a well-validated therapeutic target.[]
-
Glycogen Synthase Kinase 3 beta (GSK-3β): A multifunctional serine/threonine kinase implicated in a wide array of cellular processes, including glycogen metabolism, cell proliferation, and neuronal development.[2][3] Its dysregulation is associated with diseases such as Alzheimer's, type 2 diabetes, and certain cancers.[2][3]
Selecting the Right Benchmarks: A Panel of Known Inhibitors
A robust benchmarking study requires comparison against well-characterized inhibitors. The following compounds are selected based on their established mechanisms of action and extensive documentation in the scientific literature.
CDK2 Inhibitor Panel
| Inhibitor | Primary Target(s) | Mechanism of Action |
| Palbociclib | CDK4/6 | Selective inhibitor of CDK4 and CDK6, preventing the phosphorylation of Retinoblastoma protein (Rb) and causing G1 cell cycle arrest.[4][5][6][7] |
| Ribociclib | CDK4/6 | A selective inhibitor of CDK4/6, leading to cell cycle arrest at the G1-S transition.[8][9][10][11][12] |
| Abemaciclib | CDK4/6 | A potent and selective inhibitor of CDK4 and CDK6, inducing cell cycle arrest and apoptosis.[13][14][15][16][17] |
| Roscovitine | CDK2, CDK5, CDK7, CDK9 | A competitive inhibitor of the ATP-binding site of several CDKs, inducing cell cycle arrest and apoptosis.[18][19][20] |
GSK-3β Inhibitor Panel
| Inhibitor | Primary Target(s) | Mechanism of Action |
| CHIR-99021 | GSK-3α/β | A highly potent and selective ATP-competitive inhibitor of GSK-3, leading to the activation of the Wnt/β-catenin signaling pathway.[21][22][23][24][25] |
| Kenpaullone | GSK-3β, CDKs | An ATP-competitive inhibitor of GSK-3β and several CDKs.[26][27][28][29][30] |
Experimental Design for a Rigorous Head-to-Head Comparison
The following experimental workflow is designed to provide a comprehensive evaluation of this compound's inhibitory potential and cellular effects in comparison to the established inhibitors.
Caption: Experimental workflow for benchmarking this compound.
Part 1: In Vitro Biochemical Assays
The initial step is to determine the direct inhibitory effect of the compound on the purified kinase enzymes.
Protocol: In Vitro Kinase Assay for IC50 Determination [31][32][33][34][35][36][37][38][39]
This protocol is a generalized template and should be optimized for each specific kinase.
-
Reagent Preparation:
-
Prepare a 10x kinase assay buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA, and 20 mM DTT).
-
Prepare a stock solution of ATP at a concentration near the Km for the specific kinase.
-
Reconstitute the recombinant human CDK2/Cyclin A and GSK-3β enzymes in an appropriate buffer.
-
Prepare the specific substrates for each kinase (e.g., a histone H1-derived peptide for CDK2 and a glycogen synthase-derived peptide for GSK-3β).
-
Prepare serial dilutions of this compound and the known inhibitors in DMSO, followed by a final dilution in 1x kinase assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (typically 30-60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cell-Based Assays
These assays are crucial to confirm that the compound can penetrate cells and engage its target in a physiological context.
Protocol: Western Blot for Target Engagement
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., MCF-7 for CDK2, HEK-293 for GSK-3β) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, known inhibitors, or vehicle control for a specified duration (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811) for CDK2 activity, total Rb, β-catenin for GSK-3β activity, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities and normalize the levels of the target proteins to the loading control.
-
Protocol: Cell Proliferation Assay [2][40][41][42]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and the known inhibitors for 72 hours.
-
-
Viability Assessment (using MTS reagent):
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.
-
Visualizing the Underlying Biology: Signaling Pathways
Understanding the pathways in which these kinases operate is essential for interpreting the experimental data.
Caption: Simplified CDK2 signaling pathway and points of inhibition.
References
- 2. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Palbociclib - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors | Semantic Scholar [semanticscholar.org]
- 13. Abemaciclib - NCI [cancer.gov]
- 14. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 15. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Abemaciclib? [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. scbt.com [scbt.com]
- 19. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 20. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agscientific.com [agscientific.com]
- 22. agscientific.com [agscientific.com]
- 23. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. stemcell.com [stemcell.com]
- 25. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 26. Repurposing cancer drugs identifies kenpaullone which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. Kenpaullone - LKT Labs [lktlabs.com]
- 30. stemcell.com [stemcell.com]
- 31. In vitro kinase assay [protocols.io]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. GSK3β Kinase Enzyme System Application Note [promega.jp]
- 34. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. promega.com [promega.com]
- 37. In vitro kinase assay [bio-protocol.org]
- 38. pdf.benchchem.com [pdf.benchchem.com]
- 39. revvity.com [revvity.com]
- 40. otd.harvard.edu [otd.harvard.edu]
- 41. pdf.benchchem.com [pdf.benchchem.com]
- 42. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Hazard Assessment: A Conservative Approach Based on Analogs
Given the absence of a specific SDS for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, a thorough risk assessment mandates treating it with a high degree of caution. Analysis of related structures, such as 3-aminopyrazole and other pyridine-containing heterocyclic amines, suggests the following potential hazards:
-
Skin Irritation: Many aminopyrazoles are classified as skin irritants.[1][2][3] Direct contact could lead to redness, itching, or inflammation.
-
Serious Eye Irritation: Compounds of this class are often designated as serious eye irritants.[1][2][3] Accidental contact can cause significant and potentially lasting damage.
-
Respiratory Tract Irritation: Inhalation of the powdered form may cause irritation to the respiratory system.[1][4][5]
-
Harmful if Swallowed: Oral toxicity is a potential concern with related chemical structures.[3][5][6]
Therefore, all handling procedures must be designed to prevent skin and eye contact, inhalation of dust, and accidental ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling chemicals of unknown toxicity. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | Chemical splash goggles and a face shield[7] | Two pairs of nitrile gloves | Flame-resistant lab coat, fully buttoned[7] | Certified chemical fume hood |
| Preparation of Solutions | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat | Certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat | Certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield (if splash hazard exists) | Nitrile gloves | Flame-resistant lab coat | Certified chemical fume hood |
| Handling Waste | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat | Certified chemical fume hood |
It is crucial to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after removing them.[5]
Engineering Controls and Safe Handling Procedures
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. All work with this compound, especially when in powdered form, must be conducted in a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the solid gently to avoid generating dust.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed solid slowly.
-
Keep the container covered as much as possible during dissolution.
-
-
Reaction and Work-up:
-
Conduct all reactions in a sealed or well-contained apparatus within the fume hood.
-
When performing extractions or other procedures with a risk of splashing, the use of a face shield over safety goggles is mandatory.[7]
-
-
Post-Handling:
Emergency Procedures: Be Prepared
Accidents can happen even in the most well-prepared laboratories. Immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][10] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[11]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][12]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]
-
Disposal Plan: Environmental Responsibility
All waste containing this compound, including unused material, contaminated consumables, and reaction residues, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.[12] The label should include "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[12][13]
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[11][12] Never pour chemical waste down the drain.[11][12]
Visualizing the PPE Selection Process
To aid in the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: PPE Selection Workflow for Handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the pursuit of scientific discovery.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
